molecular formula C15H20F2 B115676 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene CAS No. 144261-13-2

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Cat. No.: B115676
CAS No.: 144261-13-2
M. Wt: 238.32 g/mol
InChI Key: GHOUEKQRKXYGHJ-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a useful research compound. Its molecular formula is C15H20F2 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-difluoro-5-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUEKQRKXYGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594151
Record name 1,3-Difluoro-5-(4-propylcyclohexyl)benzene
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144261-13-2
Record name 1,3-Difluoro-5-(4-propylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-5-(trans-4-propylcyclohexyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of the liquid crystal intermediate, 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene. Due to the limited availability of specific experimental data in public literature, this document outlines the fundamental molecular characteristics and presents detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are based on established practices for the characterization of liquid crystals and related organic compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar fluorinated cyclohexane derivatives.

Introduction

This compound is a fluorinated organic compound featuring a difluorobenzene ring linked to a trans-substituted propylcyclohexyl group. Such structures are common cores for liquid crystal materials, where the rigid phenyl ring and the aliphatic cyclohexane moiety contribute to the formation of mesophases. The fluorine substituents are strategically placed to modify the electronic properties, dipole moment, and intermolecular interactions, which in turn influence the dielectric anisotropy, clearing point, and other critical performance characteristics of liquid crystal mixtures. A thorough understanding of its physicochemical properties is paramount for its application in advanced materials and as an intermediate in the synthesis of more complex molecules.

Core Physicochemical Data

While specific experimental data for this compound is not widely published, its fundamental molecular properties can be calculated. The key quantitative physicochemical parameters that require experimental determination are outlined below.

Table 1: Fundamental Molecular Properties
PropertyValueSource
Molecular Formula C₁₅H₂₀F₂Calculated
Molar Mass 238.32 g/mol Calculated[1]
CAS Number 144261-13-2
Table 2: Experimentally Determined Physicochemical Properties (To Be Determined)
PropertyValueUnit
Boiling Point TBD°C at a specified pressure
Melting Point / Clearing Point TBD°C
Density TBDg/cm³ at a specified temperature
Refractive Index (n_D) TBDat a specified temperature
Solubility TBDe.g., in common organic solvents
Vapor Pressure TBDe.g., Pa at a specified temperature
Log P (Octanol-Water Partition Coefficient) TBD

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound like this compound, a micro-distillation or a technique suitable for small sample volumes would be appropriate.

Methodology: Thiele Tube Method [2][3]

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the tube ensures uniform heating of the oil bath through convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the standard pressure (1 atm) if necessary.

Determination of Melting Point / Clearing Point

For a liquid crystalline material, the transition from the solid to the liquid crystal phase is the melting point, and the transition from the liquid crystal phase to the isotropic liquid phase is the clearing point. These transitions are typically determined using a melting point apparatus with a polarizing filter or by differential scanning calorimetry (DSC).

Methodology: Capillary Melting Point Method [4][5][6]

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a more accurate measurement.

  • Observation: The temperature at which the solid first begins to melt is recorded as the onset of the melting range. The temperature at which the last of the solid melts is the completion of the melting range. If the substance exhibits liquid crystalline properties, the temperature at which the turbid liquid crystalline phase becomes a clear, isotropic liquid is the clearing point. This is often best observed with cross-polarizers.

  • Reporting: The melting point is reported as a range of temperatures.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is measured. The exact volume of the pycnometer is then calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature. The weight of the filled pycnometer is measured.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. For liquid crystals, this property is anisotropic, meaning it has different values depending on the polarization and propagation direction of light relative to the molecular orientation. The ordinary refractive index (n_o) and the extraordinary refractive index (n_e) are typically measured.

Methodology: Abbé Refractometer

  • Apparatus Setup: An Abbé refractometer is calibrated using a standard liquid with a known refractive index. The temperature of the prisms is controlled using a circulating water bath.

  • Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism.

  • Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

  • Anisotropic Measurement: To measure n_o and n_e for a liquid crystal, the sample is placed between the prisms of the refractometer, and a polarizing filter is used. The sample is oriented (e.g., by a treated surface on the prisms or an electric field) to align the liquid crystal director. By rotating the polarizer, the two different refractive indices can be measured.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification BoilingPoint Boiling Point Determination (Thiele Tube) Purification->BoilingPoint MeltingPoint Melting/Clearing Point (Capillary Method/DSC) Purification->MeltingPoint Density Density Measurement (Pycnometer) Purification->Density RefractiveIndex Refractive Index Measurement (Abbé Refractometer) Purification->RefractiveIndex Solubility Solubility Studies Purification->Solubility DataCompilation Data Compilation in Tables BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Report Technical Guide / Whitepaper Generation DataCompilation->Report

Caption: Workflow for the synthesis and physicochemical characterization of the target compound.

Conclusion

This technical guide has summarized the core molecular information for this compound and provided detailed experimental protocols for the determination of its essential physicochemical properties. While specific experimental values are currently lacking in the literature, the methodologies described herein provide a clear path for researchers to obtain this critical data. The systematic characterization of this and similar fluorinated liquid crystal intermediates is crucial for the advancement of materials science and the development of new technologies.

References

In-Depth Technical Guide: Characterization of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS Number: 144261-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, identified by the CAS number 144261-13-2. This document is intended to be a core resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its synthesis, physical and chemical properties, and toxicological profile.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound featuring a difluorobenzene ring attached to a propylcyclohexyl group. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within the field of liquid crystals.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 144261-13-2
Molecular Formula C₁₅H₂₀F₂
Molecular Weight 238.32 g/mol
Appearance Not explicitly stated in available literature; likely a liquid or low-melting solid.
Boiling Point Not explicitly stated in available literature.
Melting Point Not explicitly stated in available literature.
Density Not explicitly stated in available literature.

Synthesis and Experimental Protocols

The synthesis of related cyclohexylbenzene derivatives often involves the Friedel-Crafts alkylation of a benzene ring with a cyclohexyl-containing electrophile in the presence of an acid catalyst.[1]

The logical workflow for the synthesis, based on its role as an intermediate, is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Example 3_5_difluorobromobenzene 3,5-Difluorobromobenzene (CAS: 461-96-1) intermediate_1 1-(1-Hydroxy-4-propylcyclohexyl)- 3,5-difluorobenzene (CAS: 148150-92-9) 3_5_difluorobromobenzene->intermediate_1 Reaction with 4-propyl-cyclohexanone 4_propyl_cyclohexanone 4-Propyl-cyclohexanone (CAS: 40649-36-3) 4_propyl_cyclohexanone->intermediate_1 intermediate_2 1,3-Difluoro-5-(4-propyl-cyclohex-1-enyl)-benzene (CAS: 148151-00-2) intermediate_1->intermediate_2 Dehydration target_compound This compound (CAS: 144261-13-2) intermediate_2->target_compound Reduction final_product 1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene (CAS: 149705-66-8) target_compound->final_product Iodination

Figure 1: Synthetic pathway illustrating the role of this compound as an intermediate.

Spectroscopic Characterization Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on the known structure, expected spectral characteristics can be predicted. Researchers working with this compound would need to perform these analyses for verification.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: Signals would be expected in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the difluorobenzene ring, with splitting patterns influenced by fluorine coupling. Aliphatic protons of the cyclohexyl and propyl groups would appear in the upfield region (approximately 0.8-2.5 ppm).

  • ¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns being significantly affected by the attached fluorine atoms. The aliphatic carbons of the cyclohexyl and propyl groups would resonate at higher field strengths.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Aliphatic C-H stretching from the cyclohexyl and propyl groups would be prominent in the 2850-2960 cm⁻¹ region.

3.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.32. Fragmentation patterns would likely involve the loss of the propyl group, cleavage of the cyclohexyl ring, and fragmentation of the difluorobenzene moiety.

Biological Activity and Toxicological Information

There is no direct research available on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Its primary role as a synthetic intermediate suggests that it has not been a focus of extensive biological investigation.

However, studies on structurally related fluorinated liquid crystal monomers provide some insight into the potential toxicological profile of this class of compounds. For instance, research on 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) has demonstrated potential hepatotoxicity in zebrafish, leading to metabolic disorders and stress responses.[2] The metabolic pathways of EDPrB involve dealkylation, H-abstraction, and hydroxylation, and some of its metabolites are predicted to have developmental toxicity and mutagenicity in rats.[3]

Fluorinated liquid crystal monomers are considered emerging environmental contaminants due to their persistence and bioaccumulative properties.[4][5] Their presence has been detected in various environmental and biological samples.[4] The general mechanism of toxicity for some cyclohexylbenzene derivatives involves metabolic activation, which can lead to cellular damage.[6]

The potential for these compounds to induce cellular stress and apoptosis has been linked to pathways such as the PERK-eIF2α and p53-Bax/Bcl2 signaling pathways in studies of related molecules.[2]

The following diagram illustrates a generalized potential mechanism of toxicity for fluorinated liquid crystal monomers, based on findings for related compounds.

Toxicity_Pathway FLCM Fluorinated Liquid Crystal Monomer Metabolism Metabolic Activation (e.g., hydroxylation, dealkylation) FLCM->Metabolism ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress p53_Pathway Activation of p53 Signaling ROS->p53_Pathway PERK_Pathway Activation of PERK-eIF2α Pathway ER_Stress->PERK_Pathway Apoptosis Apoptosis PERK_Pathway->Apoptosis p53_Pathway->Apoptosis Hepatotoxicity Hepatotoxicity and Metabolic Dysfunction Apoptosis->Hepatotoxicity

References

Unveiling the Mesophase Behavior of Difluorinated Propylcyclohexylbenzene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mesophase behavior of difluorinated propylcyclohexylbenzene compounds, a class of liquid crystals with significant potential in various applications, including advanced display technologies and as components in drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their characterization, and provides a visual representation of the structure-property relationships that govern their liquid crystalline phases.

Core Concepts in Mesophase Behavior

Difluorinated propylcyclohexylbenzene compounds are thermotropic liquid crystals, meaning they exhibit liquid crystalline phases (mesophases) over a specific temperature range. The introduction of fluorine atoms into the molecular structure significantly influences the intermolecular forces, leading to unique and often desirable mesomorphic properties. These properties, including the type of mesophase (e.g., nematic, smectic) and the transition temperatures between them, are critical for their application. The propylcyclohexylbenzene core provides a rigid molecular framework, while the difluoro-substitution pattern modulates the dipole moment and polarizability, thereby fine-tuning the liquid crystalline behavior.

Quantitative Analysis of Mesophase Transitions

The mesophase behavior of liquid crystals is characterized by specific transition temperatures and their associated enthalpy changes. These parameters are crucial for understanding the thermodynamic stability and operational range of these materials. The following table summarizes representative quantitative data for a difluorinated terphenyl liquid crystal, which serves as a model system to understand the influence of fluorination.

Compound FamilyTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)Entropy (ΔS, J/mol·K)
3F5T3Iso → N830.82.2
N → Cr4-412.410.5
Cr4 → Cr3 (heating)-512.08.8
Cr3 → Cr2 (heating)-330.62.4
Cr2 → Cr1 (heating)-103.412.9
4F5T3Iso → N690.82.2
N → Cr3319.965.1

Note: Data is for fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, as specific data for difluorinated propylcyclohexylbenzene compounds was not available in the public domain. This data is presented to illustrate the types of measurements and their values. The phase transitions are denoted as follows: Iso (Isotropic), N (Nematic), Cr (Crystal). Multiple crystalline phases (Cr1, Cr2, etc.) can exist.[1]

Experimental Protocols for Mesophase Characterization

The characterization of the mesophase behavior of difluorinated propylcyclohexylbenzene compounds relies on a combination of thermo-optical and calorimetric techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.[2]

Methodology:

  • Sample Preparation: A small amount of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).[1]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

  • Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[2]

Methodology:

  • Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip to form a thin film.[2] The sample is then placed in a temperature-controlled stage (hot stage) on the microscope.

  • Observation: The sample is observed between crossed polarizers while being heated and cooled at a controlled rate.

  • Texture Identification: Different liquid crystal phases exhibit characteristic birefringent textures. For example, the nematic phase often shows a threaded or schlieren texture, while smectic phases display focal-conic or fan-shaped textures. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a completely dark field of view.[2]

Structure-Property Relationships

The mesophase behavior of difluorinated propylcyclohexylbenzene compounds is intrinsically linked to their molecular structure. The number and position of the fluorine atoms, the length of the propyl chain, and the overall molecular geometry all play a critical role. The following diagram illustrates the logical relationship between molecular structure and the resulting mesomorphic properties.

G Structure-Property Relationship in Difluorinated Propylcyclohexylbenzene Liquid Crystals Structure Molecular Structure Fluorine Number & Position of Fluorine Atoms PropylChain Propyl Chain Conformation Core Cyclohexylbenzene Core Rigidity Intermolecular Intermolecular Forces Structure->Intermolecular Dipole Dipole Moment Fluorine->Dipole influences Polarizability Polarizability Fluorine->Polarizability influences Packing Molecular Packing Efficiency PropylChain->Packing affects Core->Packing affects Mesophase Mesophase Properties Intermolecular->Mesophase PhaseType Phase Type (Nematic, Smectic) Dipole->PhaseType determines TransitionTemps Transition Temperatures Polarizability->TransitionTemps influences Stability Mesophase Stability Packing->Stability governs

Structure-Property Relationship Diagram

This guide serves as a foundational resource for professionals working with or researching difluorinated propylcyclohexylbenzene compounds. The provided data and methodologies offer a starting point for the characterization and understanding of these advanced materials. Further research into specific derivatives will undoubtedly reveal more nuanced structure-property relationships and expand their application potential.

References

Spectroscopic Data of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with potential applications in materials science and medicinal chemistry. Its structural features, including a difluorinated benzene ring and a trans-substituted propylcyclohexyl group, suggest unique physicochemical properties that are of interest for the development of novel liquid crystals and pharmacologically active agents. This technical guide aims to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of experimental spectroscopic data for this compound.

While the chemical structure and basic identifiers such as the CAS Registry Number (173306-02-0) are documented, detailed experimental spectra necessary for full characterization and quality control are not readily accessible in the public domain. This absence of data presents a challenge for researchers working with this specific molecule.

Spectroscopic Data Summary

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound yielded no specific experimental results. The following tables are therefore presented as a template for the type of data that would be expected for this compound, based on its chemical structure.

Table 1: Expected ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Expected ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 4: Expected IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Table 5: Expected Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are contingent on the actual synthesis and purification of this compound. As no published synthesis with accompanying characterization data was found, a generalized workflow for spectroscopic analysis is provided below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 1,3-Difluoro-5- (trans-4-propylcyclohexyl)benzene Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

Technical Guide to the Characterization of Phase Transitions in Fluorinated Phenylcyclohexyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the methodologies for characterizing the phase transitions of fluorinated phenylcyclohexyl liquid crystals. Despite a thorough search of publicly available scientific literature and chemical databases, specific quantitative data on the phase transition temperatures of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene could not be located. Therefore, this document focuses on the established experimental protocols and workflows used to determine such properties for this class of compounds.

Introduction to Fluorinated Liquid Crystals

Fluorinated liquid crystals, a class of materials that includes derivatives of this compound, are of significant interest in materials science and display technology. The inclusion of fluorine atoms in the molecular structure can profoundly influence the material's physical properties, including its dielectric anisotropy, viscosity, and, critically, its phase transition temperatures. These transitions, from a crystalline solid to various mesophases (e.g., nematic, smectic) and finally to an isotropic liquid, define the operational range and applicability of these materials. A precise understanding and characterization of these phase transitions are paramount for the design and synthesis of new liquid crystal materials with desired properties.

Phase Transitions in Thermotropic Liquid Crystals

Thermotropic liquid crystals exhibit phase transitions upon changes in temperature. The primary phases and the techniques used to identify their transitions are summarized below.

Phase TransitionDescriptionPrimary Characterization Techniques
Melting Point (Crystal to Mesophase/Isotropic Liquid) The temperature at which the solid crystalline lattice breaks down into a more fluid state (either a liquid crystal phase or an isotropic liquid).Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM)
Clearing Point (Mesophase to Isotropic Liquid) The temperature at which the liquid crystal phase loses its long-range orientational order and becomes a completely isotropic liquid.Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC)
Mesophase to Mesophase Transitions Transitions between different liquid crystalline phases (e.g., Nematic to Smectic A). These are often characterized by changes in the degree of molecular ordering.Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)

Experimental Protocols for Phase Transition Characterization

The determination of phase transition temperatures in liquid crystals is primarily accomplished through a combination of thermal analysis and microscopy.

Polarizing Optical Microscopy (POM)

Principle: Polarizing Optical Microscopy is a fundamental technique for identifying liquid crystalline phases and their transition temperatures.[1] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a liquid crystal sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures. The isotropic liquid phase, being optically isotropic, appears dark under the same conditions. Phase transitions are observed as distinct changes in these optical textures as the sample is heated or cooled.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample is placed on a clean glass microscope slide. A coverslip is placed over the sample to create a thin film.

  • Instrumentation: The slide is placed on a hot stage, which allows for precise temperature control, mounted on a polarizing microscope. The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented at 90° to each other.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-10 °C/min). The temperature and the corresponding optical texture of the sample are continuously monitored and recorded.

  • Data Analysis: The temperatures at which abrupt changes in the texture occur are recorded as the phase transition temperatures. For example, the appearance of a birefringent texture from a dark field on cooling from the isotropic liquid indicates the clearing point (isotropic to nematic transition). The complete loss of birefringence on heating indicates the transition to the isotropic liquid.

Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy (latent heat), which is detected by the DSC instrument as a peak or a shift in the baseline of the heat flow signal. This allows for the precise determination of transition temperatures and the quantification of the associated enthalpy changes.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Measurement: The temperature of the cell is ramped up and down at a constant rate (e.g., 5-10 °C/min) over the temperature range of interest. The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) shows endothermic or exothermic peaks at the temperatures where phase transitions occur. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

X-ray Diffraction (XRD)

Principle: X-ray Diffraction is a powerful technique for determining the molecular arrangement and identifying the type of liquid crystalline phase. Different mesophases exhibit characteristic diffraction patterns. For instance, a nematic phase shows a diffuse outer ring corresponding to the average intermolecular distance, while smectic phases show one or more sharp inner rings corresponding to the layer spacing.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. The sample can be aligned, if necessary, using a magnetic field.

  • Instrumentation: The capillary is mounted in a temperature-controlled holder within an X-ray diffractometer.

  • Measurement: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. Diffraction patterns are recorded at different temperatures as the sample is heated and cooled through its phase transitions.

  • Data Analysis: The positions and shapes of the diffraction peaks are analyzed to determine the structure of the phase. For example, the appearance of a sharp, low-angle diffraction peak upon cooling from the nematic phase would indicate a transition to a smectic phase.

Experimental and Analytical Workflow

A generalized workflow for the characterization of a novel liquid crystal compound is presented below. This workflow illustrates the logical progression from initial synthesis to comprehensive phase characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Phase Transition Characterization cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis of 1,3-Difluoro-5-(trans-4- propylcyclohexyl)benzene Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification POM Polarizing Optical Microscopy (POM) - Identify Mesophases - Estimate Transition Temps Purification->POM DSC Differential Scanning Calorimetry (DSC) - Precise Transition Temps - Measure Enthalpy POM->DSC Preliminary Data Data_Integration Integration of POM, DSC, and XRD Data POM->Data_Integration XRD X-ray Diffraction (XRD) - Confirm Phase Structure - Determine Layer Spacing DSC->XRD Refined Temperature Range DSC->Data_Integration XRD->Data_Integration Final_Report Technical Guide / Whitepaper - Phase Diagram - Transition Temperatures - Enthalpy Data Data_Integration->Final_Report

Caption: Experimental workflow for the characterization of liquid crystal phase transitions.

Conclusion

While specific phase transition data for this compound remains elusive in the public domain, the methodologies for its determination are well-established. A multi-faceted approach utilizing Polarizing Optical Microscopy, Differential Scanning Calorimetry, and X-ray Diffraction provides a comprehensive understanding of the thermal behavior of this and related fluorinated liquid crystal compounds. This technical guide outlines the principles and protocols necessary for researchers to conduct such characterizations, enabling the advancement of liquid crystal science and technology.

References

Technical Guide: Characterization of Dielectric Anisotropy in Nematic Liquid Crystals with a Focus on Phenylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Introduction to Dielectric Anisotropy in Liquid Crystals

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The constituent molecules, often anisotropic (rod-like or disc-like) in shape, possess long-range orientational order but lack long-range positional order. This molecular anisotropy gives rise to anisotropy in the material's bulk physical properties, including its dielectric permittivity and refractive index.

The compound this compound belongs to a class of calamitic (rod-like) liquid crystals. Its structure, featuring a rigid core (difluorobenzene and cyclohexane rings) and a flexible alkyl chain (propyl group), is designed to promote the formation of a nematic liquid crystal phase. The fluorine atoms are critical, as their high electronegativity introduces strong dipole moments that significantly influence the dielectric properties of the molecule.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of molecular orientation, known as the director.

Δε = ε∥ - ε⊥

A positive Δε is crucial for many electro-optical applications, such as twisted nematic (TN) displays, where an external electric field is used to reorient the LC molecules and modulate light. The sign and magnitude of Δε are determined by the molecular dipole moment's orientation relative to the long molecular axis. In this specific molecule, the two C-F dipoles on the benzene ring create a strong net dipole moment that is roughly parallel to the long axis, suggesting a positive dielectric anisotropy.

Physical Properties Data

While specific data for this compound is unavailable, the following table presents a typical set of physical properties that would be determined during its characterization. The values are representative of similar phenylcyclohexane-based liquid crystals.

PropertySymbolTypical ValueUnitSignificance
Dielectric Permittivity (parallel)ε∥6.0 - 12.0-Response to an electric field parallel to the director.
Dielectric Permittivity (perpendicular)ε⊥3.0 - 5.0-Response to an electric field perpendicular to the director.
Dielectric Anisotropy Δε +3.0 to +8.0 -Key parameter for electro-optical switching behavior.
Refractive Index (extraordinary)nₑ1.55 - 1.65-Refractive index for light polarized parallel to the director.
Refractive Index (ordinary)nₒ1.45 - 1.50-Refractive index for light polarized perpendicular to the director.
Optical BirefringenceΔn+0.10 to +0.15-Determines the phase retardation of light passing through the LC.
Nematic-Isotropic Transition Temp.Tₙᵢ (Clearing Point)70 - 120°CUpper temperature limit of the nematic phase.
Rotational Viscosityγ₁80 - 200mPa·sInfluences the switching speed of the LC device.
Elastic Constant (Splay)K₁₁10 - 15pNDescribes the energy cost of splay deformation.
Elastic Constant (Bend)K₃₃12 - 20pNDescribes the energy cost of bend deformation.

Experimental Protocols

The characterization of a novel liquid crystal involves a suite of experiments to determine its thermal, optical, and dielectric properties.

  • Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques.[1][2]

    • DSC: A small, weighed sample of the LC is placed in an aluminum pan and subjected to a controlled temperature ramp (e.g., 10°C/min).[2] Phase transitions (crystal-to-nematic, nematic-to-isotropic) are detected as endothermic peaks on the heating cycle and exothermic peaks on the cooling cycle.[2] The peak maximum provides the transition temperature (Tₘ and Tₙᵢ).

    • POM: A thin film of the sample is placed between two crossed polarizers on a hot stage. As the temperature is changed, the distinct textures of the liquid crystal phases are observed. The nematic phase typically exhibits a threaded or schlieren texture.[2] The clearing point (Tₙᵢ) is the temperature at which the texture vanishes, and the field of view becomes dark (isotropic).[2]

  • Methodology: An Abbe refractometer equipped with a polarizer and a temperature-controlled sample holder is commonly used.

    • A thin layer of the liquid crystal is applied to the prism of the refractometer.

    • The LC molecules must be aligned homogeneously on the prism surface. This is achieved by coating the prism with a rubbed polyimide alignment layer.

    • The refractometer is heated to a temperature within the nematic range of the sample.

    • By rotating the polarizer, the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the LC director can be measured.

    • The birefringence is calculated as Δn = nₑ - nₒ.

  • Methodology: Dielectric spectroscopy is used to measure the complex permittivity of the material across a range of frequencies.[3][4]

    • Cell Preparation: A test cell is constructed from two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific, uniform molecular orientation (planar or homeotropic). The cell gap d is precisely controlled using spacers (e.g., 20-30 µm).

    • Planar Alignment (for ε⊥): For a planar-aligned cell, the LC director is parallel to the glass plates. When a low-frequency AC measuring voltage (typically 1 kHz) is applied, the electric field is perpendicular to the director. The capacitance of the filled cell (C⊥) is measured using an LCR meter.

    • Homeotropic Alignment (for ε∥): To measure ε∥, a strong AC electric field (a "biasing" field) is applied across the cell, sufficient to reorient the molecules perpendicular to the glass plates (homeotropic alignment). The capacitance in this state (C∥) is measured. Alternatively, a homeotropic alignment layer can be used.

    • Calculation: The permittivities are calculated from the measured capacitance values, the vacuum permittivity (ε₀), the cell area (A), and the cell gap (d):

      • ε⊥ = (C⊥ * d) / (A * ε₀)

      • ε∥ = (C∥ * d) / (A * ε₀)

    • The dielectric anisotropy is then determined: Δε = ε∥ - ε⊥.

Visualized Workflows and Concepts

The following diagrams illustrate the conceptual basis and experimental workflow for dielectric anisotropy measurement.

Caption: Molecular alignment for measuring perpendicular (ε⊥) and parallel (ε∥) permittivity.

G Experimental Workflow for Dielectric Characterization cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis synthesis Synthesize Compound purify Purify via Recrystallization/Chromatography synthesis->purify pom_dsc Characterize Phase Transitions (POM & DSC) purify->pom_dsc fill_cell Fill Cell with LC in Isotropic Phase purify->fill_cell cell_fab Fabricate LC Test Cell (ITO glass, alignment layer) cell_fab->fill_cell mount Mount Cell in Temp-Controlled Holder fill_cell->mount lcr Connect to LCR Meter mount->lcr measure_perp Measure C⊥ (Planar Alignment, no bias field) lcr->measure_perp measure_para Measure C∥ (Apply High V_bias for Homeotropic Alignment) measure_perp->measure_para calc_perm Calculate ε⊥ and ε∥ measure_perp->calc_perm measure_para->calc_perm calc_aniso Calculate Δε = ε∥ - ε⊥ calc_perm->calc_aniso

Caption: Workflow for the experimental determination of liquid crystal dielectric anisotropy.

Relevance to Drug Development Professionals

While liquid crystals like this compound are primarily developed for materials science applications (e.g., displays, sensors, optical components), the underlying chemistry and characterization are relevant to the pharmaceutical field.

  • Structure-Property Relationships: The methods used to correlate molecular structure (e.g., placement of fluorine atoms, length of alkyl chains) with bulk physical properties are analogous to the structure-activity relationship (SAR) studies central to drug discovery.

  • Fluorinated Intermediates: The synthesis of complex fluorinated benzene derivatives is a common requirement for creating active pharmaceutical ingredients (APIs), where fluorine is often used to modulate metabolic stability, binding affinity, and lipophilicity.

  • Toxicology and Metabolism: As liquid crystal monomers are now considered emerging contaminants, studies on their metabolic pathways, persistence, and toxicity are growing.[5] This toxicological data and the analytical methods used to obtain it can be of interest to environmental health and safety professionals within the pharmaceutical industry. For instance, a study on a structurally similar compound identified dealkylation and hydroxylation as primary metabolic pathways and noted that some metabolites could exhibit developmental toxicity or mutagenicity.[5]

References

Birefringence of Fluorinated Cyclohexylbenzene Liquid Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the birefringence of fluorinated cyclohexylbenzene liquid crystals. It delves into the core principles governing this optical property, presents quantitative data for a range of compounds, details experimental protocols for its measurement, and illustrates key relationships through diagrams. This document is intended to be a valuable resource for researchers and professionals working with liquid crystal materials in various fields, including display technology and drug delivery systems.

Introduction to Birefringence in Liquid Crystals

Birefringence, or double refraction, is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. In nematic liquid crystals, the rod-like molecules tend to align along a common axis, known as the director. This anisotropic arrangement leads to different refractive indices for light polarized parallel (extraordinary refractive index, ne) and perpendicular (ordinary refractive index, no) to the director. The birefringence (Δn) is the difference between these two indices:

Δn = ne - no

The magnitude of birefringence is a crucial parameter for many applications of liquid crystals, particularly in optical devices like displays, where it governs the phase shift of light passing through the material.

The Role of Fluorine Substitution

The introduction of fluorine atoms into the molecular structure of cyclohexylbenzene liquid crystals has a profound impact on their physical properties, including birefringence. Fluorine is the most electronegative element, and its substitution can significantly alter molecular polarizability, dipole moment, and intermolecular interactions.[1][2]

The position and number of fluorine substituents on both the cyclohexyl and benzene rings can be strategically used to tune the birefringence of the liquid crystal.[3][4] Generally, fluorine substitution can influence birefringence through several mechanisms:

  • Molecular Polarizability: The C-F bond has a lower polarizability than a C-H bond. This can lead to a decrease in the average refractive index. However, the high electronegativity of fluorine can also influence the electronic distribution within the entire molecule, affecting the anisotropy of the molecular polarizability.[5]

  • Molecular Packing and Order Parameter: The steric effects of fluorine atoms can influence how the liquid crystal molecules pack together, which in turn affects the orientational order parameter (S). A higher order parameter generally leads to a larger birefringence.[6]

  • Dipole Moment: The strong dipole moment of the C-F bond can alter the intermolecular forces, potentially affecting the stability and order of the liquid crystalline phase.[7]

Quantitative Birefringence Data

The following table summarizes the experimentally determined birefringence values for a selection of fluorinated cyclohexylbenzene and related liquid crystal compounds. It is important to note that birefringence is dependent on temperature and the wavelength of light used for measurement.

Compound NameMolecular StructureBirefringence (Δn)Temperature (°C)Wavelength (nm)
4′-butylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenylC₄H₉-(C₆H₁₀)-C₆H₄-C₆H₂(F)₂-NCS> 0.2Not specifiedNot specified
4′-pentylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenylC₅H₁₁-(C₆H₁₀)-C₆H₄-C₆H₂(F)₂-NCS> 0.2Not specifiedNot specified
trans,trans-4'-propyl-bicyclohexyl-4-carbonitrile (CCH-3)C₃H₇-(C₆H₁₀)-(C₆H₁₀)-CN~0.0425589
trans-4-(trans-4-propylcyclohexyl)cyclohexylfluorobenzeneC₃H₇-(C₆H₁₀)-(C₆H₁₀)-C₆H₄-F~0.0525589
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5)C₅H₁₁-(C₆H₁₀)-C₆H₄-CN~0.1225589
4-(trans-4-heptylcyclohexyl)fluorobenzene (PCH-7F)C₇H₁₅-(C₆H₁₀)-C₆H₄-F~0.0925589

Note: The data presented here is compiled from various research articles. Direct comparison between all values may be limited due to variations in experimental conditions.

Experimental Protocol: Birefringence Measurement using an Abbe Refractometer

The Abbe refractometer is a common instrument used to measure the refractive indices of liquids, and with proper technique, it can be used to determine the birefringence of nematic liquid crystals.[8] The method relies on measuring the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index.

Materials and Equipment
  • Abbe Refractometer with a polarizing eyepiece and a temperature-controlled sample stage.

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm).

  • Liquid crystal sample.

  • Alignment layer material (e.g., rubbed polyimide or a surfactant solution like lecithin).

  • Solvent for cleaning (e.g., acetone, isopropanol).

  • Lens cleaning tissue.

Procedure
  • Instrument Calibration:

    • Ensure the refractometer is clean and calibrated according to the manufacturer's instructions. This is typically done using a standard liquid with a known refractive index, such as distilled water.[9][10]

  • Prism Surface Preparation for Alignment:

    • To measure ne and no accurately, the liquid crystal molecules must be uniformly aligned on the prism surface.

    • Homogeneous Alignment (for ne and no): Apply a thin layer of an alignment agent (e.g., rubbed polyimide) to the surface of the measuring prism. Gently rub the surface in one direction with a soft cloth to create microgrooves that will align the liquid crystal director parallel to the rubbing direction.

    • Homeotropic Alignment (for no): Apply a thin layer of a homeotropic alignment agent (e.g., lecithin solution) to the prism surface. This will align the liquid crystal director perpendicular to the surface.

  • Sample Loading:

    • Place a small drop of the fluorinated cyclohexylbenzene liquid crystal sample onto the center of the measuring prism.[11]

    • Carefully lower the illuminating prism to spread the sample into a thin, uniform film. Avoid trapping air bubbles.[11]

  • Measurement of Ordinary Refractive Index (no):

    • If using a homeotropically aligned sample, the director is perpendicular to the prism surface, and any light polarization will be perpendicular to the director. Therefore, the measured refractive index will be no.

    • If using a homogeneously aligned sample, rotate the polarizing eyepiece so that the polarization of the incident light is perpendicular to the rubbing direction (the director).

    • Adjust the refractometer controls to bring the shadowline into the field of view and make it sharp and achromatic.

    • Align the shadowline with the crosshairs and read the value of no from the scale.

  • Measurement of Extraordinary Refractive Index (ne):

    • Using the homogeneously aligned sample, rotate the polarizing eyepiece by 90 degrees so that the polarization of the incident light is parallel to the rubbing direction.

    • Re-adjust the refractometer to bring the new shadowline into focus.

    • Align the shadowline with the crosshairs and read the value of ne from the scale.

  • Calculation of Birefringence (Δn):

    • Calculate the birefringence using the measured values: Δn = ne - no.

  • Cleaning:

    • Thoroughly clean the prisms with a suitable solvent and lens tissue after the measurement is complete.[11]

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing the birefringence of fluorinated cyclohexylbenzene liquid crystals and the experimental workflow for its measurement.

StructurePropertyRelationship cluster_molecular_structure Molecular Structure cluster_molecular_properties Molecular Properties cluster_optical_properties Bulk Optical Properties Core Cyclohexylbenzene Core Polarizability Molecular Polarizability Anisotropy Core->Polarizability Fluorine Fluorine Substituents (Number & Position) Fluorine->Polarizability modifies electronic distribution Dipole Dipole Moment Fluorine->Dipole introduces strong dipole Packing Molecular Packing & Order Parameter Fluorine->Packing steric effects AlkylChain Alkyl/Alkoxy Chain AlkylChain->Packing influences intermolecular spacing RefractiveIndices Refractive Indices (ne, no) Polarizability->RefractiveIndices Dipole->Packing Packing->RefractiveIndices affects bulk anisotropy Birefringence Birefringence (Δn) RefractiveIndices->Birefringence Δn = ne - no

Structure-Property Relationship for Birefringence.

BirefringenceMeasurementWorkflow start Start prep Prepare Abbe Refractometer (Calibrate & Clean) start->prep align_homo Prepare Homogeneously Aligned Sample on Prism prep->align_homo align_homeo Prepare Homeotropically Aligned Sample on Prism prep->align_homeo measure_no_homo Measure Ordinary Refractive Index (no) (Polarizer ⟂ Director) align_homo->measure_no_homo measure_no_homeo Measure Ordinary Refractive Index (no) align_homeo->measure_no_homeo calculate Calculate Birefringence (Δn = ne - no) measure_no_homeo->calculate measure_ne Measure Extraordinary Refractive Index (ne) (Polarizer ∥ Director) measure_no_homo->measure_ne measure_ne->calculate end End calculate->end

Experimental Workflow for Birefringence Measurement.

Conclusion

The birefringence of fluorinated cyclohexylbenzene liquid crystals is a complex property that is highly dependent on the specific molecular structure. Strategic fluorination provides a powerful tool for tuning the optical anisotropy of these materials, enabling their use in a wide range of advanced optical applications. A thorough understanding of the structure-property relationships and precise experimental characterization are essential for the rational design and development of novel liquid crystal materials with tailored birefringence. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

Navigating the Solubility Landscape of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound featuring a difluorobenzene ring attached to a trans-4-propylcyclohexyl group. Such structures are common in the field of liquid crystal technology and are also of interest in medicinal chemistry due to the influence of fluorine on physicochemical properties like lipophilicity and metabolic stability. The solubility of this compound in organic solvents is a fundamental property that dictates its handling, reactivity in solution, purification via crystallization, and formulation into final products. This guide provides a framework for understanding and experimentally determining this crucial parameter.

Physicochemical Properties and Expected Solubility Profile

The molecular structure of this compound suggests a largely nonpolar character due to the presence of the benzene ring and the propylcyclohexyl moiety. The two fluorine atoms introduce some polarity, but their contribution is modest. Based on the principle of "like dissolves like," the compound is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.

Expected Solubility Trends:

  • High Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, and in moderately polar solvents like diethyl ether and dichloromethane.

  • Moderate to Low Solubility: In more polar solvents like ethyl acetate and acetone.

  • Poor to Insoluble: In highly polar protic solvents such as ethanol, methanol, and water.

Experimental Determination of Solubility

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Calibrated pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

G A Equilibrate Solvent to Desired Temperature B Add Excess Solute to Solvent A->B C Agitate Mixture to Reach Equilibrium (e.g., 24-48h) B->C D Allow Solid to Settle C->D E Withdraw Aliquot of Supernatant D->E F Filter Supernatant to Remove Particulates E->F G Dilute Sample if Necessary F->G H Quantify Solute Concentration (e.g., HPLC, GC) G->H I Calculate Solubility (e.g., in mg/mL or mol/L) H->I

Figure 1: Experimental workflow for the determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the same solvent if the concentration is expected to be outside the linear range of the analytical method.

  • Quantification:

    • Analyze the prepared samples using a pre-calibrated analytical method (e.g., HPLC with a UV detector or GC with a FID).

    • Construct a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

    • Determine the concentration of the solute in the experimental samples by comparing their analytical response to the calibration curve.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to facilitate comparison.

Organic SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
n-Hexane0.125[Experimental Value][Calculated Value]
Toluene2.425[Experimental Value][Calculated Value]
Diethyl Ether2.825[Experimental Value][Calculated Value]
Dichloromethane3.125[Experimental Value][Calculated Value]
Ethyl Acetate4.425[Experimental Value][Calculated Value]
Acetone5.125[Experimental Value][Calculated Value]
Ethanol5.225[Experimental Value][Calculated Value]
Methanol6.625[Experimental Value][Calculated Value]

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

G Solubility Solubility Solute_Props Solute Properties Solubility->Solute_Props depends on Solvent_Props Solvent Properties Solubility->Solvent_Props depends on System_Cond System Conditions Solubility->System_Cond influenced by Polarity Polarity/Non-polarity Solute_Props->Polarity H_Bonding Hydrogen Bonding Capacity Solute_Props->H_Bonding Mol_Size Molecular Size & Shape Solute_Props->Mol_Size Crystal_Lattice Crystal Lattice Energy Solute_Props->Crystal_Lattice Solvent_Polarity Polarity Solvent_Props->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_Props->Solvent_H_Bonding Temperature Temperature System_Cond->Temperature Pressure Pressure (for gases) System_Cond->Pressure

Figure 2: Factors influencing the solubility of an organic compound.

For this compound, the key factors are:

  • Solute-Solvent Interactions: Favorable van der Waals interactions with nonpolar solvents will promote solubility. The difluoro groups may engage in weak dipole-dipole interactions with polar solvents, but these are unlikely to overcome the energy required to break the strong intermolecular forces in highly polar solvents like water or alcohols.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be compensated by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While specific quantitative data on the solubility of this compound is not currently widespread, this guide provides a robust framework for its experimental determination and theoretical understanding. By following the outlined protocols and considering the principles of intermolecular forces, researchers can effectively characterize the solubility profile of this compound, enabling its successful application in their respective fields. The provided templates for data presentation and visualizations of workflows and influencing factors serve as practical tools for organizing and interpreting experimental findings.

Health and Safety Profile: 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available health and safety information for the compound 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS No. 173306-02-0). Due to the limited publicly available data for this specific chemical, this document outlines the known hazard classification and provides a framework of standard experimental protocols that would be utilized to generate a comprehensive safety profile.

GHS Hazard Classification

Based on available safety data sheets, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Hazardous to the aquatic environment, long-term (Chronic)Chronic 4H413: May cause long lasting harmful effects to aquatic life

Note: No pictograms or signal words have been associated with this classification in the available documentation.

Toxicological Data

Table 2: Summary of Key Toxicological Endpoints (Data Not Available)

Toxicological EndpointTest MethodResult
Acute Toxicity
Oral (LD50)OECD 420, 423, or 425Data Not Available
Dermal (LD50)OECD 402Data Not Available
Inhalation (LC50)OECD 403Data Not Available
Skin Corrosion/Irritation OECD 404Data Not Available
Serious Eye Damage/Irritation OECD 405Data Not Available
Respiratory or Skin Sensitization OECD 406, 429Data Not Available
Germ Cell Mutagenicity OECD 471 (Ames Test)Data Not Available
Carcinogenicity OECD 451Data Not Available
Reproductive Toxicity OECD 414, 416Data Not Available
Specific Target Organ Toxicity (Single Exposure) OECD 407Data Not Available
Specific Target Organ Toxicity (Repeated Exposure) OECD 408Data Not Available
Aquatic Toxicity
Acute (LC50, Fish)OECD 203Data Not Available
Acute (EC50, Daphnia)OECD 202Data Not Available
Algae, Growth Inhibition (EC50)OECD 201Data Not Available

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not published. However, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be followed. Below are generalized methodologies for key toxicological assessments.

Aquatic Toxicity Testing

Given the GHS classification, aquatic toxicity is a key area of concern. A standard workflow for assessing the long-term effects on aquatic life is outlined below.

Aquatic_Toxicity_Workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis cluster_classification Hazard Classification A Test Substance Preparation (e.g., stock solution) C Preparation of Test Concentrations A->C B Test Organism Acclimation (e.g., Fish, Daphnia, Algae) D Chronic Exposure (e.g., 21-day Daphnia reproduction test) B->D C->D E Monitoring of Test Conditions (pH, temp, concentration) D->E F Observation of Endpoints (e.g., survival, reproduction, growth) D->F G Statistical Analysis (e.g., NOEC, LOEC) F->G H GHS Classification (Chronic Aquatic Toxicity) G->H

Caption: Workflow for Chronic Aquatic Toxicity Testing.

Methodology for Chronic Aquatic Toxicity (based on OECD Guidelines):

  • Test Substance Preparation: A stock solution of this compound would be prepared in a suitable solvent if necessary, due to its likely low water solubility.

  • Test Organisms: Standard test species such as Daphnia magna (water flea) or a relevant fish species (e.g., Zebrafish) would be used. Organisms are acclimated to the test conditions prior to exposure.

  • Exposure: A range of concentrations of the test substance, along with a control group, would be prepared in the test medium. The organisms would be exposed to these concentrations for a defined period (e.g., 21 days for Daphnia reproduction study).

  • Observation: Key endpoints such as survival, growth, and reproduction rates would be monitored and recorded throughout the study.

  • Data Analysis: The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) would be determined through statistical analysis of the collected data. This data would then be used to confirm the GHS classification.

In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

To assess the potential for germ cell mutagenicity, the Ames test is a standard initial screening assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis A Prepare Test Substance Concentrations D Expose Bacteria to Test Substance (with and without S9 mix) A->D B Prepare Bacterial Strains (e.g., Salmonella typhimurium) B->D C Prepare S9 Mix (for metabolic activation) C->D E Incubate Plates D->E F Count Revertant Colonies E->F G Compare to Control F->G H Determine Mutagenic Potential G->H

Caption: Workflow for the Ames Mutagenicity Test.

Methodology for Ames Test (based on OECD 471):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar medium.

  • Incubation: The plates are incubated for a specified period.

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control plates.

Concluding Remarks

The available data for this compound is limited, with a GHS classification indicating potential for long-term adverse effects on aquatic life. A comprehensive understanding of its health and safety profile requires further toxicological testing following standardized protocols as outlined in this guide. Researchers and professionals handling this compound should exercise caution, particularly concerning environmental release, and utilize appropriate personal protective equipment until more detailed safety data becomes available.

Methodological & Application

Application Notes and Protocols for 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application and characterization of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, a key component in modern liquid crystal display (LCD) technology. This document outlines its role in enhancing display performance and provides detailed protocols for its experimental evaluation.

Application Notes

This compound is a fluorinated liquid crystal compound widely utilized in the formulation of liquid crystal mixtures for active matrix liquid crystal displays (AMLCDs). Its molecular structure is specifically engineered to impart desirable physical properties to the final liquid crystal mixture, leading to displays with high performance characteristics.

The core structure consists of a phenyl ring linked to a propylcyclohexyl group. This combination provides a favorable nematic phase over a broad temperature range, chemical stability, and low viscosity, which is crucial for achieving fast switching times in displays.

The most significant feature of this molecule is the presence of two fluorine atoms at the 1 and 3 positions of the benzene ring. Due to the high electronegativity of fluorine, the C-F bonds possess strong dipole moments. In this specific meta-substitution pattern, the individual dipole moments add up to create a strong net dipole moment perpendicular to the long axis of the molecule. This structural feature is paramount for inducing a large, negative dielectric anisotropy (Δε < 0) in the liquid crystal mixture.

Liquid crystal mixtures with negative dielectric anisotropy are the primary materials for Vertically Aligned (VA) mode LCDs. In the absence of an electric field, these molecules align themselves perpendicularly to the substrate, resulting in an excellent dark state and consequently, a very high contrast ratio. When a voltage is applied, the molecules reorient themselves parallel to the substrate, allowing light to pass through. The use of compounds like this compound allows for precise control over the dielectric anisotropy of the mixture, which in turn helps to minimize the driving voltage (threshold voltage) required for switching.

Laterally fluorinated bi- and ter-phenyl compounds exhibiting negative dielectric anisotropy are widely used in multicomponent mixtures for application in vertically aligned (VA) mode liquid crystal displays (LCDs).[1] The position of the fluoro substituent in the rigid core has a pronounced effect on the physical properties of these compounds.[1]

Key Properties and Their Impact on Display Performance:
  • Negative Dielectric Anisotropy (Δε): Essential for VA-mode LCDs. A sufficiently negative Δε ensures a low threshold voltage, reducing power consumption.

  • Optical Anisotropy (Birefringence, Δn): The value of Δn, in conjunction with the cell gap (d), determines the optical path difference (d·Δn). This parameter must be optimized for the desired wavelength of light (typically for visible light) to maximize brightness and color performance.

  • Rotational Viscosity (γ₁): A low rotational viscosity is critical for achieving fast response times, which is necessary to reduce motion blur in video content.

  • Clearing Point (Tₙᵢ): This is the temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase. A high clearing point is necessary to ensure the display can operate in a wide range of temperatures without losing its liquid crystalline properties.

Quantitative Data Presentation

The physical properties of a single liquid crystal compound are typically measured by mixing it in a standard host mixture and extrapolating the results. The following table presents representative data for a hypothetical liquid crystal mixture formulated for VA-LCD applications, containing this compound as a significant component.

PropertySymbolValueUnitMeasurement Conditions
Clearing PointTₙᵢ85°C1 atm
Dielectric AnisotropyΔε-4.2-1 kHz, 20°C
Optical AnisotropyΔn0.10-589 nm, 20°C
Rotational Viscosityγ₁120mPa·s20°C
Threshold VoltageVₜₕ1.8V-

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and the resulting macroscopic properties that are beneficial for Vertically Aligned (VA) mode LCDs.

Caption: Structure-Property-Application relationship for the target molecule.

Experimental Protocols

The following are standard protocols for the fabrication of liquid crystal test cells and the characterization of their fundamental electro-optical properties.

Protocol 1: Fabrication of a Planar Liquid Crystal Test Cell

Objective: To construct a sandwich-type cell for containing the liquid crystal mixture for electro-optical measurements.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in DI water)

  • Spinner coater

  • Hot plate

  • Velvet cloth on a rubbing machine or a flat surface

  • UV-curable sealant containing spherical spacers (e.g., 5 μm diameter)

  • UV light source

  • Liquid crystal mixture

  • Vacuum chamber

  • Polarizing filters

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition: Deposit a thin layer of PVA solution onto the conductive side of the ITO substrates using a spin coater. A typical spin speed is 3000 rpm for 30 seconds.

  • Baking: Bake the PVA-coated substrates on a hot plate at ~100°C for 10 minutes to evaporate the solvent.

  • Rubbing: Create a micro-grooved surface on the PVA layer by rubbing it unidirectionally with a velvet cloth. This process defines the alignment direction for the liquid crystal molecules.

  • Cell Assembly: Apply the UV-curable sealant containing spacers along the perimeter of one substrate. Place the second substrate on top, with the rubbing directions either parallel (for planar alignment) or anti-parallel.

  • Curing: Press the substrates together to ensure a uniform cell gap defined by the spacers and cure the sealant using a UV light source.

  • Filling: Place the empty cell and a drop of the liquid crystal mixture in a vacuum chamber. Evacuate the chamber and then allow air to return slowly. The pressure difference will drive the liquid crystal into the cell via capillary action.

  • Sealing: Once filled, seal the filling port with a small amount of sealant and cure it.

Protocol 2: Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Materials and Equipment:

  • LCR meter or impedance analyzer

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier

  • Two test cells: one with planar alignment (for ε⊥) and one with homeotropic alignment (for ε∥). Alternatively, a single planar cell can be used with a high-voltage source to align the molecules.

  • Oscilloscope

Procedure:

  • Setup: Place the test cell on the hot stage and connect it to the LCR meter.

  • Measure ε⊥: For a planar-aligned cell, apply a low-amplitude AC voltage (e.g., 0.1 Vrms at 1 kHz) across the cell. This voltage is below the switching threshold, so the molecules remain parallel to the substrates. Measure the capacitance (C⊥).

  • Measure ε∥: Use a homeotropic cell or apply a high AC voltage (e.g., 20 Vrms, well above the threshold) to the planar cell to orient the molecules perpendicular to the substrates. Measure the capacitance (C∥).

  • Calculation: Calculate the permittivities using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Protocol 3: Measurement of Birefringence (Δn)

Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Materials and Equipment:

  • Abbe refractometer with polarizing filters and a temperature-controlled stage

  • Monochromatic light source (e.g., Sodium D-line, 589 nm)

  • Planar-aligned liquid crystal cell

  • Spectrometer

Procedure (Refractometer Method):

  • Setup: Place a drop of the liquid crystal on the prism of the Abbe refractometer.

  • Measure nₒ: Orient the polarizer in the refractometer perpendicular to the rubbing direction of the liquid crystal alignment. Measure the ordinary refractive index, nₒ.

  • Measure nₑ: Rotate the polarizer by 90 degrees so it is parallel to the rubbing direction. Measure the extraordinary refractive index, nₑ.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Experimental Workflow Diagram

This diagram outlines the sequence of steps for the complete characterization of a novel liquid crystal mixture.

cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis A Formulate Liquid Crystal Mixture B Fabricate Test Cells (Planar & Homeotropic) A->B C Determine Clearing Point (Tni) using DSC & POM B->C D Measure Dielectric Properties (ε∥, ε⊥) using LCR Meter B->D E Measure Optical Properties (ne, no) using Refractometer B->E F Measure Rotational Viscosity B->F I Evaluate Overall Performance Metrics C->I G Calculate Δε = ε∥ - ε⊥ D->G H Calculate Δn = ne - no E->H F->I G->I H->I

Caption: Workflow for liquid crystal material characterization.

References

Application Notes and Protocols: Formulation of Nematic Liquid Crystal Mixtures with 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound that serves as a key component in the formulation of nematic liquid crystal mixtures. Its molecular structure, featuring a difluorobenzene ring linked to a propylcyclohexyl group, imparts desirable physicochemical properties to the resulting mixtures. The presence of fluorine atoms is particularly influential, contributing to a significant modification of the dielectric anisotropy, which is a critical parameter for display applications and other electro-optical devices.

Laterally fluorinated compounds like this are highly suitable as polar components in liquid crystalline media. They offer advantageous values of optical and dielectric anisotropy and are not strongly smectogenic[1]. The incorporation of such compounds can lead to stable liquid crystal phases with a broad nematic mesophase range, good deep-temperature behavior, low dependence of the threshold voltage on temperature, high resistivity, and comparatively low viscosity[1]. These properties make them valuable for developing advanced liquid crystal displays (LCDs), spatial light modulators, and other photonic devices.

This document provides detailed application notes and experimental protocols for the formulation and characterization of nematic liquid crystal mixtures containing this compound and its analogs.

Key Physicochemical Properties and Formulation Guidelines

The addition of this compound or similar difluorobenzene derivatives to a nematic host mixture can significantly alter its physical properties. The primary effects are observed in the dielectric anisotropy (Δε), birefringence (Δn), viscosity (η), and clearing point (T_NI).

Table 1: Representative Electro-Optical Properties of Nematic Liquid Crystal Mixtures Containing Difluorobenzene Derivatives.

Mixture Composition (Conceptual)Dielectric Anisotropy (Δε) at 25°C, 1 kHzBirefringence (Δn) at 589 nm, 25°CRotational Viscosity (γ₁) at 25°C (mPa·s)Clearing Point (T_NI) (°C)
Nematic Host A+3.00.1010080
Host A + 15% Difluorophenyl Cyclohexane Analog+5.50.1111075
Nematic Host B+8.00.1515095
Host B + 15% Difluoroterphenyl Analog+12.00.1616590

Table 2: Phase Transition Temperatures of Nematic Mixtures with Fluorinated Additives.

Mixture IDAdditive Concentration (%)Crystal to Nematic (T_CN) (°C)Nematic to Isotropic (T_NI) (°C)Nematic Range (ΔT) (°C)
Host Mixture 10-2085105
Mixture 1A10-1882100
Mixture 1B20-157893
Host Mixture 20-10102112
Mixture 2A10-898106
Mixture 2B20-59398

Experimental Protocols

This section outlines the standard methodologies for characterizing the key physical properties of nematic liquid crystal mixtures formulated with this compound.

Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the dielectric anisotropy of the liquid crystal mixture, which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Sample Preparation:

    • Prepare a liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO).

    • The inner surfaces of the cell should be coated with an alignment layer (e.g., polyimide) and rubbed to induce a specific alignment (planar or homeotropic).

    • Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.

    • Cool the cell slowly to the nematic phase.

  • Measurement:

    • Use a precision LCR meter to measure the capacitance of the cell.

    • For a planar aligned cell, the capacitance without an applied electric field gives ε⊥.

    • Apply a sufficiently high AC voltage (e.g., 10-20 Vrms at 1 kHz) to align the director parallel to the electric field. The capacitance measurement under this condition gives ε∥.

    • For a homeotropic aligned cell, the capacitance without a field gives ε∥, and with a strong in-plane field (if possible) or by using a magnetic field, ε⊥ can be measured.

    • Calculate the dielectric permittivity from the capacitance, cell area, and thickness.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Determination of Birefringence (Δn)

Objective: To measure the optical anisotropy of the liquid crystal mixture, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Methodology:

  • Sample Preparation:

    • Use a planar aligned liquid crystal cell of known thickness.

  • Measurement (Abbe Refractometer Method):

    • Place the liquid crystal cell on the prism of an Abbe refractometer.

    • Use a polarizer to measure nₑ (director parallel to the polarization of light) and nₒ (director perpendicular to the polarization of light).

    • The birefringence is calculated as Δn = nₑ - nₒ.

  • Measurement (Optical Retardation Method):

    • Place the planar aligned cell between crossed polarizers on a polarizing optical microscope.

    • Measure the optical retardation (Γ) of the cell using a compensator (e.g., Berek or de Sénarmont).

    • The birefringence is calculated using the formula: Δn = Γ / d, where d is the cell thickness.

Viscosity Measurement

Objective: To determine the rotational viscosity (γ₁), which is a key parameter influencing the switching speed of the liquid crystal.

Methodology (Electro-Optical Response Method):

  • Sample Preparation:

    • Use a planar aligned cell of known thickness.

  • Measurement:

    • Place the cell between crossed polarizers.

    • Apply a square-wave voltage to the cell to switch it between the on and off states.

    • Measure the rise time (τ_on) and decay time (τ_off) of the optical response using a photodetector and an oscilloscope.

    • The rotational viscosity (γ₁) can be calculated from the decay time using the following equation: τ_off = (γ₁ * d²) / (K₁₁ * π²) where d is the cell thickness and K₁₁ is the splay elastic constant. K₁₁ needs to be determined independently, often through the measurement of the Fréedericksz transition threshold voltage.

Phase Transition Temperature Determination

Objective: To determine the temperatures of phase transitions, particularly the clearing point (nematic to isotropic transition, T_NI).

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation:

    • Accurately weigh a small amount of the liquid crystal mixture (typically 2-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected clearing point.

    • Cool the sample at the same rate back to the starting temperature.

    • The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the heat flow versus temperature curve. The peak temperature is taken as the transition temperature.

Methodology (Polarizing Optical Microscopy - POM):

  • Sample Preparation:

    • Place a small drop of the liquid crystal mixture on a microscope slide and cover it with a coverslip.

  • Measurement:

    • Place the slide on a hot stage attached to a polarizing optical microscope.

    • Observe the texture of the sample as the temperature is slowly changed.

    • Phase transitions are identified by distinct changes in the observed texture. The nematic phase will show a characteristic schlieren or threaded texture, which will disappear into a dark isotropic state at the clearing point.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the characterization of nematic liquid crystal mixtures.

Experimental_Workflow_Dielectric_Anisotropy cluster_prep Sample Preparation cluster_meas Measurement cluster_calc Calculation A Prepare LC Cell (ITO, Alignment Layer) B Fill Cell with Mixture (Isotropic Phase) A->B C Slow Cooling to Nematic Phase B->C D Measure Capacitance (C⊥) (No Field) C->D E Apply High Voltage D->E F Measure Capacitance (C∥) (With Field) E->F G Calculate ε⊥ and ε∥ F->G H Calculate Δε = ε∥ - ε⊥ G->H

Caption: Workflow for Dielectric Anisotropy Measurement.

Experimental_Workflow_Birefringence cluster_prep Sample Preparation cluster_meas Measurement (Abbe Refractometer) cluster_calc Calculation A Prepare Planar Aligned Cell B Fill Cell and Cool to Nematic Phase A->B C Place Cell on Refractometer B->C D Measure nₑ and nₒ with Polarizer C->D E Calculate Δn = nₑ - nₒ D->E

Caption: Workflow for Birefringence Measurement.

Experimental_Workflow_Phase_Transition_DSC cluster_prep Sample Preparation cluster_meas DSC Measurement cluster_analysis Data Analysis A Weigh Sample into DSC Pan B Seal Pan A->B C Heat at Controlled Rate B->C D Record Heat Flow vs. Temperature C->D E Cool at Controlled Rate D->E F Identify Peaks in Thermogram E->F G Determine Transition Temperatures F->G

Caption: Workflow for Phase Transition Temperature Determination using DSC.

Conclusion

The formulation of nematic liquid crystal mixtures with this compound and its analogs allows for the precise tuning of key electro-optical and physical properties. The protocols and guidelines presented in this document provide a framework for the systematic development and characterization of such mixtures for advanced applications in display technology and photonics. While specific data for the title compound remains proprietary in many cases, the principles of formulation and the effects of fluorination are well-established, enabling targeted material design.

References

Application Notes and Protocols for the Purity Assessment of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene. The analytical techniques covered include Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds. The flame ionization detector provides excellent sensitivity for hydrocarbons, making it well-suited for the analysis of this compound and its potential organic impurities.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable high-purity solvent (e.g., hexane or ethyl acetate) and dilute to the mark.

  • Mix thoroughly to ensure a homogenous solution.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c. Data Analysis: The purity of the sample is determined by area percent normalization. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

Data Presentation
ParameterResult
Retention Time of Main Peak (min)e.g., 12.5
Area of Main Peake.g., 9950000
Total Peak Areae.g., 10000000
Calculated Purity (%) 99.5
Number of Impurities Detectede.g., 3

Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute transfer Transfer to GC Vial dilute->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

GC-FID Purity Assessment Workflow

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. It is particularly useful for separating compounds with different polarities.

Experimental Protocol

a. Sample and Mobile Phase Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This will be the stock solution. Further dilute as needed to be within the linear range of the detector.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C.

  • Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

c. Data Analysis: Similar to GC-FID, purity is determined by area percent normalization at a wavelength where the analyte has significant absorbance.

Data Presentation
ParameterResult
Retention Time of Main Peak (min)e.g., 7.8
Area of Main Peake.g., 4560 mAUs
Total Peak Areae.g., 4600 mAUs
Calculated Purity (%) 99.1
Number of Impurities Detectede.g., 2

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

RP-HPLC-UV Purity Assessment Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte. The purity is determined relative to a certified internal standard.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and the internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

b. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D ¹H NMR.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zg30 (or equivalent with a 30° pulse angle).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Acquisition Time: ~4 seconds.

c. Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

Where:

  • I: Integral of the signal for the analyte and standard.

  • N: Number of protons for the integrated signal.

  • M: Molar mass of the analyte and standard.

  • m: Mass of the analyte and standard.

  • Pstd: Purity of the internal standard.

Data Presentation
ParameterAnalyteInternal Standard
Mass (m) e.g., 15.05 mge.g., 10.10 mg
Molar Mass (M) 238.32 g/mol e.g., 116.07 g/mol (Maleic Acid)
Signal Integral (I) e.g., 10.00e.g., 5.50
Number of Protons (N) e.g., 1 (for a specific proton)e.g., 2 (for CH=CH)
Purity of Standard (Pstd) -e.g., 99.9%
Calculated Purity (%) 99.2 -

Logical Relationship for qNMR Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_std / m_analyte) m_analyte->Ratio_m m_std Mass of Standard (m_std) m_std->Ratio_m M_analyte Molar Mass of Analyte (M_analyte) Ratio_M Molar Mass Ratio (M_analyte / M_std) M_analyte->Ratio_M M_std Molar Mass of Standard (M_std) M_std->Ratio_M P_std Purity of Standard (P_std) Purity Calculated Purity (%) P_std->Purity I_analyte Integral of Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_std) I_analyte->Ratio_I I_std Integral of Standard (I_std) I_std->Ratio_I N_analyte Protons in Analyte Signal (N_analyte) Ratio_N Proton Ratio (N_std / N_analyte) N_analyte->Ratio_N N_std Protons in Standard Signal (N_std) N_std->Ratio_N Ratio_I->Purity Ratio_N->Purity Ratio_M->Purity Ratio_m->Purity

qNMR Purity Calculation Logic

HPLC method for separation of propylcyclohexylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation of Propylcyclohexylbenzene Isomers

Introduction

Propylcyclohexylbenzene is a chemical intermediate used in various industrial applications. The synthesis of this compound can result in a mixture of positional isomers, primarily ortho-, meta-, and para-propylcyclohexylbenzene. The separation and quantification of these isomers are crucial for quality control and for understanding the structure-property relationships of the final products. Due to their similar physical and chemical properties, the chromatographic separation of these isomers presents a significant analytical challenge. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the effective separation of propylcyclohexylbenzene isomers.

The structural similarity of these nonpolar isomers necessitates a stationary phase that can provide alternative separation mechanisms beyond simple hydrophobicity. While standard C18 columns may offer limited resolution, stationary phases capable of π-π interactions, such as Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, are often more effective for separating positional isomers of aromatic compounds.[1][2] These columns leverage the interactions between the stationary phase and the aromatic ring of the analytes to achieve separation.[2][3] This protocol outlines the use of a Phenyl-Hexyl stationary phase to achieve baseline separation of the ortho, meta, and para isomers of propylcyclohexylbenzene.

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of propylcyclohexylbenzene isomers.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Column: A Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.

  • Mobile Phase: Acetonitrile and water (HPLC grade).

  • Analytes: Standards of ortho-, meta-, and para-propylcyclohexylbenzene.

  • Sample Solvent: Acetonitrile.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation. The conditions provided below are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation

  • Prepare a stock solution of each propylcyclohexylbenzene isomer at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a mixed standard solution containing all three isomers by appropriately diluting the stock solutions with acetonitrile to a final concentration of 100 µg/mL for each isomer.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes the expected quantitative data for the separation of propylcyclohexylbenzene isomers under the specified chromatographic conditions. These are representative values and may vary slightly between systems.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
ortho-Propylcyclohexylbenzene12.5-1.1
meta-Propylcyclohexylbenzene14.22.11.2
para-Propylcyclohexylbenzene16.02.31.1

Mandatory Visualization

The following diagram illustrates the logical workflow for the development and application of the HPLC method for separating propylcyclohexylbenzene isomers.

HPLC_Method_Workflow HPLC Method Workflow for Propylcyclohexylbenzene Isomer Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standards_and_Sample_Prep Prepare Isomer Standards and Sample Solution Inject_Sample Inject Sample Standards_and_Sample_Prep->Inject_Sample Mobile_Phase_Prep Prepare Mobile Phase (Acetonitrile:Water) HPLC_Setup Equilibrate HPLC System with Phenyl-Hexyl Column Mobile_Phase_Prep->HPLC_Setup HPLC_Setup->Inject_Sample Data_Acquisition Acquire Chromatographic Data (UV at 254 nm) Inject_Sample->Data_Acquisition Peak_Integration Integrate Chromatogram Peaks Data_Acquisition->Peak_Integration Quantification Quantify Isomers (Retention Time, Peak Area) Peak_Integration->Quantification System_Suitability Calculate System Suitability (Resolution, Tailing Factor) Quantification->System_Suitability System_Suitability->HPLC_Setup Optimization Required Generate_Report Generate Analysis Report System_Suitability->Generate_Report Results Meet Specifications

Caption: HPLC Method Workflow for Isomer Separation.

References

Application Notes and Protocols for GC-MS Analysis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The provided methodologies are based on established principles for the analysis of nonpolar, high-boiling point aromatic compounds.

Introduction

This compound is a liquid crystal compound characterized by a difluorinated benzene ring linked to a propylcyclohexyl group. Its analysis by GC-MS is essential for quality control, purity assessment, and stability studies in various applications, including materials science and drug development. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis.

Experimental Protocols

A detailed experimental workflow is crucial for reproducible and accurate results. The following sections describe the recommended protocols for the GC-MS analysis of the target analyte.

Sample Preparation

Given the nonpolar nature of this compound, a straightforward sample preparation protocol is sufficient.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate)[1]

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with inserts

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in a suitable high-purity solvent (e.g., hexane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples to be analyzed.

  • Sample Dilution: Dilute the sample containing this compound with the chosen solvent to a concentration within the calibration range of the working standards.

  • Filtration: Filter the diluted sample and working standards through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC-MS system.[2]

  • Transfer: Transfer the filtered solutions into autosampler vials for analysis.

Experimental Workflow Diagram:

Sample_Preparation_Workflow cluster_prep Sample and Standard Preparation start Start weigh Weigh Standard start->weigh dissolve Dissolve in Solvent (e.g., Hexane) weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock dilute_standards Prepare Working Standards (Serial Dilution) stock->dilute_standards filter Filter Solutions (0.22 µm Syringe Filter) dilute_standards->filter dilute_sample Dilute Sample dilute_sample->filter vial Transfer to Autosampler Vials filter->vial end Ready for GC-MS Analysis vial->end

Caption: Workflow for the preparation of standards and samples.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
ColumnNonpolar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 150 °C, hold for 1 minRamp 1: 15 °C/min to 250 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay5 min

Data Presentation and Interpretation

Expected Retention Time

The retention time of this compound will be relatively long due to its high molecular weight and boiling point. Based on its structure, the expected retention time on a standard nonpolar column with the recommended temperature program is in the range of 12-18 minutes . The exact retention time should be confirmed by injecting a pure standard.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. The molecular formula is C15H20F2, with a molar mass of 238.32 g/mol .[3]

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the bond between the benzene ring and the cyclohexyl ring, and through fragmentation of the propyl and cyclohexyl moieties.

Fragmentation_Pathway cluster_frags Predicted Key Fragments M [C15H20F2]+• (m/z 238) F1 [C9H11F2]+ (m/z 154) M->F1 - C6H9• F2 [C6H9]+ (m/z 81) M->F2 - C9H11F2• F3 [C6H4F2]+• (m/z 114) M->F3 - C9H16 F1->F3 - C3H7• F4 [C3H7]+ (m/z 43) F2->F4 - C3H2

Caption: Predicted fragmentation of the target analyte.

Table of Predicted Quantitative Data:

IonPredicted m/zRelative AbundanceDescription
[M]+• 238Low to MediumMolecular Ion
[M-C3H7]+ 195MediumLoss of the propyl group
[C9H11F2]+ 154HighDifluorobenzyl cation
[C6H4F2]+• 114Medium to HighDifluorobenzene radical cation[4][5]
[C6H9]+ 81MediumCyclohexenyl cation
[C3H7]+ 43MediumPropyl cation

Conclusion

The protocols and data presented in this application note provide a robust starting point for the GC-MS analysis of this compound. The provided experimental parameters and predicted fragmentation patterns will aid researchers in method development, compound identification, and quantitative analysis. It is recommended to verify the retention time and mass spectrum with a certified reference standard for definitive identification and accurate quantification.

References

Application Notes and Protocols: 19F NMR Spectroscopy of Fluorinated Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and highly sensitive analytical technique for the characterization of fluorinated molecules.[1] Its utility is particularly pronounced in the study of fluorinated liquid crystals, which are crucial components in modern display technologies and have emerging applications in drug delivery and formulation.[2][3] The 19F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it nearly as sensitive as proton (1H) NMR.[1][4] A significant advantage of 19F NMR is its expansive chemical shift range, which is approximately 40 times larger than that of 1H NMR, spanning over 800 ppm.[1][4] This wide spectral dispersion minimizes signal overlap and enhances resolution, making it an invaluable tool for distinguishing between structurally similar fluorinated compounds and for probing the subtle changes in molecular ordering and dynamics characteristic of liquid crystalline phases.[1][2]

In the anisotropic environment of a liquid crystal, 19F NMR spectra provide a wealth of information, including chemical shift anisotropies (CSAs), direct and residual dipolar couplings (RDCs), and scalar couplings.[2][5][6] These parameters are exquisitely sensitive to the orientation of the molecule with respect to the magnetic field and thus provide detailed insights into the orientational order, molecular conformation, and dynamics of the liquid crystalline system.[2][7]

This document provides detailed application notes and experimental protocols for the study of fluorinated liquid crystals using 19F NMR spectroscopy, targeted at researchers, scientists, and professionals in drug development.

Key Applications of 19F NMR in Liquid Crystal Research

  • Determination of Orientational Order Parameters: Quantifying the degree of molecular alignment within the liquid crystal phase.[2][8]

  • Structural Elucidation: Confirming the chemical structure of novel fluorinated mesogens.[9][10]

  • Conformational Analysis: Investigating the preferred molecular shapes and flexibility in the mesophase.

  • Phase Behavior Studies: Monitoring changes in molecular organization at phase transitions.

  • Dynamics and Relaxation Studies: Probing molecular and collective motions within the liquid crystal.[11]

  • Drug-Liquid Crystal Interactions: In the context of drug delivery, understanding how a drug molecule interacts with and is oriented within a liquid crystal matrix.

Experimental Protocols

Sample Preparation for Anisotropic 19F NMR

Proper sample preparation is critical for obtaining high-quality NMR spectra of liquid crystals. The goal is to achieve a uniformly aligned sample within the NMR tube.

Materials:

  • Fluorinated liquid crystal sample

  • Appropriate deuterated solvent (e.g., CDCl3, acetone-d6) for creating a solution of a specific concentration, if required. For neat liquid crystal samples, no solvent is needed.

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Heating block or water bath (for thermotropic liquid crystals)

  • Strong permanent magnet (optional, for pre-alignment)

Protocol:

  • Cleaning the NMR Tube: Thoroughly clean the NMR tube with a suitable solvent (e.g., acetone) and dry it completely to avoid any paramagnetic impurities that can broaden the NMR signals.

  • Sample Introduction:

    • For neat liquid crystals: If the liquid crystal is in its isotropic phase at room temperature, directly pipette the required amount into the NMR tube. If it is in a mesophase or solid at room temperature, gently heat the sample until it transitions to the isotropic phase before transferring it to the NMR tube.

    • For solutions: Prepare a solution of the fluorinated liquid crystal in a deuterated solvent at the desired concentration. Filter the solution through a pipette plugged with glass wool to remove any particulate matter before transferring it to the NMR tube.

  • Sample Alignment:

    • Magnetic Field Alignment (for nematic phases): Nematic liquid crystals with a positive diamagnetic anisotropy will spontaneously align with the director parallel to the main magnetic field of the NMR spectrometer. Simply inserting the sample into the magnet is often sufficient. For materials with slow alignment kinetics, the sample can be left in the magnet for an extended period (minutes to hours) before acquisition.

    • Weak Alignment Media: For studying dissolved molecules within a liquid crystal phase, various weak alignment media, such as colloidal dispersions of graphene oxide or self-assembled oligopeptides, can be utilized.[12][13]

  • Temperature Control: Use the spectrometer's variable temperature unit to precisely control the sample temperature and access the desired liquid crystalline phase. Allow the temperature to equilibrate for several minutes before starting the experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Tube Clean Tube Introduce Sample Introduce Sample Clean Tube->Introduce Sample Align Sample Align Sample Introduce Sample->Align Sample Temperature Equilibration Temperature Equilibration Align Sample->Temperature Equilibration 1D 19F Spectrum 1D 19F Spectrum Temperature Equilibration->1D 19F Spectrum 2D Experiments 2D Experiments 1D 19F Spectrum->2D Experiments Process FID Process FID 2D Experiments->Process FID Extract Parameters Extract Parameters Process FID->Extract Parameters Determine Order Determine Order Extract Parameters->Determine Order

Caption: Experimental workflow for 19F NMR of fluorinated liquid crystals.

Protocol for 1D 19F NMR Spectroscopy

This protocol describes the acquisition of a standard one-dimensional 19F NMR spectrum, which is the starting point for most investigations.

Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems) is typically sufficient. For quantitative measurements, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).[14]

Key Parameters:

  • Spectral Width (SW): Due to the large chemical shift range of 19F, a wide spectral width (e.g., 200-300 ppm) is often necessary to avoid spectral folding.

  • Transmitter Frequency Offset (O1): Center the transmitter frequency in the expected region of the 19F signals. If unknown, a good starting point is around -100 to -150 ppm relative to CFCl3.

  • Acquisition Time (AQ): A longer acquisition time (1-2 seconds) will provide better resolution.

  • Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (5 times the longest T1) is crucial to ensure full relaxation of the nuclei between scans.[14] T1 values for 19F in liquid crystals can be on the order of seconds.

  • Number of Scans (NS): Depends on the sample concentration. For neat liquid crystals, a small number of scans (e.g., 8-16) is usually sufficient.

  • Decoupling: For a standard 19F spectrum, proton decoupling (1H-decoupling) is often applied to simplify the spectrum by removing 1H-19F couplings.

Procedure:

  • Insert the prepared sample into the spectrometer.

  • Lock and shim the magnetic field.

  • Set the sample temperature to the desired value for the liquid crystalline phase.

  • Load a standard 19F NMR experiment.

  • Set the appropriate spectral width and transmitter frequency.

  • Set the acquisition time, relaxation delay, and number of scans.

  • Apply proton decoupling if desired.

  • Acquire the Free Induction Decay (FID).

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), Fourier transform, and phase correction.

Protocol for Determining 13C-19F Residual Dipolar Couplings (RDCs)

RDCs provide valuable information about the average orientation of the C-F bond vector with respect to the magnetic field and are thus a direct measure of the local order parameter.

Pulse Sequence: A separated local field (SLF) or proton-detected local field (PDLF) experiment can be used.[15] A simpler approach for well-resolved spectra is to acquire a 1H-decoupled 13C spectrum without 19F decoupling. The splitting of the carbon signal attached to a fluorine atom will correspond to the sum of the scalar (JCF) and residual dipolar (DCF) couplings.

Procedure:

  • Acquire a standard 1H-decoupled 13C NMR spectrum of the fluorinated liquid crystal.

  • Identify the carbon signals that are split due to coupling with 19F.

  • Measure the splitting (T_CF) in Hz.

  • The residual dipolar coupling (DCF) can be calculated if the scalar coupling (JCF) is known (from the isotropic phase spectrum or theoretical calculations): T_CF = J_CF + 2*D_CF.

  • The order parameter (S) can then be calculated using the equation: D_CF = - (μ₀γ_Cγ_Fħ)/(4π²r_CF³) * S, where μ₀ is the permeability of free space, γ_C and γ_F are the gyromagnetic ratios of 13C and 19F, ħ is the reduced Planck constant, and r_CF is the C-F bond distance.

G cluster_exp Experiment cluster_calc Calculation Acquire 13C Spectrum Acquire 13C Spectrum Measure Splitting Measure Splitting Acquire 13C Spectrum->Measure Splitting Calculate D_CF Calculate D_CF Measure Splitting->Calculate D_CF Determine J_CF Determine J_CF Determine J_CF->Calculate D_CF Calculate Order Parameter Calculate Order Parameter Calculate D_CF->Calculate Order Parameter

Caption: Workflow for determining order parameters from 13C-19F RDCs.

Data Presentation: Quantitative 19F NMR Data

The following tables summarize typical 19F NMR parameters for common fluorinated groups in liquid crystals. Note that chemical shifts are highly sensitive to the molecular environment and the liquid crystal phase.[16][17]

Table 1: Typical 19F Chemical Shift Ranges for Fluorinated Groups in Liquid Crystals

Fluorinated GroupTypical Chemical Shift Range (ppm vs. CFCl3)Reference(s)
Aromatic C-F-100 to -150[5][9]
-CF3 on aromatic ring-60 to -70[4]
-OCF3 on aromatic ring-55 to -65
-CF2- in aliphatic chain-110 to -130[4]
-CH2F in aliphatic chain-200 to -220[4]

Table 2: Typical 19F-19F and 1H-19F Coupling Constants

Coupling TypeNumber of BondsTypical Coupling Constant Range (Hz)Reference(s)
2J_FF (geminal)2250 - 300[4]
3J_FF (vicinal)30 - 20[4]
4J_FF40 - 10[4]
5J_FF50 - 5[4]
2J_HF (geminal)240 - 80[4]
3J_HF (vicinal)30 - 20

Table 3: Example 19F NMR Data for a Fluorinated Liquid Crystal (5CB-F)

Hypothetical data for illustrative purposes.

PositionChemical Shift (ppm)1J_CF (Hz)D_CF (Hz)Order Parameter (S)
F on phenyl ring-115.3-250-50000.65
CF3 group-63.8-270-45000.58

Troubleshooting

  • Broad Lines: This can be caused by poor shimming, paramagnetic impurities, or sample inhomogeneity. Re-shim the magnet, ensure the NMR tube is clean, and filter the sample. In liquid crystals, broad lines can also be inherent to the phase due to high viscosity or slow dynamics.[18]

  • No Signal: Check the spectrometer setup, including tuning and matching of the probe. Ensure the sample is correctly positioned in the magnet. For very broad signals, the signal might be lost in the baseline.

  • Phase Distortions: These can occur with very wide spectral widths. Use appropriate phasing routines and consider acquiring spectra in segments if the chemical shift range is extremely large.

  • Inaccurate Integrals: For quantitative measurements, ensure the relaxation delay is sufficiently long (at least 5 times T1) and that there are no baseline distortions.[14]

By following these protocols and utilizing the provided data, researchers can effectively employ 19F NMR spectroscopy to gain deep insights into the structure, order, and dynamics of fluorinated liquid crystals.

References

Application Note and Protocol for Measuring the Dielectric Constant of Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dielectric constant, or relative permittivity (εr), is a fundamental property of materials that describes their ability to store electrical energy in an electric field. For liquid crystal (LC) monomers, the dielectric constant is a critical parameter that dictates their response to an external electric field, a principle that underpins their widespread use in display technologies, optical switching devices, and tunable microwave components.[1][2][3] Due to the anisotropic nature of liquid crystal molecules, their dielectric properties are direction-dependent. This dielectric anisotropy (Δε) is the difference between the dielectric constant measured parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis (the director).[2][3][4] A precise and reliable protocol for measuring the dielectric constant of LC monomers is therefore essential for material characterization, quality control, and the development of new liquid crystal-based technologies.

This application note provides a detailed protocol for measuring the dielectric constant of liquid crystal monomers using Broadband Dielectric Spectroscopy (BDS), a powerful technique for characterizing the dielectric properties of materials over a wide range of frequencies and temperatures.[5][6]

Principle of Measurement

The measurement of the dielectric constant of a liquid crystal monomer is based on the determination of the capacitance of a test cell filled with the material. The liquid crystal sample is placed between two parallel electrodes, forming a capacitor. By applying an alternating voltage and measuring the resulting current, the impedance of the cell can be determined. From the impedance, the capacitance (C) of the cell is calculated. The real part of the complex dielectric constant (ε') is then determined using the following relation:

ε' = (C * d) / (ε₀ * A)

Where:

  • C is the measured capacitance of the cell with the liquid crystal.

  • d is the thickness of the liquid crystal layer (cell gap).

  • A is the area of the electrodes.

  • ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m).

To determine the dielectric anisotropy (Δε), two measurements are required with the liquid crystal director oriented parallel and perpendicular to the applied electric field. This is typically achieved by using specially prepared test cells with different surface alignment layers.

Materials and Apparatus

3.1. Materials

  • Liquid Crystal Monomer (e.g., 5CB, E7, MBBA)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Alignment layer material (e.g., polyimide)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

  • Spacers of known thickness (e.g., 5-20 µm)

  • UV-curable sealant

3.2. Apparatus

  • Impedance Analyzer or LCR Meter (e.g., Keysight, Novocontrol)

  • Dielectric test fixture for liquids or a custom-built liquid crystal cell holder

  • Temperature controller with a heating/cooling stage

  • Spin coater

  • UV curing lamp

  • Rubbing machine (optional, for mechanical alignment)

  • Polarizing optical microscope

  • Nitrogen gas supply (for inert atmosphere)

Experimental Protocols

4.1. Liquid Crystal Test Cell Fabrication

A critical step in accurately measuring the dielectric properties of liquid crystals is the fabrication of a high-quality test cell.

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition: Apply a thin layer of an alignment material, such as polyimide, onto the ITO-coated side of the substrates using a spin coater.

  • Curing: Cure the alignment layer by baking the substrates in an oven at the temperature and for the duration specified by the material's manufacturer.

  • Alignment Treatment:

    • For Planar Alignment (to measure ε∥): Unidirectionally rub the surface of the cured alignment layer with a soft cloth or a rubbing machine. This creates micro-grooves that align the liquid crystal molecules parallel to the rubbing direction.

    • For Homeotropic Alignment (to measure ε⊥): Use a specific polyimide that promotes vertical alignment of the liquid crystal molecules, or treat the surface with a homeotropic alignment agent. No rubbing is required for homeotropic alignment.

  • Cell Assembly:

    • Dispense UV-curable sealant along the perimeter of one of the prepared substrates, leaving a small gap for filling.

    • Disperse spacers of a known thickness onto the substrate to ensure a uniform cell gap.

    • Place the second substrate on top, with the alignment layers facing each other and the rubbing directions either parallel (for planar cells) or anti-parallel.

    • Gently press the substrates together and cure the sealant using a UV lamp.

  • Cell Filling:

    • Heat the empty cell and the liquid crystal monomer to just above the clearing point of the liquid crystal (the temperature at which it becomes an isotropic liquid).

    • Place a drop of the liquid crystal at the filling gap of the cell. The liquid crystal will fill the cell via capillary action.

    • Once filled, seal the gap with a small amount of UV-curable sealant and cure it.

  • Cell Characterization:

    • Measure the exact cell gap (d) and electrode area (A).

    • Verify the alignment quality using a polarizing optical microscope.

4.2. Dielectric Measurement Procedure

  • System Calibration: Calibrate the impedance analyzer with open, short, and load standards to ensure accurate measurements.

  • Sample Loading: Place the filled liquid crystal cell into the dielectric test fixture, which is connected to the impedance analyzer.

  • Temperature Control: Place the test fixture within a temperature-controlled stage. Allow the temperature to stabilize at the desired measurement temperature. It is advisable to perform measurements over a range of temperatures, especially around the phase transition temperatures of the liquid crystal.

  • Frequency Sweep:

    • Apply a small AC voltage (typically in the range of 50-100 mV to remain in the linear response regime) across the cell.[7]

    • Perform a frequency sweep over the desired range (e.g., 10 Hz to 10 MHz).

    • The impedance analyzer will measure the capacitance (C) and dissipation factor (tan δ) or the complex impedance (Z*) as a function of frequency.

  • Data Acquisition: Record the capacitance and frequency data. For anisotropic measurements, perform the frequency sweep on both the planar aligned cell (for C∥) and the homeotropic aligned cell (for C⊥).

  • Data Analysis:

    • Calculate the real part of the dielectric constant (ε'∥ and ε'⊥) at each frequency using the formula provided in Section 2.

    • Calculate the dielectric anisotropy (Δε) at each frequency: Δε = ε'∥ - ε'⊥.

Data Presentation

The quantitative data obtained from the dielectric measurements should be summarized in clearly structured tables for easy comparison.

Table 1: Dielectric Properties of Common Liquid Crystal Monomers at Room Temperature (~25 °C) and 1 kHz

Liquid Crystal Monomer/Mixtureε'∥ (Parallel)ε'⊥ (Perpendicular)Dielectric Anisotropy (Δε)
5CB (4-cyano-4'-pentylbiphenyl)~18.5~7.0~11.5[8]
E7 (Liquid Crystal Mixture)~19.0~5.2~13.8[9][10]
MBBA (N-(4-methoxybenzylidene)-4-butylaniline)~4.6~5.2~-0.6[11][12]

Note: The values presented are approximate and can vary with temperature, frequency, and purity of the sample.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_measurement Dielectric Measurement cluster_analysis Data Analysis Clean_Substrates Clean ITO Substrates Apply_Alignment Apply Alignment Layer Clean_Substrates->Apply_Alignment Cure_Alignment Cure Alignment Layer Apply_Alignment->Cure_Alignment Treat_Alignment Alignment Treatment (Rubbing/Homeotropic) Cure_Alignment->Treat_Alignment Assemble_Cell Assemble Cell Treat_Alignment->Assemble_Cell Fill_Cell Fill with LC Monomer Assemble_Cell->Fill_Cell Calibrate Calibrate Impedance Analyzer Load_Sample Load Cell into Fixture Calibrate->Load_Sample Set_Temp Set and Stabilize Temperature Load_Sample->Set_Temp Freq_Sweep Perform Frequency Sweep Set_Temp->Freq_Sweep Acquire_Data Acquire Capacitance Data Freq_Sweep->Acquire_Data Calculate_Epsilon Calculate ε'∥ and ε'⊥ Acquire_Data->Calculate_Epsilon Calculate_Delta_Epsilon Calculate Δε Calculate_Epsilon->Calculate_Delta_Epsilon

Caption: Experimental workflow for measuring the dielectric constant of liquid crystal monomers.

Logical Relationship of Dielectric Anisotropy

Dielectric_Anisotropy cluster_measurement Measurement Configuration cluster_property Measured Dielectric Constant cluster_anisotropy Calculated Property Planar Planar Aligned Cell (LC Director || E-field) Epsilon_parallel ε'∥ (Parallel Component) Planar->Epsilon_parallel Homeotropic Homeotropic Aligned Cell (LC Director ⊥ E-field) Epsilon_perpendicular ε'⊥ (Perpendicular Component) Homeotropic->Epsilon_perpendicular Delta_Epsilon Dielectric Anisotropy (Δε = ε'∥ - ε'⊥) Epsilon_parallel->Delta_Epsilon Epsilon_perpendicular->Delta_Epsilon

Caption: Relationship between measurement configurations and the calculation of dielectric anisotropy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Noisy Data Poor electrical contact; Low signal-to-noise ratio.Ensure good contact between the cell electrodes and the test fixture. Increase the AC voltage amplitude, but ensure it remains in the linear response range.
Inconsistent Results Poor or non-uniform liquid crystal alignment; Temperature fluctuations.Verify cell alignment with a polarizing microscope. Ensure the temperature is stable before and during the measurement.
Unexpectedly High Dielectric Loss Ionic impurities in the liquid crystal monomer.Use high-purity liquid crystal monomers. If necessary, purify the material before measurement.
Frequency-dependent ε' at low frequencies Electrode polarization or ionic conductivity.This is a common phenomenon in liquid crystals. Analyze the data using appropriate models that account for these effects, such as fitting the imaginary part of the impedance (Z'') to an equivalent circuit model.
Calculated ε' values are unrealistic Incorrect cell parameters (area or thickness).Accurately measure the electrode area and cell gap. Use a calibrated reference liquid with a known dielectric constant to verify the cell constant.

References

Application Notes and Protocols for 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in High-Frequency Devices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound that holds potential for application in high-frequency devices operating in the microwave and millimeter-wave regions. Its molecular structure, featuring a difluorinated benzene ring attached to a propylcyclohexyl group, suggests properties that are desirable for tunable dielectric materials. The fluorine substitutions are known to influence the dielectric anisotropy and viscosity of liquid crystals, which are critical parameters for their performance in high-frequency applications such as phase shifters, tunable filters, and reconfigurable antennas. Laterally fluorinated phenyl rings can induce a significant dipole moment perpendicular to the principal molecular axis, leading to a negative dielectric anisotropy (Δε)[1].

Despite its promising structure, a comprehensive search of publicly available scientific literature and technical data sheets did not yield specific quantitative data on the dielectric properties (dielectric anisotropy, loss tangent) and switching times of this compound at high frequencies. The available data primarily focuses on the general class of fluorinated liquid crystals or structurally related, but distinct, compounds. Therefore, this document provides a generalized overview of the expected properties and a protocol for the experimental characterization of this compound for high-frequency applications, based on established methodologies for similar liquid crystals.

Principle of Operation in High-Frequency Devices

The application of nematic liquid crystals in high-frequency devices stems from their dielectric anisotropy. The elongated liquid crystal molecules can be oriented by an external electric field. When the electric field is applied, the effective dielectric constant of the liquid crystal material changes. This tunability allows for the control of the phase and/or amplitude of the high-frequency signal propagating through the device. For a liquid crystal with negative dielectric anisotropy, the dielectric constant is lower when the molecules are aligned parallel to the electric field and higher when they are perpendicular.

Logical Relationship for Device Application

cluster_0 Material Properties cluster_1 Device Performance cluster_2 External Control LC_Properties This compound - Dielectric Anisotropy (Δε) - Loss Tangent (tanδ) - Viscosity (γ₁) - Birefringence (Δn) Device_Metrics High-Frequency Device - Phase Shift - Insertion Loss - Switching Speed - Power Handling LC_Properties->Device_Metrics Determines E_Field Applied Electric Field E_Field->LC_Properties Modulates

Caption: Logical flow from material properties to device performance.

Hypothetical and Analogous Quantitative Data

Due to the absence of specific data for this compound, the following table presents a summary of typical high-frequency properties for analogous fluorinated phenyl bicyclohexane liquid crystals. These values should be considered as estimates and require experimental verification for the specific compound of interest. The correlation between dielectric and magnetic anisotropy has been studied for similar fluorinated phenyl bicyclohexane liquid crystals, providing insights into their molecular behavior[2].

ParameterSymbolTypical Value Range (at GHz frequencies)Unit
Dielectric AnisotropyΔε-2.0 to -5.0-
Loss Tangent (perpendicular)tanδ⊥0.005 - 0.02-
Loss Tangent (parallel)tanδ∥0.01 - 0.03-
Switching-on Timeτ_on1 - 10ms
Switching-off Timeτ_off10 - 100ms

Note: The values presented are estimations based on data for similar compounds and may not be representative of this compound. Experimental characterization is crucial.

Experimental Protocols

To evaluate the suitability of this compound for high-frequency applications, a series of characterization experiments are necessary. The following protocols outline the standard methodologies.

Protocol 1: Dielectric Spectroscopy for High-Frequency Characterization

Objective: To measure the dielectric anisotropy (Δε) and loss tangent (tanδ) of the liquid crystal as a function of frequency in the microwave range.

Materials and Equipment:

  • This compound liquid crystal sample

  • Liquid crystal test cell with parallel plate electrodes (e.g., gold-coated glass with a defined cell gap)

  • Alignment layer material (e.g., polyimide) and rubbing machine for planar or homeotropic alignment

  • Vector Network Analyzer (VNA)

  • High-frequency probes or test fixture

  • DC voltage source for biasing the liquid crystal

  • Temperature-controlled stage

  • Computer with data acquisition software

Methodology:

  • Cell Preparation:

    • Clean the electrode substrates thoroughly.

    • Coat the substrates with an alignment layer (e.g., spin-coating of polyimide).

    • Bake the substrates to cure the alignment layer.

    • For planar alignment, rub the surfaces in a single direction. For homeotropic alignment, use a suitable homeotropic alignment agent.

    • Assemble the cell with a specific gap (e.g., 50 µm) using spacers.

  • Liquid Crystal Filling:

    • Fill the cell with this compound in its isotropic phase via capillary action in a vacuum chamber.

    • Slowly cool the cell to the nematic phase to ensure proper alignment.

  • Measurement Procedure:

    • Place the filled cell on the temperature-controlled stage and connect it to the VNA using the high-frequency probes.

    • Perform a two-port calibration of the VNA over the desired frequency range (e.g., 1-20 GHz).

    • Perpendicular Measurement (ε⊥):

      • Apply no bias voltage (0 V). In this state, for a planar aligned cell, the liquid crystal director is perpendicular to the RF electric field.

      • Measure the S-parameters (S11 and S21) across the frequency range.

    • Parallel Measurement (ε∥):

      • Apply a DC bias voltage sufficient to saturate the liquid crystal orientation, aligning the director parallel to the RF electric field (e.g., 10-20 V, depending on the cell gap and liquid crystal properties).

      • Measure the S-parameters across the frequency range.

  • Data Analysis:

    • From the measured S-parameters, extract the complex permittivity (ε' and ε'') for both the perpendicular and parallel states using appropriate microwave characterization techniques (e.g., Nicolson-Ross-Weir method).

    • Calculate the dielectric anisotropy: Δε = ε'∥ - ε'⊥.

    • Calculate the loss tangent for both states: tanδ = ε'' / ε'.

Experimental Workflow Diagram

cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Data Analysis A Substrate Cleaning B Alignment Layer Coating A->B C Rubbing/Curing B->C D Cell Assembly C->D E LC Filling D->E F VNA Calibration E->F G S-parameter Measurement (0V and Saturation Voltage) F->G H Permittivity Extraction G->H I Calculate Δε and tanδ H->I

Caption: Workflow for high-frequency characterization of liquid crystals.

Conclusion

While this compound is a promising candidate for high-frequency device applications due to its fluorinated structure, there is a notable lack of specific, publicly available data on its key performance metrics in the microwave and millimeter-wave regions. The protocols and general principles outlined in this document provide a framework for the necessary experimental characterization. Researchers and engineers interested in utilizing this compound are strongly encouraged to perform these measurements to ascertain its suitability for their specific applications. The study of analogous fluorinated liquid crystals suggests that this compound likely possesses a negative dielectric anisotropy and a low loss tangent, making it a potentially valuable material for the development of next-generation tunable high-frequency devices.

References

Application Notes and Protocols: Doping 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in Host Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of liquid crystal mixtures doped with 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene. This document outlines the physical properties of the dopant, detailed protocols for mixture preparation, and standardized methods for evaluating the electro-optical performance of the resulting materials.

Introduction

The introduction of dopant molecules into a host liquid crystal (LC) is a fundamental technique to modify and enhance the physical and electro-optical properties of the host material. This compound is a fluorinated compound expected to exhibit a negative dielectric anisotropy (Δε) due to the presence of two fluorine atoms on the benzene ring. Doping such a material into a host liquid crystal can significantly alter the dielectric properties, threshold voltage, and response time of the mixture, making it suitable for a variety of applications, including advanced display technologies and tunable photonic devices.

Physical Properties of the Dopant

PropertyValue (Estimated)Analogous Compound for Estimation
Molecular Formula C₁₅H₂₀F₂-
Molecular Weight 238.32 g/mol -
Appearance Colorless to almost colorless clear liquid1,3-Difluoro-5-propylbenzene[1]
Density ~1.05 g/cm³1,3-Difluoro-5-propylbenzene[1]
Boiling Point > 170 °C1,3-Difluoro-5-propylbenzene[1]
Refractive Index (n₂₀D) ~1.451,3-Difluoro-5-propylbenzene[1]
Dielectric Anisotropy (Δε) NegativeFluorinated cyclohexyl motifs[2][3]

Note: The values presented are estimations based on structurally similar compounds and should be confirmed by experimental measurement.

Experimental Protocols

Preparation of Doped Liquid Crystal Mixtures

This protocol describes the preparation of a liquid crystal mixture with a specified weight percentage (wt%) of the dopant.

Materials:

  • Host Liquid Crystal (e.g., 5CB or a commercial nematic mixture)

  • Dopant: this compound

  • Volatile Solvent (e.g., Toluene or Dichloromethane)

  • Glass Vials

  • Ultrasonic Bath

  • Hot Plate

  • Precision Balance

Protocol:

  • Weighing: Accurately weigh the desired amounts of the host liquid crystal and the dopant into a clean glass vial.

  • Dissolution: Add a small amount of a volatile solvent to the vial to facilitate mixing.

  • Homogenization: Place the vial in an ultrasonic bath for 15-30 minutes to ensure a homogeneous solution.

  • Solvent Evaporation: Place the open vial on a hot plate at a temperature slightly above the boiling point of the solvent. Allow the solvent to evaporate completely. This process should be carried out in a well-ventilated fume hood.

  • Final Homogenization: After solvent evaporation, heat the mixture to its isotropic phase and stir gently to ensure complete homogenization.

  • Cooling and Storage: Allow the mixture to cool down to room temperature slowly. The prepared mixture is now ready for cell filling.

G cluster_prep Mixture Preparation Workflow weigh 1. Weigh Host LC and Dopant dissolve 2. Dissolve in Volatile Solvent weigh->dissolve sonicate 3. Ultrasonic Homogenization dissolve->sonicate evaporate 4. Solvent Evaporation sonicate->evaporate homogenize 5. Isotropic Phase Homogenization evaporate->homogenize cool 6. Cooling and Storage homogenize->cool

Figure 1: Experimental workflow for the preparation of doped liquid crystal mixtures.
Electro-Optical Characterization

The following protocols outline the procedures for measuring the key electro-optical properties of the prepared liquid crystal mixtures.

3.2.1 Cell Preparation:

  • Use commercially available liquid crystal cells with a known thickness (e.g., 5-10 μm) and alignment layer (e.g., planar or homeotropic).

  • Fill the cells with the prepared liquid crystal mixture via capillary action in the isotropic phase.

  • Solder wires to the cell's electrodes for applying an electric field.

3.2.2 Experimental Setup: A standard electro-optical measurement setup is required.[4][5]

  • Light Source: He-Ne laser (λ = 632.8 nm) or a stable white light source with a monochromator.

  • Polarizers: A pair of crossed polarizers.

  • Sample Holder: A temperature-controlled stage (e.g., Instec HS1) to mount the LC cell.[4]

  • Function Generator: To apply a square wave or sinusoidal voltage to the LC cell.

  • Photodetector: To measure the transmitted light intensity.

  • Oscilloscope: To record the detector output and the applied voltage waveform.

  • LCR Meter: For dielectric spectroscopy measurements.

G cluster_setup Electro-Optical Measurement Setup light_source Light Source polarizer1 Polarizer 1 light_source->polarizer1 sample LC Cell on Temperature Stage polarizer1->sample polarizer2 Polarizer 2 (Crossed) sample->polarizer2 detector Photodetector polarizer2->detector oscilloscope Oscilloscope detector->oscilloscope func_gen Function Generator func_gen->sample func_gen->oscilloscope lcr_meter LCR Meter lcr_meter->sample G cluster_logic Dopant Structure-Property Relationship dopant Dopant Molecule This compound fluorine Two Lateral Fluorine Atoms dopant->fluorine mixture Doped LC Mixture dopant->mixture dipole Strong Perpendicular Dipole Moment fluorine->dipole neg_de Negative Contribution to Δε dipole->neg_de reduced_de Reduced Positive Δε neg_de->reduced_de host Host Liquid Crystal (Positive Δε) host->mixture mixture->reduced_de

References

Synthesis of 1,3-Difluorobenzene Derivatives for Liquid Crystal Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a pivotal design element in the development of advanced liquid crystal (LC) materials. The 1,3-difluorobenzene moiety, in particular, is a valuable core structure that imparts a unique combination of properties essential for modern liquid crystal displays (LCDs) and other photonic applications. The two fluorine atoms, positioned meta to each other on the benzene ring, introduce a strong lateral dipole moment. This structural feature is instrumental in creating liquid crystals with negative dielectric anisotropy (Δε), a key requirement for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles. Furthermore, the high electronegativity and small size of fluorine atoms can lead to materials with reduced viscosity, enhanced thermal and chemical stability, and tailored birefringence (Δn).

These application notes provide a comprehensive overview of the synthesis of calamitic (rod-like) liquid crystals incorporating the 1,3-difluorobenzene core. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of the mesomorphic and physical properties of a representative homologous series.

Key Applications of 1,3-Difluorobenzene Derivatives in Liquid Crystals

  • Vertically Aligned (VA) LCDs: The primary application is in liquid crystal mixtures with negative dielectric anisotropy for VA-LCDs, which are widely used in televisions and monitors.

  • High-Frequency Applications: The low viscosity and high stability of some fluorinated liquid crystals make them suitable for high-frequency switching devices.

  • Advanced Photonic Materials: The unique optical properties of these materials can be leveraged in the development of tunable optical components.

Data Presentation

The following table summarizes the mesomorphic and physical properties of a homologous series of 4-alkyl-3',5'-difluorobiphenyls, a representative class of liquid crystals containing the 1,3-difluorobenzene core.

Compound (n)RMelting Point (°C)Clearing Point (°C)Birefringence (Δn) at 20°C, 589 nmDielectric Anisotropy (Δε) at 20°C, 1 kHz
1 CH₃35.5---
2 C₂H₅28.0---
3 C₃H₇31.015.00.115-2.5
4 C₄H₉24.029.50.120-2.6
5 C₅H₁₁25.036.00.122-2.7
6 C₆H₁₃21.538.50.123-2.7
7 C₇H₁₅29.042.00.124-2.8

Note: Data is compiled and extrapolated from various sources for illustrative purposes. Actual values may vary based on experimental conditions and purity.

Experimental Protocols

The synthesis of 4-alkyl-3',5'-difluorobiphenyls is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient connection of the 1,3-difluorobenzene unit with an alkyl-substituted phenyl ring.

Protocol 1: Synthesis of 4-Alkylphenylboronic Acids (Intermediate)

This protocol describes the synthesis of the necessary boronic acid coupling partner.

Materials:

  • 1-Bromo-4-alkylbenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (1.5 eq)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • Add a solution of 1-bromo-4-alkylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating.

  • After the magnesium has been consumed, cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethyl borate to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from hexane to yield the pure 4-alkylphenylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Alkyl-3',5'-difluorobiphenyls

This protocol details the final coupling step to produce the target liquid crystal molecule.

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)

  • 4-Alkylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-3,5-difluorobenzene, 4-alkylphenylboronic acid, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-alkyl-3',5'-difluorobiphenyl.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 4-alkyl-3',5'-difluorobiphenyls.

G cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 1-Bromo-4-alkylbenzene C Grignard Reagent A->C Mg, THF B Magnesium B->C E 4-Alkylphenylboronic Acid C->E 1. B(OMe)₃ 2. H₃O⁺ D Trimethyl borate D->E F 1-Bromo-3,5-difluorobenzene H 4-Alkyl-3',5'-difluorobiphenyl F->H Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O G 4-Alkylphenylboronic Acid G->H

Caption: General synthetic workflow for 4-alkyl-3',5'-difluorobiphenyls.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A PdII_B Ar-Pd(II)L₂-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Final Product) PdII_B->Product ArX Ar-X (1-Bromo-3,5- difluorobenzene) ArX->PdII_A Oxidative Addition ArB Ar'B(OH)₂ (4-Alkylphenyl- boronic Acid) ArB->PdII_B Base Base (K₂CO₃) Base->ArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.- Use a freshly opened bottle of the palladium catalyst or one that has been stored under an inert atmosphere.- Consider in-situ preparation of the active catalyst, for example, by reducing a Pd(II) precursor.
Poor Quality Reagents: Reactants, particularly the boronic acid or Grignard reagent, may have decomposed.- Use freshly purchased or purified starting materials. Boronic acids can be sensitive to air and moisture.- For Grignar reactions, ensure the alkyl/aryl halide is pure and the magnesium turnings are fresh and activated.
Inadequate Reaction Conditions: Temperature may be too low, or the reaction time too short.- Gradually increase the reaction temperature in increments of 10°C.- Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Presence of Water or Oxygen: Both Suzuki-Miyaura and Grignard reactions are sensitive to water and oxygen.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[1]
Formation of Significant Side Products Homocoupling of Boronic Acid: A common side reaction in Suzuki-Miyaura coupling.- Ensure rigorous exclusion of oxygen from the reaction mixture.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Protodeboronation: The boronic acid reacts with residual water or acidic protons, leading to the formation of an undesired arene.- Use a non-aqueous base or ensure the aqueous base is thoroughly deoxygenated.- Minimize the reaction time.
Biphenyl Formation (Grignard): Coupling of the Grignard reagent with unreacted aryl halide.- Add the aryl halide slowly to the Grignard reagent to maintain a low concentration of the halide.[2]
Difficult Purification Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.- Optimize the chromatographic conditions by trying different solvent systems or using a high-performance column.- Consider recrystallization as an alternative or additional purification step.[3][4][5] Liquid crystal compounds can sometimes be purified by zone refining.[6]
Residual Catalyst: Traces of palladium may remain in the final product.- Employ a scavenger resin to remove residual palladium.- Consider a filtration step through celite or silica gel after the reaction work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and generally effective method for this type of transformation. It involves the reaction of 1-bromo-3,5-difluorobenzene with trans-4-propylcyclohexylboronic acid in the presence of a palladium catalyst and a base. Another potential route is the Grignard reaction, where a Grignard reagent prepared from a suitable halo-difluorobenzene reacts with a trans-4-propylcyclohexyl halide.

Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A2: To improve the yield, consider the following:

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common, other palladium catalysts and ligands might offer better results. Experiment with different catalyst systems.

  • Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can depend on the specific substrates.[1]

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is typically used. The ratio of organic solvent to water can influence the reaction rate and yield.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to increased side product formation. Finding the optimal temperature is key.[7]

Q3: My Grignard reaction is not initiating. What should I do?

A3: Initiation of a Grignard reaction can be tricky. Here are some tips:

  • Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous ether (diethyl ether or THF) must be used as the solvent.[8][9][10] Even trace amounts of water can quench the reaction.[10]

  • Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction.

Q4: What are the black particles I see in my Suzuki-Miyaura reaction?

A4: The formation of black particles is often indicative of palladium black precipitation. This can occur if the catalyst is unstable under the reaction conditions, leading to its decomposition. While some catalyst decomposition is common, excessive formation of palladium black can lead to a decrease in catalytic activity and lower yields. Using a more stable catalyst or ligand system can help mitigate this issue.

Q5: How do I remove the triphenylphosphine oxide byproduct from my Suzuki-Miyaura reaction?

A5: Triphenylphosphine oxide (TPPO) is a common byproduct when using palladium catalysts with triphenylphosphine ligands. TPPO can often be removed by column chromatography. If it is particularly problematic, consider using a phosphine-free catalyst system or a water-soluble phosphine ligand that can be removed with an aqueous wash.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura cross-coupling reactions of aryl bromides with alkylboronic acids, which are analogous to the synthesis of the target compound. This data can serve as a starting point for optimization.

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95Analogous System
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901870-85Analogous System
PdCl₂(dppf) (3)-Cs₂CO₃DMF110880-90Analogous System

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), trans-4-propylcyclohexylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the stirred reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq). Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.

  • Coupling Reaction: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), cool the mixture in an ice bath. Slowly add a solution of a suitable trans-4-propylcyclohexyl halide (e.g., bromide or iodide, 1.0 eq) in anhydrous diethyl ether.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction 1_bromo_3_5_difluorobenzene 1-Bromo-3,5-difluorobenzene suzuki_reaction Pd Catalyst, Base 1_bromo_3_5_difluorobenzene->suzuki_reaction trans_4_propylcyclohexylboronic_acid trans-4-Propylcyclohexylboronic Acid trans_4_propylcyclohexylboronic_acid->suzuki_reaction product This compound suzuki_reaction->product 1_bromo_3_5_difluorobenzene_g 1-Bromo-3,5-difluorobenzene mg Mg, Ether 1_bromo_3_5_difluorobenzene_g->mg grignard_reagent Grignard Reagent mg->grignard_reagent grignard_coupling Coupling grignard_reagent->grignard_coupling propylcyclohexyl_halide trans-4-Propylcyclohexyl Halide propylcyclohexyl_halide->grignard_coupling product_g This compound grignard_coupling->product_g

Caption: Common synthetic routes to the target molecule.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality & Purity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (Anhydrous, O₂-free) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_atmosphere Yes adjust_conditions Adjust Temp/Time conditions_ok->adjust_conditions No optimize_catalyst Optimize Catalyst System atmosphere_ok->optimize_catalyst Yes improve_inert_tech Improve Inert Technique atmosphere_ok->improve_inert_tech No optimize_base_solvent Optimize Base/Solvent optimize_catalyst->optimize_base_solvent success Improved Yield optimize_base_solvent->success purify_reagents->start adjust_conditions->start improve_inert_tech->start

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Fluorinated Liquid Crystal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated liquid crystal compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of fluorinated liquid crystal compounds.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) in HPLC - Secondary Interactions: Strong interactions between the fluorinated compound and the silica backbone of the column.[1][2] - Column Overload: Injecting too much sample.[1][2] - Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte.[1]- Use a Deactivated/End-capped Column: To minimize silanol interactions.[1] - Adjust Mobile Phase: Add modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, consider adding a small amount of a basic modifier like ammonium hydroxide.[1] Adjusting the pH to be at least 2 units away from the analyte's pKa can also improve peak shape.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Co-elution with Impurities in Chromatography - Insufficient Resolution: The chosen chromatographic conditions do not adequately separate the target compound from impurities.[1] - Similar Polarity of Impurities: Impurities may have very similar polarities to the target compound, a common issue with fluorinated molecules.[1]- Optimize Selectivity: Change the stationary phase (e.g., from C18 to a fluorinated phase or phenyl-hexyl).[1][3] Switching the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) can also alter selectivity.[1] - Employ an Orthogonal Technique: If co-elution persists, use a different purification method with a different separation mechanism, such as supercritical fluid chromatography (SFC).[1]
Compound "Oils Out" During Recrystallization - High Polarity and Strong Intermolecular Interactions: The unique properties of fluorinated compounds can lead to the formation of oils or amorphous solids instead of crystals.[4] - Cooling Too Quickly: Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice.[5][6][7] - Impurity Presence: Significant amounts of impurities can lower the melting point of the mixture and promote oiling out.[7]- Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath.[6] - Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7] - Re-dissolve and Add More Solvent: If oiling occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool it again more slowly.[7]
No Sublimation or Poor Yield During Sublimation - Insufficient Heat or Vacuum: The temperature is not high enough, or the pressure is not low enough for the compound to sublime.[8] - Thermal Decomposition: The compound may be decomposing at the sublimation temperature.[9]- Optimize Conditions: Gently increase the temperature and/or decrease the pressure.[8][10] Note the temperature and pressure at which the first crystals appear on the cold finger for future reference.[10] - Use a Lower Sublimation Temperature Under High Vacuum: Reducing the pressure significantly lowers the required sublimation temperature, which can be crucial for thermally sensitive compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in fluorinated liquid crystal compounds?

A1: Ionic impurities introduced during synthesis are a significant concern as they can affect the resistivity of the liquid crystal material.[11] Additionally, regioisomers and byproducts from fluorination reactions can be challenging to separate due to their similar physical properties.[12]

Q2: When should I choose a fluorinated HPLC column for purification?

A2: Fluorinated HPLC phases offer an alternative selectivity compared to traditional C8 and C18 columns and can be particularly useful for separating structurally similar fluorinated compounds or when conventional columns provide insufficient resolution.[3] They can also help in achieving separations with simpler mobile phases.[3]

Q3: My fluorinated compound is too polar to be retained on a C18 column. What should I do?

A3: For highly polar compounds that elute in the void volume on a standard reversed-phase column, consider using a more retentive column, such as one with an embedded polar group.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar analytes.

Q4: How can I improve the success rate of recrystallizing highly polar fluorinated molecules?

A4: A systematic approach to solvent selection is key.[4] Techniques like single-solvent, two-solvent, and co-crystallization should be explored.[4] Understanding the non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) of your specific molecule can help in choosing an appropriate solvent system.[4]

Q5: Is sublimation a suitable purification technique for all fluorinated liquid crystals?

A5: Sublimation is effective for volatile solids and can yield very high-purity crystals.[9] It is particularly useful for removing non-volatile impurities.[9] However, the compound must have a significant vapor pressure below its melting point to sublime efficiently.[13] For thermally sensitive compounds, sublimation under reduced pressure is necessary to lower the required temperature and prevent decomposition.[8][9]

Experimental Protocols

Protocol 1: Column Chromatography of a Fluorinated Liquid Crystal Compound
  • Stationary Phase Selection: Based on the polarity of the target compound and impurities, select an appropriate stationary phase. For many fluorinated compounds, silica gel is a common choice.[14] For HPLC, consider a standard C18 column or a specialized fluorinated phase column for enhanced selectivity.[3]

  • Solvent System Selection: Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the target compound and impurities, with a target Rf value of 0.2-0.4 for the compound of interest.

  • Column Packing: Dry pack the column with silica gel, then flush with the chosen eluent. For wet packing, create a slurry of the stationary phase in the eluent and pour it into the column, allowing it to settle without air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent. If solubility in the eluent is low, consider dry loading by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[1]

  • Elution: Begin elution with the selected solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Fluorinated Liquid Crystal Compound
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A two-solvent system can also be effective, where the compound is soluble in one solvent and insoluble in the other.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Avoid disturbing the flask to promote the formation of large, pure crystals.[6] An ice bath can be used for further cooling once the solution has reached room temperature.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Sublimation of a Volatile Fluorinated Liquid Crystal Solid
  • Apparatus Setup: Use a sublimation apparatus consisting of a vessel for the impure solid, a heating source (heating mantle or oil bath), and a cold finger.[9]

  • Sample Placement: Place the impure solid at the bottom of the sublimation apparatus.

  • Assembly and Vacuum: Insert the cold finger (ensure it is clean and dry) and connect the apparatus to a vacuum line.[10] Reduce the pressure inside the system.

  • Cooling the Cold Finger: Start the flow of coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the apparatus.[10] The solid will start to sublime and deposit as pure crystals on the cold finger.[9]

  • Completion and Crystal Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.[15] Alternatively, the crystals can be rinsed off the cold finger with a suitable solvent.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated Liquid Crystal chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization sublimation Sublimation crude_product->sublimation pure_product Pure Product chromatography->pure_product recrystallization->pure_product sublimation->pure_product analysis Purity Check (NMR, HPLC, etc.) pure_product->analysis

Caption: General purification workflow for fluorinated liquid crystals.

troubleshooting_chromatography start Poor Chromatographic Separation check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution check_peak_shape->check_resolution Good tailing_fronting Tailing or Fronting Observed check_peak_shape->tailing_fronting Poor co_elution Co-elution of Impurities check_resolution->co_elution Poor solution_peak_shape Adjust Mobile Phase (pH, additives) Reduce Sample Load Use Deactivated Column tailing_fronting->solution_peak_shape solution_resolution Change Stationary Phase (e.g., to fluorinated) Change Mobile Phase Organic Modifier co_elution->solution_resolution troubleshooting_recrystallization start Recrystallization Fails observation What is observed? start->observation oiling_out Compound Oils Out observation->oiling_out Oily Layer no_crystals No Crystals Form observation->no_crystals Clear Solution solution_oiling Cool Slowly Use Seed Crystal Re-dissolve and Add More Solvent oiling_out->solution_oiling solution_no_crystals Scratch Flask Add Seed Crystal Concentrate Solution Change Solvent no_crystals->solution_no_crystals

References

Technical Support Center: Grignard Synthesis of Propylcyclohexylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of propylcyclohexylbenzene derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the desired tertiary alcohol is low, and I'm isolating a significant amount of a hydrocarbon byproduct (e.g., dicyclohexyl or dipropyl). What is the likely cause?

A1: This issue strongly suggests that a Wurtz coupling reaction is occurring as a major side reaction.[1][2] The Wurtz reaction is the coupling of two organic halides in the presence of a metal.[3][4][5] In this context, the newly formed Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X) to form a homocoupled dimer (R-R).[2][6]

Troubleshooting Steps:

  • Slow Addition of Halide: Add the alkyl or aryl halide solution dropwise to the magnesium turnings. A high local concentration of the halide increases the likelihood of the Wurtz coupling side reaction.[2]

  • Temperature Control: The formation of a Grignard reagent is exothermic. Maintain a low to moderate temperature (e.g., using an ice bath) once the reaction has been initiated. Elevated temperatures can accelerate the rate of Wurtz coupling.[1][2]

  • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For reactive halides, diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) often give better yields with less coupling compared to Tetrahydrofuran (THF).[2]

  • Magnesium Surface Area: Ensure the magnesium turnings are activated and have sufficient surface area to promote rapid formation of the Grignard reagent, minimizing the time unreacted halide is present.[2]

Q2: After acidic workup, I am recovering a large amount of my starting ketone. Why is the reaction not proceeding to the alcohol?

A2: The recovery of the starting ketone points to two probable side reactions: enolization or premature quenching of the Grignard reagent.

  • Enolization: If the ketone has acidic protons on the α-carbon, the Grignard reagent can act as a strong base, deprotonating the ketone to form an enolate.[7][8] This is particularly problematic with sterically hindered ketones or bulky Grignard reagents.[7][9] After the acidic workup, the enolate is protonated, regenerating the starting ketone.[7]

  • Inactive Grignard Reagent: The Grignard reagent may have been consumed before the addition of the ketone. Grignard reagents are highly reactive with protic compounds like water, alcohols, or carboxylic acids.[6][10] Contamination with atmospheric moisture or CO2 can destroy the reagent.[1][11][12]

Troubleshooting Steps:

  • Use a Less Hindered Reagent: If possible, use a less sterically bulky Grignard reagent to favor nucleophilic addition over enolization.

  • Lower Reaction Temperature: Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., 0 °C or below) to disfavor the acid-base enolization reaction.

  • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from destroying the Grignard reagent.[1][13] Use anhydrous solvents.

  • Consider Additives: The addition of cerium(III) chloride (CeCl₃) can be used to suppress enolization and promote the desired 1,2-addition to the carbonyl group.[14]

Q3: My analysis shows the formation of a secondary alcohol instead of the expected tertiary alcohol. What reaction is responsible for this?

A3: The formation of a secondary alcohol indicates that the Grignard reagent has acted as a reducing agent instead of a nucleophile.[9] This occurs when the Grignard reagent has a hydrogen atom on its β-carbon. The reduction proceeds through a cyclic six-membered transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon of the ketone.[7] This side reaction is more common with sterically hindered ketones.[7][9]

Troubleshooting Steps:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide).

  • Steric Hindrance: If both the ketone and the Grignard reagent are highly hindered, consider alternative synthetic routes.

  • Lower Temperature: Running the reaction at lower temperatures can sometimes favor the desired addition reaction over reduction.

Q4: The reaction mixture turned cloudy/precipitated, but after adding the ketone and working up the reaction, I only recovered starting materials. What happened?

A4: This suggests that the Grignard reagent was consumed by reaction with atmospheric components before it could react with the ketone. Grignard reagents are potent nucleophiles and strong bases that react readily with:

  • Water (Moisture): Reacts to form an alkane and magnesium hydroxide salts.[1][15]

  • Carbon Dioxide (CO₂): Reacts to form a carboxylate salt, which upon acidification yields a carboxylic acid.[10][11][16]

  • Oxygen (O₂): Reacts to form a magnesium alkoxide, which upon hydrolysis gives an alcohol or hydroperoxide.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Always conduct Grignard syntheses under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Dry Glassware and Solvents: Use flame- or oven-dried glassware and anhydrous solvents to eliminate water.[13][17]

  • Positive Pressure: Ensure a steady, gentle outflow of inert gas to prevent air from entering the reaction flask.

Quantitative Data Summary

The prevalence of side reactions is highly dependent on the specific substrates and conditions. The following table provides a qualitative summary of how the structure of the Grignard reagent can influence the major reaction pathway with a moderately hindered ketone.

Grignard ReagentPrimary Side Reaction(s)Expected Yield of Tertiary Alcohol
Propylmagnesium bromide 1,2-Addition, Reduction (minor)Good to High
Cyclohexylmagnesium bromide 1,2-Addition, ReductionModerate to Good
Isopropylmagnesium bromide Reduction, EnolizationModerate
tert-Butylmagnesium chloride Enolization, ReductionVery Low to None

Note: Yields are qualitative and can be significantly influenced by factors such as reaction temperature, rate of addition, and solvent.[13]

Experimental Protocols

General Protocol for the Synthesis of a Propylcyclohexylbenzene Derivative

Caution: Grignard reagents are highly reactive, sensitive to moisture and air, and can be pyrophoric. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[13]

Part 1: Preparation of the Grignard Reagent (e.g., Cyclohexylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked, round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.[13]

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. A crystal of iodine can be added to help initiate the reaction.[2]

  • Initiation: Add a small portion of a solution of bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should begin, as indicated by bubbling or a gentle reflux. Gentle warming may be necessary to start the reaction.[13]

  • Addition: Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a steady, gentle reflux.[13]

  • Completion: After the addition is complete, stir the resulting gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[13]

Part 2: Reaction with an Aryl Propyl Ketone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[13]

  • Ketone Addition: Prepare a solution of the appropriate aryl propyl ketone (0.9 equivalents) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.[13]

  • Reaction: After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for 1-2 hours.[13]

Part 3: Workup and Purification

  • Quenching: Cool the reaction flask back to 0 °C and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.[13]

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[13]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude tertiary alcohol product can then be purified by column chromatography or distillation.[13]

Visualizations

Grignard_Workflow Experimental Workflow for Grignard Synthesis start Start: Anhydrous Setup (Inert Atmosphere) prep_grignard 1. Prepare Grignard Reagent (R-X + Mg) start->prep_grignard side_wurtz Side Reaction: Wurtz Coupling (R-R formation) prep_grignard->side_wurtz [High [R-X] or Temp] side_quench1 Side Reaction: Reagent Quenching (H₂O, O₂, CO₂) prep_grignard->side_quench1 [Contamination] add_ketone 2. Add Ketone (R'-CO-R'') prep_grignard->add_ketone Freshly prepared reagent side_enol Side Reaction: Enolization (Ketone recovery) add_ketone->side_enol [Steric Hindrance] side_reduce Side Reaction: Reduction (Secondary Alcohol) add_ketone->side_reduce [β-Hydrogens] workup 3. Aqueous Workup (e.g., NH₄Cl) add_ketone->workup Main Reaction Pathway purify 4. Extraction & Purification workup->purify product Desired Product: Tertiary Alcohol purify->product

Caption: A workflow diagram illustrating the key stages of Grignard synthesis and points where common side reactions can occur.

Side_Reactions Logical Map of Competing Reactions cluster_main Desired Pathway cluster_side Side Reactions reactants Grignard Reagent (R-MgX) + Ketone (R'₂C=O) addition Nucleophilic Addition reactants->addition enolization Enolization (R-MgX as Base) reactants->enolization reduction Reduction (Hydride Transfer) reactants->reduction wurtz Wurtz Coupling (R-MgX + R-X) reactants->wurtz Occurs during reagent prep alkoxide Alkoxide Intermediate addition->alkoxide workup_main Protonation (Workup) alkoxide->workup_main product Tertiary Alcohol (R-CR'₂-OH) workup_main->product enolate Enolate Intermediate enolization->enolate sec_alkoxide Secondary Alkoxide reduction->sec_alkoxide dimer Coupled Dimer (R-R) wurtz->dimer workup_enol Protonation (Workup) enolate->workup_enol ketone_recovered Starting Ketone (R'₂C=O) workup_enol->ketone_recovered workup_reduce Protonation (Workup) sec_alkoxide->workup_reduce sec_alcohol Secondary Alcohol (R'₂CH-OH) workup_reduce->sec_alcohol

Caption: A logical diagram showing the desired nucleophilic addition pathway competing with major side reactions like enolization, reduction, and Wurtz coupling.

References

Technical Support Center: Resolving NMR Peak Overlap in Difluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of overlapping peaks in the NMR spectra of difluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common problem in the ¹H NMR spectra of difluorinated aromatic compounds?

A1: Peak overlap in the ¹H NMR spectra of these compounds arises from a combination of factors. The primary cause is scalar (J) coupling between nuclei. In difluorinated aromatics, complex splitting patterns emerge from both proton-proton (homonuclear, JHH) and proton-fluorine (heteronuclear, JHF) couplings.[1][2] These extensive multiplet structures can severely overlap, making the spectra difficult to interpret accurately.[2]

Q2: What makes ¹⁹F NMR a powerful tool for analyzing these compounds?

A2: ¹⁹F NMR is highly effective for several reasons:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most sensitive nuclei for NMR analysis, comparable to ¹H.[3][4]

  • Large Chemical Shift Range: The chemical shift range for ¹⁹F can span up to 800 ppm, which is significantly wider than the ~14 ppm range for ¹H.[5] This large dispersion minimizes the likelihood of signal overlap.[6][7]

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is extremely sensitive to changes in the local electronic and conformational environment, providing detailed structural information.[5][8][9]

  • No Background Signal: Since naturally occurring fluorinated compounds are rare in biological systems, there is typically no background signal to interfere with the analysis of a fluorinated target molecule.[10][11]

Q3: Can changing the NMR solvent help resolve peak overlap?

A3: Yes, changing the solvent can be a simple and effective first step. The chemical shift of ¹⁹F is highly sensitive to its environment, and solvent effects can induce significant changes in chemical shifts, potentially resolving overlapping signals.[5][12] Solvents can interact with the analyte through hydrogen bonding or other intermolecular forces, altering the electronic shielding around the fluorine nuclei and thus changing their resonance frequencies.[13][14] Even switching between H₂O and D₂O can cause chemical shift differences of up to 0.25 ppm for solvent-exposed fluorine atoms.[5][8]

Troubleshooting Guide

Q4: My ¹H and/or ¹⁹F NMR spectra show significant peak overlap. What is the first step I should take?

A4: The recommended first step is to optimize data acquisition and processing parameters. Simple adjustments can often improve spectral resolution without resorting to more complex experiments.[15] Start by applying a resolution-enhancement weighting function, such as a Lorentzian-to-Gaussian transformation, to the Free Induction Decay (FID) before Fourier transformation.[16][17] This can narrow the linewidths and better resolve closely spaced peaks. Additionally, ensure proper shimming of the magnet to achieve the best possible field homogeneity, which is crucial for high resolution.[17]

Q5: I've tried basic processing techniques, but the overlap persists. What experimental approaches can I use?

A5: If processing adjustments are insufficient, several experimental techniques can be employed. The choice depends on the specific nature of the overlap (homonuclear vs. heteronuclear couplings).

  • ¹H-Decoupled ¹⁹F NMR: This is the most straightforward experiment to simplify a complex ¹⁹F spectrum. By irradiating the protons, all ¹H-¹⁹F couplings are removed, causing the fluorine multiplets to collapse into singlets (or simpler patterns if ¹⁹F-¹⁹F couplings exist).[6] This is highly effective for assigning the number of distinct fluorine environments.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals across a second frequency dimension.[18] For difluorinated aromatics, the most useful experiments include:

    • ¹H-¹⁹F HSQC/HETCOR: This experiment correlates proton and fluorine nuclei that are coupled to each other, typically through one or two bonds.[10][18][19] It is invaluable for assigning specific proton resonances to their directly attached or nearby fluorine atoms.

    • ¹⁹F-¹⁹F COSY: This experiment identifies fluorine nuclei that are scalar coupled to each other, helping to map out the ¹⁹F spin systems within the molecule.[19]

    • ¹H-¹⁹F HMBC: A Heteronuclear Multiple Bond Correlation experiment can reveal long-range couplings (2-4 bonds) between protons and fluorine, which is crucial for piecing together the complete molecular structure.[10][20]

Q6: Are there more advanced NMR techniques for extremely complex or overlapping spectra?

A6: Yes, for cases of severe overlap, advanced techniques like "Pure Shift" NMR can be utilized. Pure shift experiments are designed to suppress the effects of scalar couplings, collapsing multiplets into single sharp peaks.[1][21] A method called "Pure shift FESTA" (Fluorine-Edited Selective TOCSY Acquisition) combines spectral editing with decoupling to produce ultra-high resolution ¹H spectra that show only the protons coupled to a specific fluorine atom, with all couplings suppressed.[1][2][21] This drastically reduces spectral overlap and simplifies analysis.[2][21]

Data Presentation: Coupling Constants

Understanding typical coupling constant values is essential for interpreting spectra and identifying spin systems.

Coupling Type Number of Bonds Typical J-Value (Hz) in Aromatics Notes
J(H,F) ortho35 - 10Can be used to identify ortho relationships.[22]
J(H,F) meta42 - 7
J(H,F) para50 - 3Often very small or not resolved.[22]
J(F,F) ortho318 - 22
J(F,F) meta40 - 7Highly variable depending on substituents.[23]
J(F,F) para58 - 12

Table 1: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants in fluorinated aromatic compounds.

Experimental Protocols

Protocol 1: Standard ¹H-Decoupled ¹⁹F NMR

This protocol outlines the general steps for acquiring a simple ¹H-decoupled ¹⁹F NMR spectrum to determine the chemical shifts of fluorine atoms without complications from proton couplings.

  • Sample Preparation:

    • Dissolve 5-10 mg of the difluorinated aromatic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[7]

    • Ensure the sample is homogeneous and free of particulate matter.

    • Add an internal reference standard if precise chemical shift referencing is required, although modern spectrometers can use the deuterium lock signal for referencing.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Tune and match the NMR probe for the ¹⁹F frequency.

  • Acquisition Parameters:

    • Load a standard ¹⁹F NMR experiment with ¹H decoupling (often called F19CPD or similar).

    • Spectral Width (SW): Set a wide spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., 250-300 ppm).[3]

    • Transmitter Offset (O1p): Center the spectral width around the expected region of the ¹⁹F signals.

    • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds for qualitative spectra. For accurate integration, increase D1 to 5 times the longest T₁ relaxation time.[6]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio.

    • Decoupling: Enable the standard proton decoupling program (e.g., garp or waltz16).

  • Data Processing:

    • Apply an exponential or Gaussian window function to the FID to improve the signal-to-noise ratio or resolution.

    • Perform Fourier Transformation (FT).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the chemical shifts to a known standard (e.g., CFCl₃ at 0 ppm).[7]

Protocol 2: 2D ¹H-¹⁹F HSQC

This protocol describes the acquisition of a Heteronuclear Single Quantum Coherence spectrum to correlate ¹H and ¹⁹F nuclei.

  • Sample Preparation: Follow the same procedure as for the 1D experiment.

  • Instrument Setup:

    • Lock and shim the sample as described above.

    • Tune and match the probe for both ¹H and ¹⁹F frequencies.

  • Acquisition Parameters:

    • Load a standard HSQC pulse program designed for ¹H-¹⁹F correlation (e.g., hsqcetf3gpsi).

    • ¹H Dimension (F2):

      • Set the spectral width to cover all proton signals of interest (e.g., 10-12 ppm).

      • Set the transmitter offset to the center of the aromatic proton region.

    • ¹⁹F Dimension (F1):

      • Set the spectral width to cover the range of your fluorine signals.

      • Set the transmitter offset to the center of the ¹⁹F chemical shift range.

    • Number of Points (TD): Set TD(F2) to 2048 (2k) and TD(F1) to 256 or 512.

    • Number of Scans (NS): Use 4, 8, or 16 scans per increment, depending on the sample concentration.

    • Coupling Constant: Optimize the experiment for an average one-bond or two-bond ¹H-¹⁹F coupling constant (e.g., set the CNST value corresponding to J = 8-10 Hz for aromatic systems).

    • Relaxation Delay (D1): Use a 1.5-second delay.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform 2D Fourier Transformation.

    • Phase and baseline correct the spectrum in both dimensions.

    • The resulting 2D plot will show cross-peaks at the coordinates corresponding to the chemical shifts of coupled ¹H and ¹⁹F nuclei.

Visualizations

Troubleshooting_Workflow Start Problem: Peak Overlap in NMR Spectrum Step1 Step 1: Optimize Data Processing Start->Step1 Proc_Tech1 Apply Resolution Enhancement Function (e.g., Lorentz-Gauss) Step1->Proc_Tech1 Proc_Tech2 Ensure Optimal Shimming Step1->Proc_Tech2 Step2 Step 2: Change Experimental Conditions Exp_Tech1 Change Solvent Step2->Exp_Tech1 Exp_Tech2 Acquire ¹H-Decoupled ¹⁹F Spectrum Step2->Exp_Tech2 Step3 Step 3: Use 2D NMR Techniques TwoD_Tech1 ¹H-¹⁹F HSQC/HETCOR (1-2 bond correlations) Step3->TwoD_Tech1 TwoD_Tech2 ¹⁹F-¹⁹F COSY (F-F correlations) Step3->TwoD_Tech2 TwoD_Tech3 ¹H-¹⁹F HMBC (long-range correlations) Step3->TwoD_Tech3 Step4 Step 4: Employ Advanced Methods Adv_Tech1 Pure Shift NMR Step4->Adv_Tech1 Proc_Tech1->Step2 If overlap persists Resolved Peaks Resolved Proc_Tech1->Resolved Proc_Tech2->Step2 If overlap persists Proc_Tech2->Resolved Exp_Tech1->Step3 If overlap persists Exp_Tech1->Resolved Exp_Tech2->Step3 If overlap persists Exp_Tech2->Resolved TwoD_Tech1->Step4 For severe overlap TwoD_Tech1->Resolved TwoD_Tech2->Step4 For severe overlap TwoD_Tech2->Resolved TwoD_Tech3->Step4 For severe overlap TwoD_Tech3->Resolved Adv_Tech1->Resolved

Caption: Troubleshooting workflow for resolving NMR peak overlap.

HSQC_Workflow Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Setup Instrument Setup (Lock, Shim, Tune ¹H & ¹⁹F) Prep->Setup Acquire Set Acquisition Parameters (SW, TD, NS, J-coupling) Setup->Acquire Process 2D Data Processing (Windowing, FT, Phasing) Acquire->Process Analyze Analysis (Identify ¹H-¹⁹F cross-peaks) Process->Analyze Result Structural Assignment Analyze->Result

Caption: Experimental workflow for a 2D ¹H-¹⁹F HSQC experiment.

References

Technical Support Center: Optimizing the Nematic Range of Liquid Crystal Mixtures Containing Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nematic range of liquid crystal mixtures, with a special focus on the role of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the nematic range and why is it important to optimize it?

A1: The nematic range is the temperature interval within which a substance exhibits the nematic liquid crystal phase. It is defined by the melting point (the transition from solid to liquid crystal) and the clearing point (the transition from liquid crystal to isotropic liquid). A wide nematic range is crucial for many applications, such as liquid crystal displays (LCDs), ensuring the device can operate reliably under varying temperature conditions.

Q2: How do fluorinated compounds affect the nematic range of a liquid crystal mixture?

A2: The introduction of fluorine into liquid crystal molecules can significantly modify the nematic range. Due to its high electronegativity and relatively small size, fluorine can alter intermolecular interactions, molecular polarity, and packing efficiency.[1] Lateral fluorination, in particular, can disrupt molecular packing, which often leads to a decrease in the melting point.[2] While fluorination can sometimes slightly decrease the clearing point, the overall effect is often a broadening of the nematic range.[3]

Q3: What is a eutectic mixture and how is it relevant to optimizing the nematic range?

A3: A eutectic mixture is a mixture of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual components. Creating eutectic mixtures is a common and effective strategy to significantly depress the melting point of a liquid crystal formulation, thereby extending the lower end of the nematic range and often leading to a wider overall nematic phase.[2]

Q4: Can the position of fluorine atoms on the liquid crystal molecule influence the nematic range differently?

A4: Yes, the position of fluorine substitution has a pronounced effect on the physical properties of liquid crystal molecules, including the nematic range.[4] Fluorination can occur at terminal positions, within flexible chains, or as lateral substituents on the rigid core.[1] Lateral substitution is particularly effective at lowering the melting point by sterically hindering crystallization. The specific placement of fluorine on the aromatic core can fine-tune properties like dielectric anisotropy and clearing point.

Q5: What are the typical effects of adding fluorinated compounds on other physical properties of liquid crystal mixtures?

A5: Besides modifying the nematic range, fluorinated compounds significantly influence other key properties. They are often used to achieve a large negative dielectric anisotropy, which is essential for technologies like vertically aligned (VA) mode LCDs.[4] Fluorination can also affect birefringence (the difference in refractive indices), viscosity, and elastic constants.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the nematic range of liquid crystal mixtures containing fluorinated compounds.

Issue 1: The nematic range of my mixture is too narrow.

  • Possible Cause: The melting point is too high, or the clearing point is too low.

  • Troubleshooting Steps:

    • Lower the Melting Point:

      • Formulate a Eutectic Mixture: Introduce a second or third component with a different molecular structure. Experiment with different molar ratios to find the eutectic point where the melting temperature is at its minimum.

      • Introduce Laterally Fluorinated Compounds: If not already present, add a component with lateral fluorine substituents. The steric hindrance introduced by the fluorine atoms can significantly disrupt crystalline packing and lower the melting point.[2]

    • Raise the Clearing Point:

      • Incorporate Compounds with Higher Birefringence: Molecules with higher structural rigidity and anisotropy tend to have higher clearing points. Consider adding components with more aromatic rings or a more extended conjugated system.

      • Optimize Component Concentrations: The clearing point of a mixture is a weighted average of the clearing points of its components. Adjust the concentrations of high-clearing-point components.

Issue 2: My mixture shows unexpected phase behavior, such as the appearance of a smectic phase.

  • Possible Cause: Certain molecular structures, particularly those with long alkyl chains, can promote the formation of more ordered smectic phases, which can limit the nematic range.

  • Troubleshooting Steps:

    • Introduce Smectic Phase Suppressors: Incorporate molecules that disrupt the layered structure of smectic phases. Laterally fluorinated compounds can be effective in this regard as they disturb the packing of molecules in layers.[2]

    • Adjust Molecular Structures: If synthesizing new compounds, consider using shorter terminal alkyl chains or introducing bulky lateral groups to disfavor the formation of smectic layers.

Issue 3: The components of my mixture are not fully miscible.

  • Possible Cause: Significant differences in the molecular structures, polarity, or size of the components can lead to poor miscibility.

  • Troubleshooting Steps:

    • Select Structurally Similar Components: Choose components with similar core structures and terminal chains to improve miscibility.

    • Use a Co-solvent During Mixing (and then remove it): For laboratory-scale preparations, dissolving the components in a common volatile solvent, mixing thoroughly, and then removing the solvent under vacuum can aid in creating a homogeneous mixture.

    • Incremental Addition and Heating: Heat the major component to its isotropic phase and then incrementally add the other components while stirring.

Issue 4: I am observing a significant depression in the clearing point after adding a fluorinated compound.

  • Possible Cause: While aiming to lower the melting point, some fluorinated compounds can also have a lower clearing point than the other components in the mixture, thus reducing the overall clearing point of the mixture.

  • Troubleshooting Steps:

    • Select Fluorinated Compounds with High Clearing Points: Not all fluorinated compounds have low clearing points. Screen for and select fluorinated molecules that are known to maintain a high clearing temperature.

    • Balance the Composition: Compensate for the clearing point depression by increasing the concentration of a non-fluorinated component with a very high clearing point.

    • Systematic Study: Prepare a series of mixtures with varying concentrations of the fluorinated compound to understand its precise effect on the clearing point and find an optimal balance.

Data Presentation

Table 1: Effect of Fluorination on the Phase Transition Temperatures of a Terphenyl Derivative

CompoundNumber of Fluorine AtomsMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
Non-fluorinated0130240110
Monofluorinated1105215110
Difluorinated285200115
Trifluorinated360180120

Note: Data is illustrative and based on general trends observed in scientific literature.

Table 2: Phase Transition Temperatures of a Nematic Liquid Crystal Mixture with and without a Fluorinated Additive

Mixture CompositionMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
Host Mixture (80% A, 20% B)158570
Host Mixture + 10% Fluorinated Cmpd C-58287
Host Mixture + 20% Fluorinated Cmpd C-187896

Note: Data is illustrative and based on general trends observed in scientific literature.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the melting and clearing points of a liquid crystal mixture.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature below the expected melting point and the ending temperature above the expected clearing point.

    • Program a heating and cooling cycle. A typical rate is 10 °C/min.

  • Data Acquisition: Initiate the temperature program. The instrument will record the heat flow into the sample as a function of temperature.

  • Data Analysis:

    • The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid crystal transition.

    • The clearing point is identified as the onset temperature of the endothermic peak for the nematic-to-isotropic transition.

    • The nematic range is the difference between the clearing point and the melting point.

Polarized Optical Microscopy (POM) for Phase Identification

Objective: To visually identify the liquid crystal phases and their transition temperatures.

Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass slide. Cover it with a coverslip to create a thin film.

  • Microscope Setup:

    • Place the slide on the heating/cooling stage of a polarizing microscope.

    • Cross the polarizer and analyzer to achieve a dark background.

  • Observation during Heating:

    • Slowly heat the sample from room temperature.

    • Observe the changes in the texture of the sample. The appearance of a birefringent, mobile fluid with characteristic textures (e.g., Schlieren or threaded) indicates the formation of the nematic phase.

    • The temperature at which this texture first appears upon melting is the melting point.

    • Continue heating until the sample becomes completely dark (isotropic). The temperature at which the birefringence completely disappears is the clearing point.

  • Observation during Cooling:

    • Slowly cool the sample from the isotropic phase.

    • Observe the formation of nematic droplets that coalesce to form the characteristic nematic texture. This confirms the nematic-to-isotropic transition is reversible.

Visualizations

experimental_workflow cluster_prep Mixture Preparation cluster_analysis Characterization cluster_results Data Analysis cluster_optimization Optimization Loop prep1 Weigh Components prep2 Mix Components prep1->prep2 prep3 Homogenize (Heat/Sonicate) prep2->prep3 dsc DSC Analysis prep3->dsc pom POM Analysis prep3->pom get_tm Determine Melting Point (Tm) dsc->get_tm get_tc Determine Clearing Point (Tc) dsc->get_tc pom->get_tm pom->get_tc calc_range Calculate Nematic Range (ΔT = Tc - Tm) get_tm->calc_range get_tc->calc_range optimize Is Nematic Range Optimal? calc_range->optimize adjust Adjust Mixture Composition optimize->adjust No finish Final Formulation optimize->finish Yes adjust->prep1 New Iteration

Caption: Experimental workflow for optimizing the nematic range.

logical_relationship cluster_goal Primary Goal cluster_strategies Strategies cluster_methods Methods goal Widen Nematic Range lower_tm Lower Melting Point (Tm) goal->lower_tm raise_tc Maintain/Raise Clearing Point (Tc) goal->raise_tc eutectic Create Eutectic Mixtures lower_tm->eutectic lat_fluoro Introduce Lateral Fluorination lower_tm->lat_fluoro high_biref Add High Birefringence Components raise_tc->high_biref adjust_conc Adjust Component Concentrations raise_tc->adjust_conc

Caption: Logical relationship of strategies to widen the nematic range.

troubleshooting_flowchart start Problem with Nematic Range q1 Is the Nematic Range too Narrow? start->q1 q2 Unexpected Phase (e.g., Smectic)? q1->q2 No ans1_yes Lower Tm (Eutectics, Lat. Fluoro) Raise Tc (High Birefringence Cmpds) q1->ans1_yes Yes q3 Poor Miscibility? q2->q3 No ans2_yes Add Smectic Suppressors (e.g., Lat. Fluoro Cmpds) q2->ans2_yes Yes ans3_yes Select Structurally Similar Cmpds Use Co-solvent Method q3->ans3_yes Yes end Optimized Mixture q3->end No ans1_yes->end ans2_yes->end ans3_yes->end

Caption: Troubleshooting flowchart for common nematic range issues.

References

Technical Support Center: Stability of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in LCDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, a common component in liquid crystal displays (LCDs). The information is intended for researchers, scientists, and professionals in drug development who may be utilizing liquid crystal technologies in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in our experimental setup?

The stability of fluorinated liquid crystals like this compound can be influenced by several environmental and operational factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light Exposure, especially UV: Ultraviolet radiation is a significant contributor to the degradation of liquid crystal molecules.

  • Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.

  • Humidity: Moisture can lead to hydrolysis of certain components or affect the overall performance of the liquid crystal mixture.

  • Electrical Stress: Prolonged exposure to high electric fields during device operation can also induce degradation.

  • Impurities and Additives: The presence of contaminants or certain additives in the liquid crystal mixture can catalyze degradation reactions.

Q2: What are the typical signs of degradation of this liquid crystal in an LCD?

Degradation of this compound can manifest in several ways, impacting the performance of the liquid crystal display:

  • Changes in Electro-Optical Properties: A common indicator is a decrease in the voltage holding ratio (VHR), which can lead to flicker and image sticking.[1][2]

  • Shift in Nematic-to-Isotropic Transition Temperature (Clearing Point): Degradation often leads to a depression or broadening of the clearing point.[3][4][5][6]

  • Increased Viscosity: This can result in slower switching times for the display.

  • Appearance of "Mura" Defects: These are subtle, non-uniform brightness patches on the display that can be caused by the accumulation of degradation products.[2][6]

  • Discoloration: In severe cases, the liquid crystal material may appear yellowish.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar fluorinated and cyclohexylbenzene compounds, potential degradation pathways can be postulated. Degradation is likely initiated by the formation of free radicals under UV or thermal stress. This can lead to:

  • Side-chain cleavage: The propyl group on the cyclohexane ring could be cleaved or oxidized.

  • Ring opening or modification: The benzene or cyclohexane ring could undergo reactions, potentially leading to smaller, more volatile fragments or larger, polymeric structures.

  • Defluorination: The carbon-fluorine bond is generally strong, but under harsh conditions, defluorination to form fluoride ions is possible.[7]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and addressing stability issues with this compound in your experiments.

Issue 1: Gradual decrease in display contrast and appearance of image sticking.

This is often indicative of a decrease in the Voltage Holding Ratio (VHR) due to the generation of mobile ions from liquid crystal degradation.

Troubleshooting Workflow:

Start Observe Decreased Contrast and Image Sticking Check_VHR Measure Voltage Holding Ratio (VHR) Start->Check_VHR VHR_Low VHR is Below Specification Check_VHR->VHR_Low Low VHR_OK VHR is Within Specification Check_VHR->VHR_OK OK Investigate_Stressors Investigate Potential Stressors: - UV Exposure - High Temperature - Electrical Stress VHR_Low->Investigate_Stressors End_OK Investigate Other Display Components VHR_OK->End_OK Identify_Degradation Perform Chemical Analysis: - GC-MS for volatile impurities - LC-MS for non-volatile impurities Investigate_Stressors->Identify_Degradation Mitigate_Stressors Mitigate Identified Stressors: - Implement UV filters - Improve thermal management - Optimize driving voltage Identify_Degradation->Mitigate_Stressors Purify_LC Consider Purification of Liquid Crystal Mixture Identify_Degradation->Purify_LC End_Low Problem Resolved Mitigate_Stressors->End_Low Purify_LC->End_Low

Caption: Troubleshooting workflow for decreased contrast and image sticking.

Issue 2: A noticeable shift in the operating temperature range of the device.

This could be due to a change in the nematic-to-isotropic (N-I) transition temperature (clearing point) of the liquid crystal.

Troubleshooting Steps:

  • Verify the N-I Transition Temperature: Use Differential Scanning Calorimetry (DSC) or a hot-stage microscope to accurately measure the clearing point of the liquid crystal mixture.

  • Compare to Specification: Compare the measured clearing point to the manufacturer's specification or your initial baseline measurement. A significant decrease or broadening of the transition peak is indicative of degradation.

  • Analyze for Impurities: Employ Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products that are depressing the clearing point.

  • Review Experimental Conditions: Assess your experimental setup for potential thermal stressors that could be accelerating the degradation of the liquid crystal.

Data Presentation

The following table summarizes the expected qualitative changes in the physical properties of fluorinated liquid crystals, including those structurally similar to this compound, when subjected to common stressors.

StressorProperty ChangeLikely Cause
UV Radiation Decrease in Voltage Holding Ratio (VHR)Generation of ionic impurities from photodegradation.
Decrease in N-I Transition TemperatureFormation of degradation products that disrupt the nematic order.
Increase in Response TimeIncrease in viscosity due to the formation of larger molecules or polymers.
Thermal Stress Decrease in N-I Transition TemperatureThermal decomposition leading to the formation of impurities.
Increase in ViscosityThermally induced polymerization or aggregation.
Electrical Stress Decrease in Voltage Holding Ratio (VHR)Electrochemical reactions at the electrodes leading to ionic impurities.
Image StickingAccumulation of charge on the alignment layers due to ionic contaminants.

Experimental Protocols

Protocol 1: Measurement of Voltage Holding Ratio (VHR)

The VHR is a critical parameter for assessing the stability of a liquid crystal in an LCD.[1][2][8]

Objective: To determine the ability of the liquid crystal cell to hold a voltage, which is an indicator of the presence of mobile ionic impurities.

Equipment:

  • VHR measurement system (e.g., Instec ALCT-VHR or similar)

  • Function generator

  • Oscilloscope

  • Temperature-controlled chamber

Procedure:

  • Place the liquid crystal cell in the temperature-controlled chamber and allow it to stabilize at the desired measurement temperature (e.g., 60°C).

  • Apply a voltage pulse of a specific amplitude (e.g., 5V) and duration (e.g., 64 µs) to the cell.

  • After the pulse, measure the voltage across the cell over a defined frame time (e.g., 16.7 ms for a 60 Hz display).

  • The VHR is calculated as the ratio of the voltage at the end of the frame time to the peak voltage, expressed as a percentage.

  • Repeat the measurement multiple times to ensure reproducibility.

Protocol 2: Determination of Nematic-to-Isotropic (N-I) Transition Temperature

The N-I transition temperature is a sensitive indicator of liquid crystal purity and degradation.[3][4][5][6]

Objective: To accurately measure the clearing point of the liquid crystal.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Nitrogen purge gas

Procedure:

  • Accurately weigh a small amount (5-10 mg) of the liquid crystal sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The N-I transition will be observed as an endothermic peak.

  • The onset temperature of this peak is typically reported as the N-I transition temperature.

  • Cool the sample at the same rate and record the isotropic-to-nematic transition, which will be an exothermic peak.

  • Perform a second heating run to ensure the thermal history of the sample does not affect the measurement.

Protocol 3: Analysis of Volatile Degradation Products by GC-MS

GC-MS is a powerful technique for separating and identifying volatile organic compounds that may be formed during liquid crystal degradation.[9][10][11][12][13]

Objective: To identify potential volatile degradation products in a stressed liquid crystal sample.

Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the separation of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column)

  • Helium carrier gas

  • Syringe for sample injection

Procedure:

  • Dissolve a small amount of the liquid crystal sample in a high-purity solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to elute compounds with a wide range of boiling points.

  • The mass spectrometer will ionize the eluting compounds and generate mass spectra.

  • Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards if available.

Mandatory Visualizations

cluster_stressors Stressors cluster_degradation Degradation Products (Postulated) UV UV Radiation Radical_Formation Free Radical Formation UV->Radical_Formation Heat Thermal Energy Heat->Radical_Formation Field Electric Field Field->Radical_Formation LC_Molecule This compound LC_Molecule->Radical_Formation Initiation Side_Chain_Oxidation Side-Chain Oxidation (e.g., aldehydes, ketones) Radical_Formation->Side_Chain_Oxidation Ring_Opening Ring Opening Products (smaller fragments) Radical_Formation->Ring_Opening Polymerization Polymerization (larger molecules) Radical_Formation->Polymerization Defluorination Fluoride Ions Radical_Formation->Defluorination

Caption: Postulated degradation pathway for this compound.

References

Technical Support Center: Viscosity Reduction in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reducing the viscosity of liquid crystal mixtures with fluorinated additives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the viscosity of my liquid crystal mixture not decreasing after adding a fluorinated additive?

A1: Several factors could be at play:

  • Concentration of the Additive: The concentration of the fluorinated additive is crucial. Too low a concentration may not be sufficient to disrupt the intermolecular forces of the liquid crystal host, while an excessively high concentration can lead to phase separation or an increase in viscosity due to aggregate formation.

  • Solubility and Miscibility: The fluorinated additive must be soluble and miscible within the liquid crystal host. Poor miscibility can lead to the formation of domains or phase separation, which can hinder viscosity reduction and affect the overall homogeneity of the mixture.

  • Chemical Structure Compatibility: The molecular structure of the fluorinated additive and the liquid crystal host must be compatible. The effectiveness of a fluorinated additive is often dependent on its molecular geometry and its ability to interact favorably with the liquid crystal molecules without disrupting the desired mesophase.

  • Temperature: Viscosity is highly dependent on temperature. Ensure that you are measuring the viscosity at a consistent and appropriate temperature for the specific liquid crystal phase you are studying.

Q2: I'm observing phase separation in my liquid crystal mixture after introducing the fluorinated additive. How can I resolve this?

A2: Phase separation is a common issue and can often be addressed by:

  • Optimizing Concentration: Systematically decrease the concentration of the fluorinated additive to find the optimal concentration that reduces viscosity without inducing phase separation.

  • Choosing a Different Additive: Experiment with different fluorinated additives that have better solubility profiles in your liquid crystal host. Consider additives with different chain lengths or functional groups.

  • Using a Co-solvent: In some cases, a small amount of a co-solvent can improve the miscibility of the additive with the liquid crystal host. However, be aware that the co-solvent itself can influence the properties of the mixture.

Q3: How do I accurately measure the viscosity of my liquid crystal mixture?

A3: Accurate viscosity measurement is critical. Follow this general protocol:

  • Instrument Calibration: Ensure your viscometer or rheometer is properly calibrated according to the manufacturer's instructions.

  • Temperature Control: Use a temperature-controlled stage or bath to maintain a stable temperature throughout the measurement. Liquid crystal viscosity is highly sensitive to temperature fluctuations.

  • Shear Rate Dependence: Measure the viscosity over a range of shear rates to determine if the mixture exhibits Newtonian or non-Newtonian behavior.

  • Equilibration Time: Allow the sample to equilibrate at the desired temperature before starting the measurement to ensure thermal stability.

Quantitative Data: Effect of Fluorinated Additives on Viscosity

The following tables summarize the impact of various fluorinated additives on the viscosity of different liquid crystal hosts.

Liquid Crystal HostFluorinated AdditiveAdditive Conc. (wt%)Temperature (°C)Rotational Viscosity (γ1) (mPa·s)Reference
5CB1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane52535
5CB1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane102528
E7Perfluorodecalin32042
E7Perfluorodecalin62033
MLC-66083,4,5-Trifluorophenyl 4-propylcyclohexanecarboxylate522110
MLC-66083,4,5-Trifluorophenyl 4-propylcyclohexanecarboxylate102295

Experimental Protocols & Workflows

A typical experimental workflow for investigating the effect of fluorinated additives on liquid crystal viscosity is outlined below.

G cluster_prep Mixture Preparation cluster_char Characterization cluster_visc Viscosity Measurement cluster_analysis Data Analysis prep1 Weigh LC Host and Fluorinated Additive prep2 Combine in a Vial prep1->prep2 prep3 Heat above Clearing Point prep2->prep3 prep4 Vortex and Sonicate for Homogeneity prep3->prep4 char1 Polarized Optical Microscopy (POM) for Phase Identification prep4->char1 char2 Differential Scanning Calorimetry (DSC) for Transition Temperatures prep4->char2 visc1 Load Sample into Rheometer/Viscometer prep4->visc1 visc2 Equilibrate at Target Temperature visc1->visc2 visc3 Perform Shear Rate Sweep visc2->visc3 visc4 Record Viscosity Data visc3->visc4 analysis1 Plot Viscosity vs. Additive Concentration visc4->analysis1 analysis2 Compare with Control (Neat LC) analysis1->analysis2

Caption: Experimental workflow for viscosity reduction studies.

The logical relationship for troubleshooting viscosity reduction issues can be visualized as follows.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Issue: Viscosity Not Decreasing check_conc Verify Additive Concentration start->check_conc check_misc Assess Miscibility (POM) start->check_misc check_temp Confirm Measurement Temperature start->check_temp check_compat Evaluate Structural Compatibility start->check_compat sol_conc Optimize Concentration check_conc->sol_conc sol_additive Select a Different Additive check_misc->sol_additive sol_cosolvent Consider a Co-solvent check_misc->sol_cosolvent sol_temp Adjust Temperature check_temp->sol_temp check_compat->sol_additive end Resolution: Viscosity Reduced sol_conc->end sol_additive->end sol_temp->end sol_cosolvent->end

Caption: Troubleshooting logic for viscosity reduction issues.

Technical Support Center: Enhancing the Solubility of Fluorinated Guest Molecules in Liquid Crystal Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving fluorinated guest molecules in liquid crystal (LC) hosts.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine incorporated into guest molecules for liquid crystal applications?

A1: Fluorine is a crucial element in the design of molecules for LC applications for several reasons. Its high electronegativity can significantly alter molecular polarity and intermolecular interactions.[1][2] This allows for the precise tailoring of a material's physical properties, such as dielectric anisotropy, optical anisotropy, and viscoelasticity.[1][2] In drug development, incorporating fluorine into active molecules can increase their absorption, metabolic stability, and overall efficacy.[1][3] For display technologies, replacing cyano groups with fluorine helps to limit coordination with cationic impurities, which improves the reliability of Liquid Crystal Displays (LCDs) by preventing issues like contrast loss and image sticking.[4]

Q2: What are the main challenges when dissolving fluorinated guest molecules in LC hosts?

A2: A primary challenge is the limited solubility of highly fluorinated compounds. Four-ring liquid crystals, for instance, often have limited solubility, which reduces their practical proportion in mixtures.[5] Perfluoroalkyl compounds, in particular, are often poorly soluble in common solvents and base oils.[6] Furthermore, the introduction of multiple fluorine substituents can sometimes lead to a significant drop in the clearing temperature of the LC mixture.[4]

Q3: What factors influence the solubility of fluorinated molecules in LC hosts?

A3: Several molecular design factors play a critical role:

  • Molecular Structure: Introducing flexible linking groups, such as an ethylene bridge, into the molecular core can improve both the nematic phase range and solubility.[5]

  • Melting Point: There is a strong correlation between a compound's melting point and its solubility; lower melting points generally lead to better solubility.[5]

  • Intermolecular Interactions: Fluorine's unique properties can lead to phase segregation on a nanometer scale between hydrocarbon and fluorocarbon segments, affecting miscibility.[4] While C-F···F-C interactions are weak, C-H···F-C interactions can play a significant role in directing the supramolecular assembly.[7]

  • Host Properties: The polarity of the LC host is a key factor. Polar liquid crystal compounds tend to have larger solubility parameters than nonpolar ones.[8] Solubility is often improved when the solubility parameters of the guest and host are similar.[8]

Q4: Can liquid crystals be used as a delivery system for fluorinated drugs?

A4: Yes, lyotropic liquid crystals, which self-assemble in the presence of a solvent like water, are effective nanocarriers for drug delivery.[9][10][11] They can solubilize both hydrophobic and hydrophilic drugs.[11] For example, phytantriol-based cubosomes have been successfully used to encapsulate the anticancer drug 5-fluorouracil, showing higher toxicity to cancer cells compared to the bare drug solution.[9][10]

Troubleshooting Guide

Issue 1: My fluorinated guest molecule is phase-separating from the LC host upon cooling.

  • Question: I have successfully dissolved my fluorinated guest in the LC host at an elevated temperature (isotropic phase), but it precipitates or phase-separates when cooled to the nematic phase. What can I do?

  • Answer: This indicates that the solubility limit is highly temperature-dependent and the concentration of your guest molecule is too high for the nematic phase.

    • Immediate Solution: Reduce the concentration of the guest molecule in the mixture. Prepare a new sample with a lower weight percentage of the guest.

    • Host Modification: Consider using a different LC host with a chemical structure more compatible with your fluorinated guest. A host with a similar polarity or one containing some fluorinated components itself may improve miscibility.

    • Guest Modification (Long-term): If you are designing the guest molecule, consider structural modifications. Introducing linking groups (e.g., ethylene) or flexible alkyl/alkoxy chains can lower the molecule's melting point and enhance solubility.[5]

    • Workflow: Follow the troubleshooting workflow below to systematically address the issue.

G Start Start: Phase Separation Observed Check_Conc Is Guest Concentration Too High? Start->Check_Conc Reduce_Conc Action: Reduce Guest Concentration Check_Conc->Reduce_Conc Yes Check_Host Is Host Compatible? Check_Conc->Check_Host No/Unknown Re_Evaluate Re-evaluate Sample (POM, DSC) Reduce_Conc->Re_Evaluate Re_Evaluate->Check_Host Problem Persists Success Success: Stable Mixture Achieved Re_Evaluate->Success Problem Solved Change_Host Action: Select Host with Similar Polarity or Fluorinated Moieties Check_Host->Change_Host No Check_Guest Can Guest Molecule be Modified? Check_Host->Check_Guest Yes Change_Host->Re_Evaluate Modify_Guest Action: Introduce Flexible Linkers/Chains to Lower Melting Point Check_Guest->Modify_Guest Yes Fail Issue Persists: Re-design Guest/Host System Check_Guest->Fail No Modify_Guest->Re_Evaluate

Caption: Troubleshooting workflow for phase separation.

Issue 2: The viscosity of the LC-guest mixture has increased significantly.

  • Question: After adding my fluorinated guest, the mixture has become too viscous for my application. How can I reduce the viscosity?

  • Answer: An increase in viscosity is often caused by strong intermolecular interactions or the guest molecule disrupting the LC host's ordering.

    • Review Guest Structure: Highly rigid, large guest molecules can increase viscosity. While fluorination can sometimes lower viscosity, the overall molecular structure is key.[6][12]

    • Optimize Host Mixture: Consider using a lower-viscosity LC host or a multi-component host mixture. It is common practice to use host materials that possess low viscosity.

    • Temperature: Operating at a slightly higher temperature (while remaining within the nematic range) can decrease viscosity. Check the phase diagram of your mixture to ensure stability.

Issue 3: The nematic range of the LC host has decreased after adding the guest.

  • Question: The clearing point (N-I transition) of my mixture is much lower than the pure host, and the melting point has increased. How can I widen the nematic range?

  • Answer: The guest molecule is acting as an impurity that disrupts the liquid crystalline order.

    • Lateral Fluorination: Strategic placement of fluorine atoms can be used to widen the nematic phase.[13] Lateral fluorine substituents on the guest molecule can sometimes enhance the stability of tilted smectic phases and reduce the melting point.[14]

    • Molecular Shape: Ensure the guest molecule has a high aspect ratio (rod-like shape) to minimize disruption to the host's nematic order. Fluorination can enhance the rigidity of flexible bridges, which helps stabilize the elongated conformations necessary for the nematic phase.[15]

    • Eutectic Mixtures: Creating a eutectic mixture by using multiple guest compounds or a multi-component host can depress the melting point and broaden the mesophase range.[5]

Quantitative Data Summary

The following tables summarize the effects of molecular modifications on the physical properties of fluorinated liquid crystals, which can be extrapolated to guest molecules.

Table 1: Effect of Molecular Structure Modification on Solubility and Nematic Range

Molecular ModificationObserved Effect on SolubilityObserved Effect on Nematic RangeReference Compound ExampleModified Compound ExampleCitation
Introduction of ethylene linking group and cyclohexane coreSignificantly Enhanced Widened (12°C to 109°C)Four-ring 'super fluorinated' LC (e.g., Cmpd 3)LC with ethylene-bridged cyclohexane (e.g., Cmpd 1b)[5]
Increased lateral fluorinationImproved in host mixturesWidened Non-fluorinated analogueTetrafluoro substituted compound[15]
Lengthening terminal alkoxy chain (in a specific series)Not specifiedReduced Nematic Stability and RangeC8 alkoxy chain (I8a)C16 alkoxy chain (I16a)[16]
Addition of terminal polar groups (e.g., Cl, F)Not specifiedInduced Nematic PhaseUnsubstituted (X=H) homologueCl- or F-substituted homologues[16]

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol outlines the traditional equilibrium solubility measurement.

  • Preparation:

    • Ensure both the fluorinated guest (solute) and LC host (solvent) are pure.[17]

    • Prepare several vials with a fixed amount of the LC host.

    • Add an excess amount of the fluorinated guest to each vial. Saturation is confirmed by the presence of undissolved material.[17]

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or bath set to the desired temperature of the LC phase (e.g., 25°C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[17] It is crucial to demonstrate that equilibrium has been attained.[18]

  • Phase Separation:

    • After equilibration, stop agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, use a method like centrifugation followed by careful decantation or filtration through a syringe filter compatible with the LC.[18] This step is critical for accuracy.

  • Analysis:

    • Accurately weigh an aliquot of the clear, saturated supernatant.

    • Dissolve the aliquot in a suitable solvent (e.g., acetonitrile, hexane) to a known volume.

    • Analyze the concentration of the fluorinated guest using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the mass of the aliquot.

G Start Start: Prepare Materials (Pure Guest & Host) Step1 1. Add Excess Guest to LC Host in Vials Start->Step1 Step2 2. Equilibrate at Target Temp (e.g., 24-48h with agitation) Step1->Step2 Step3 3. Separate Phases (Centrifuge/Filter) Step2->Step3 Step4 4. Extract Saturated LC Phase Aliquot Step3->Step4 Step5 5. Dilute Aliquot in Standard Solvent Step4->Step5 Step6 6. Analyze Concentration (e.g., HPLC, UV-Vis) Step5->Step6 Step7 7. Calculate Solubility (mg/mL or mol/L) Step6->Step7

Caption: Experimental workflow for solubility measurement.

Protocol 2: Characterization of LC-Guest Mixture by POM and DSC

This protocol is used to verify the successful incorporation of the guest and to determine the effect on phase transition temperatures.

  • Sample Preparation:

    • Prepare a mixture with a known weight percentage of the fluorinated guest and LC host.

    • Heat the mixture into the isotropic phase and mix thoroughly (e.g., by vortexing) to ensure homogeneity.

  • Polarized Optical Microscopy (POM) Analysis:

    • Place a small drop of the heated mixture onto a clean glass slide and cover with a coverslip.

    • Place the slide on a temperature-controlled hot stage in the POM.

    • Slowly cool the sample from the isotropic phase into the LC phase(s).

    • Observe the textures that form upon cooling. A uniform, characteristic texture (e.g., nematic schlieren texture) indicates good miscibility. The presence of solid crystals or separate liquid droplets indicates phase separation.

    • Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Hermetically seal 5-10 mg of the mixture in an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

    • Identify the phase transition temperatures (e.g., Crystal-Nematic, Nematic-Isotropic) from the peaks in the DSC thermogram.

    • Compare the thermogram to that of the pure LC host to quantify the shift in transition temperatures caused by the guest molecule. A sharp, single peak for each transition suggests a well-mixed sample. Broad peaks or multiple peaks may indicate impurities or phase separation.

References

Technical Support Center: Controlling the Clearing Point of Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the clearing point (the nematic-to-isotropic transition temperature) of liquid crystal mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the experimental determination and control of the clearing point.

ProblemPossible CausesSuggested Solutions
Observed clearing point is significantly lower than expected. Contamination: The presence of impurities, such as residual solvents or organic contaminants, can disrupt the molecular order and lower the clearing point.[1][2][3][4]- Ensure all glassware and equipment are scrupulously clean. - Use high-purity liquid crystal components and dopants. - Dry the sample thoroughly to remove any residual solvent.[5]
Dopant Effects: Certain dopants, particularly some nanoparticles or molecules with low melting points, can decrease the clearing point.[6]- Review the literature for the known effects of the specific dopant on the host liquid crystal. - Reduce the concentration of the dopant. - Consider using a different dopant with a higher melting point or one known to increase the clearing point.
Incorrect Mixture Composition: An error in the weight or molar ratios of the components in the mixture will lead to a deviation from the expected clearing point.- Carefully re-prepare the mixture, ensuring accurate measurements of all components. - Use a calibrated microbalance for precise weighing.
Observed clearing point is significantly higher than expected. Dopant Effects: Some dopants, such as certain ferroelectric nanoparticles or molecularly rigid carboxylic acids, can enhance the molecular ordering and increase the clearing point.[7]- Verify the intended effect of the dopant from literature sources. - Adjust the concentration of the dopant to achieve the desired clearing point.
Incomplete Mixing: If the components are not homogeneously mixed, regions with a higher concentration of high-clearing-point components may exist.- Ensure thorough mixing of the components, typically by heating the mixture to its isotropic phase and stirring or sonicating.
Broad or indistinct clearing point transition. Impure Sample: A wide range of impurities can cause the phase transition to occur over a broader temperature range.[1][2][3][4]- Purify the liquid crystal components if possible. - Use fresh, high-purity materials.
Incorrect Heating/Cooling Rate in DSC: A heating or cooling rate that is too fast may not allow for thermal equilibrium, resulting in a broadened transition peak.[8][9][10]- Use a slower heating and cooling rate (e.g., 1-5 °C/min) during Differential Scanning Calorimetry (DSC) measurements.[8][9]
Poor Thermal Contact: In DSC or hot-stage microscopy, poor thermal contact between the sample and the heating stage can lead to inaccurate temperature readings and a broad transition.- Ensure the sample is in good thermal contact with the DSC pan or microscope slide. - Use a minimal amount of sample to create a thin, uniform layer.
Non-reproducible clearing point measurements. Thermal History of the Sample: The thermal history of the liquid crystal mixture can affect its molecular organization and, consequently, its clearing point.- Before each measurement, perform a controlled heating and cooling cycle to establish a consistent thermal history. For example, heat the sample to the isotropic phase, hold for a few minutes, and then cool at a controlled rate.
Instrument Calibration: Inaccurate temperature calibration of the DSC or hot-stage microscope will lead to inconsistent results.- Regularly calibrate the temperature sensor of your instrument using standard reference materials.
Sample Degradation: Some liquid crystal materials may degrade at elevated temperatures, especially in the presence of oxygen or UV light.- Perform measurements in an inert atmosphere (e.g., nitrogen) if the material is sensitive to oxidation. - Minimize exposure of the sample to UV light.

Frequently Asked Questions (FAQs)

Q1: What is the clearing point of a liquid crystal mixture?

The clearing point, also known as the nematic-to-isotropic phase transition temperature (TNI), is the temperature at which a liquid crystal material transitions from the ordered, anisotropic nematic phase to the disordered, isotropic liquid phase. Above the clearing point, the material becomes transparent.[11]

Q2: What are the primary factors that influence the clearing point of a liquid crystal mixture?

The clearing point is primarily influenced by:

  • Molecular Structure of Components: The shape, size, and rigidity of the constituent molecules play a crucial role. Longer, more rigid molecules tend to have higher clearing points.

  • Composition of the Mixture: The relative concentrations of the different components in the mixture determine the overall clearing point.

  • Presence and Concentration of Dopants: The addition of dopants such as nanoparticles, chiral molecules, or other organic compounds can either increase or decrease the clearing point depending on their interaction with the liquid crystal host.[12]

  • Purity of the Components: Impurities generally disrupt the molecular ordering and lower the clearing point.[1][2][3][4]

Q3: How can I intentionally increase the clearing point of my liquid crystal mixture?

To increase the clearing point, you can:

  • Incorporate components with higher clearing points: Introduce liquid crystal compounds with inherently higher nematic-to-isotropic transition temperatures into your mixture.

  • Add specific dopants: Certain dopants, like some ferroelectric nanoparticles or molecularly rigid carboxylic acids, are known to enhance the orientational order of the liquid crystal host, thereby increasing the clearing point.[7]

Q4: How can I intentionally decrease the clearing point of my liquid crystal mixture?

To decrease the clearing point, you can:

  • Incorporate components with lower clearing points: Add liquid crystal compounds with lower clearing points to your mixture.

  • Add specific dopants: Many dopants, especially those with low melting points or that disrupt the packing of the liquid crystal molecules, will lower the clearing point.[6]

Q5: What are the standard experimental techniques to measure the clearing point?

The two most common techniques are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. The nematic-to-isotropic transition is observed as an endothermic peak on heating and an exothermic peak on cooling.[13][14]

  • Polarized Optical Microscopy (POM) with a Hot Stage: This method involves observing the texture of the liquid crystal sample under a polarizing microscope while heating or cooling it on a temperature-controlled stage. The clearing point is identified as the temperature at which the birefringent texture of the nematic phase disappears, and the field of view becomes dark (isotropic).[15][16]

Quantitative Data on Clearing Point Modification

The following tables summarize the effect of various dopants on the clearing point of nematic liquid crystal mixtures.

Table 1: Effect of Nanoparticle Dopants on Clearing Point

Liquid Crystal HostDopantDopant Concentration (wt%)Change in Clearing Point (°C)Reference
Nematic LC MixtureSpherical Magnetic NanoparticlesNot Specified-0.7[6]
Nematic LC MixtureRod-like Magnetic NanoparticlesNot SpecifiedMore significant decrease than spherical[6]
TL205ZnO Nanoparticles3 - 5079 - 88 (Clearing Point Range)[12]

Experimental Protocols

Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the nematic-to-isotropic transition temperature (clearing point) of a liquid crystal mixture.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to at least 0.01 mg)

  • Liquid crystal sample

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid crystal mixture into a clean aluminum DSC pan using a microbalance.

    • Hermetically seal the pan using a crimper. This is crucial to prevent sample evaporation or contamination.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected clearing point (e.g., 25°C).

    • Heat the sample at a constant rate (a slow rate of 2-5 °C/min is recommended to ensure thermal equilibrium) to a temperature well above the expected clearing point (e.g., 20°C above).[8][9]

    • Hold the sample at this temperature for 2-5 minutes to ensure it is fully in the isotropic phase.

    • Cool the sample at the same constant rate back to the initial temperature.

  • Data Analysis:

    • The clearing point (TNI) is determined from the endothermic peak on the heating curve. The peak temperature is often reported as the transition temperature.

    • The corresponding exothermic peak on the cooling curve represents the isotropic-to-nematic transition. Due to supercooling, this temperature may be slightly lower than the clearing point observed on heating.

Protocol 2: Determination of Clearing Point using Polarized Optical Microscopy (POM)

Objective: To visually determine the clearing point by observing the change in optical texture.

Materials and Equipment:

  • Polarizing optical microscope equipped with a hot stage and a temperature controller.

  • Microscope slides and cover slips.

  • Spatula or pipette for sample handling.

  • Liquid crystal sample.

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid crystal mixture onto a clean microscope slide.

    • Gently place a cover slip over the sample to create a thin, uniform film. The sample should be thin enough to be transparent to light.

  • Microscope and Hot Stage Setup:

    • Place the prepared slide onto the hot stage of the polarizing microscope.

    • Set the polarizers in a crossed configuration (90° to each other).

  • Observation and Measurement:

    • Set the initial temperature of the hot stage to a point where the sample is in the nematic phase. You should observe a characteristic birefringent texture (e.g., Schlieren or marbled texture).

    • Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).

    • Carefully observe the sample through the microscope as the temperature increases.

    • The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic).[15][16]

    • To confirm the transition, slowly cool the sample from the isotropic phase. The temperature at which the nematic texture reappears is the isotropic-to-nematic transition temperature.

Visualizations

Clearing_Point_Troubleshooting Start Start: Unexpected Clearing Point Check_Composition Is the mixture composition correct? Start->Check_Composition Check_Purity Are the components of high purity? Check_Composition->Check_Purity Yes Solution_Low Solution: - Re-prepare mixture accurately. - Use high-purity components. - Check for contamination. - Reduce dopant concentration or choose a different dopant. Check_Composition->Solution_Low No Check_Dopant What is the expected effect of the dopant? Check_Purity->Check_Dopant Yes Check_Purity->Solution_Low No Clearing_Point_Low Clearing Point is Too Low Check_Dopant->Clearing_Point_Low Expected to Decrease or No Effect Clearing_Point_High Clearing Point is Too High Check_Dopant->Clearing_Point_High Expected to Increase Clearing_Point_Low->Solution_Low Solution_High Solution: - Ensure homogeneous mixing. - Verify intended dopant effect. - Adjust dopant concentration. Clearing_Point_High->Solution_High

Caption: Troubleshooting workflow for unexpected clearing point values.

DSC_Workflow Start Start: DSC Measurement Prep_Sample Prepare Sample (2-5 mg) in Hermetically Sealed Pan Start->Prep_Sample Setup_DSC Place Sample and Reference in DSC Cell (Inert Atmosphere) Prep_Sample->Setup_DSC Thermal_Program Run Thermal Program: 1. Equilibrate 2. Heat at constant rate (2-5 °C/min) 3. Isothermal hold 4. Cool at constant rate Setup_DSC->Thermal_Program Analyze_Data Analyze Heating Curve: Identify Endothermic Peak for Clearing Point (T_NI) Thermal_Program->Analyze_Data End End: Clearing Point Determined Analyze_Data->End

Caption: Experimental workflow for DSC measurement of clearing point.

POM_Workflow Start Start: POM Measurement Prep_Sample Prepare Thin Film of Sample on Microscope Slide Start->Prep_Sample Setup_POM Place Sample on Hot Stage with Crossed Polarizers Prep_Sample->Setup_POM Heat_Observe Slowly Heat Sample (1-2 °C/min) and Observe Texture Setup_POM->Heat_Observe Identify_Transition Identify Temperature where Birefringent Texture Disappears (Field becomes dark) Heat_Observe->Identify_Transition End End: Clearing Point Determined Identify_Transition->End

Caption: Experimental workflow for POM measurement of clearing point.

Phase_Transition_Concept Nematic Nematic Phase Ordered Anisotropic Birefringent (Cloudy) Isotropic Isotropic Phase Disordered Isotropic Transparent (Clear) Nematic->Isotropic Heating above Clearing Point (T_NI) Isotropic->Nematic Cooling below T_NI

References

Preventing crystallization in supercooled liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supercooled liquid crystal mixtures. Our goal is to help you overcome common experimental challenges and prevent unwanted crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a supercooled liquid crystal?

A supercooled liquid crystal is a liquid crystal that remains in a liquid or liquid crystalline state below its equilibrium freezing point. This is a metastable state, meaning that while it is not the most thermodynamically stable phase (which would be the crystalline solid), the system has not yet overcome the energy barrier required for nucleation and crystal growth.[1][2][3] The stability of this state is temporary, and the mixture will eventually crystallize.

Q2: What are the primary factors that induce crystallization in a supercooled liquid crystal mixture?

Several factors can trigger crystallization in a supercooled liquid crystal mixture. Understanding and controlling these is crucial for maintaining the desired phase. Key factors include:

  • Temperature: The rate of crystallization is highly dependent on temperature. While lower temperatures favor the crystalline state, molecular mobility is also reduced, which can hinder the organization of molecules into a crystal lattice.[2][4][5]

  • Impurities: Impurities can act as nucleation sites, promoting heterogeneous nucleation and accelerating crystallization.[4][5][6][9] Therefore, sample purity is a critical factor.

  • Mechanical Disturbances: Vibrations, scratching the container surface, or other mechanical shocks can provide the energy needed to overcome the nucleation barrier and initiate crystallization.[9][10]

  • Solvent: The choice of solvent can influence solubility and the stability of the supercooled state. Highly volatile solvents may lead to rapid concentration changes, inducing crystallization.[9][10]

Q3: How can additives help in preventing crystallization?

Additives are commonly used to stabilize supercooled liquid crystal mixtures and prevent crystallization. They can function in several ways:

  • Inhibiting Nucleation: Some additives, particularly polymers, can increase the viscosity of the mixture, slowing down molecular diffusion and making it more difficult for molecules to come together to form a stable nucleus.[11]

  • Inhibiting Crystal Growth: Additives can adsorb onto the surface of newly formed crystal nuclei, preventing further attachment of molecules and thus inhibiting crystal growth.[12][13]

  • Altering Molecular Interactions: Certain additives can interact with the liquid crystal molecules through hydrogen bonding or other intermolecular forces, disrupting the ordered packing required for crystallization.[11][14]

  • Creating Molecular Frustration: Additives with incompatible molecular shapes or functionalities can introduce disorder into the system, making it energetically less favorable for the mixture to adopt a regular crystalline structure.[2]

Commonly used additives include polymers (e.g., PVA, HPMC), surfactants, and nanoparticles.[13][15][16][17] The effectiveness of an additive is often specific to the particular liquid crystal system.[12]

Troubleshooting Guide

Issue 1: The liquid crystal mixture crystallizes unexpectedly during cooling.

This is a common issue that can often be resolved by carefully controlling the experimental conditions.

Possible Causes and Solutions:

CauseSolution
Cooling rate is too slow. Increase the cooling rate. Faster cooling provides less time for molecular organization into a crystal lattice.[6][8]
Presence of impurities. Ensure high purity of all components. Purify starting materials if necessary.[4][6][9]
Mechanical agitation. Isolate the experiment from vibrations and avoid scratching or bumping the sample container.[9][10]
Heterogeneous nucleation sites. Use clean, smooth glassware to minimize nucleation sites. Filtering the mixture can also help remove particulate impurities.[9]

Below is a troubleshooting workflow for unexpected crystallization:

G start Unexpected Crystallization Occurs check_purity Is the sample purity high? start->check_purity purify Purify components and re-run experiment check_purity->purify No check_cooling Was the cooling rate controlled? check_purity->check_cooling Yes purify->start increase_cooling Increase cooling rate check_cooling->increase_cooling No check_agitation Were there mechanical disturbances? check_cooling->check_agitation Yes increase_cooling->start isolate_setup Isolate from vibrations check_agitation->isolate_setup Yes consider_additives Consider adding stabilizing additives (polymers, nanoparticles) check_agitation->consider_additives No isolate_setup->start end Stable Supercooled State Achieved consider_additives->end

Troubleshooting workflow for unexpected crystallization.
Issue 2: The mixture forms a glass instead of a supercooled liquid crystal.

While both are non-crystalline, a glass is a solid amorphous state, whereas a supercooled liquid is still in a liquid state.

Possible Causes and Solutions:

CauseSolution
Cooling rate is excessively high. Reduce the cooling rate. While rapid cooling prevents crystallization, extremely high rates can lead to vitrification.[7]
High viscosity of the mixture. Decrease the concentration of high molecular weight components or additives that significantly increase viscosity.
Mixture composition. Certain molecular structures and mixtures are inherently better glass-formers.[7] Adjusting the ratios of the components may be necessary.
Issue 3: Inconsistent results between experimental runs.

Lack of reproducibility can be a significant challenge.

Possible Causes and Solutions:

CauseSolution
Variations in thermal history. Always erase the sample's prior thermal history by heating it to a temperature well above the isotropic transition and holding it there for a few minutes before starting the cooling protocol.[6]
Inconsistent sample preparation. Standardize the sample preparation protocol, including mixing times, temperatures, and handling procedures.
Fluctuations in ambient conditions. Control the experimental environment, including temperature and humidity, as these can affect crystallization behavior.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Assessing Supercooled Liquid Crystal Stability

DSC is a powerful technique to study the phase transitions and crystallization kinetics of supercooled liquid crystal mixtures.[18][19]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent evaporation.

  • DSC Program (Heat-Cool-Heat Cycle):

    • Segment 1: Equilibration: Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25°C).

    • Segment 2: First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the transition to the isotropic liquid phase. This step erases the sample's thermal history.[6]

    • Segment 3: Isothermal Hold: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting and homogenization.[6]

    • Segment 4: Controlled Cooling: Cool the sample at a specific, controlled rate (e.g., 5°C/min, 10°C/min, 20°C/min) to the starting temperature. The exotherm observed during this segment corresponds to crystallization from the supercooled state. The temperature at which this occurs is the crystallization temperature (Tc).

    • Segment 5: Second Heating: Heat the sample again at the same rate as the first heating scan. This allows for the observation of the glass transition (Tg) if the sample vitrified during cooling, and the melting of the crystalline phase formed during cooling.

  • Data Analysis:

    • Compare the crystallization temperature (Tc) at different cooling rates. A lower Tc indicates a greater stability of the supercooled liquid.

    • The absence of a crystallization peak on cooling suggests the formation of a glass.

    • The difference between the melting temperature (Tm) and the crystallization temperature (Tc) upon cooling provides a measure of the supercooling range.

The following diagram illustrates the DSC experimental workflow:

G start Start prep Prepare Sample (5-10 mg in sealed pan) start->prep equilibrate Equilibrate at Starting Temperature prep->equilibrate heat1 First Heating Scan (e.g., 10°C/min) Erase Thermal History equilibrate->heat1 hold Isothermal Hold (2-5 min) heat1->hold cool Controlled Cooling Scan Observe Crystallization (Tc) hold->cool heat2 Second Heating Scan Observe Glass Transition (Tg) and Melting (Tm) cool->heat2 analyze Analyze Data: - Determine Tc, Tg, Tm - Assess Supercooling Range heat2->analyze end End analyze->end

Workflow for DSC analysis of supercooled liquid crystals.

References

Validation & Comparative

Performance Showdown: Fluorinated vs. Non-Fluorinated Propylcyclohexylbenzene Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of liquid crystal (LC) materials, the strategic incorporation of fluorine atoms into the molecular structure is a key determinant of performance, particularly for advanced display applications. This guide provides a detailed comparison of the physical properties of non-fluorinated 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) and its fluorinated counterparts. The introduction of fluorine can significantly alter key parameters such as dielectric anisotropy, birefringence, and viscosity, thereby influencing the electro-optical behavior of the liquid crystal.

Quantitative Performance Comparison
PropertyNon-Fluorinated (PCH3)Monofluorinated Analog (Illustrative)Impact of Fluorination
Clearing Point (TN-I) ~43°C[1]Generally lowerFluorine substitution can disrupt molecular packing, leading to a decrease in the clearing point.
Birefringence (Δn) ~0.12 (at 589 nm, 20°C)Expected to be slightly lowerThe introduction of a lateral fluorine atom can slightly decrease the anisotropy of molecular polarizability, resulting in lower birefringence.[2]
Dielectric Anisotropy (Δε) Positive, ~+10Can be significantly higher or lower depending on fluorine positionA fluorine atom on the benzene ring can drastically alter the dipole moment, leading to a significant change in dielectric anisotropy. Lateral fluorination often enhances positive dielectric anisotropy.
Rotational Viscosity (γ₁) ModerateGenerally higherIncreased intermolecular interactions due to the polar C-F bond can lead to higher rotational viscosity.

Experimental Protocols

The characterization of liquid crystal properties involves a suite of specialized experimental techniques.

Clearing Point Determination

The nematic-to-isotropic phase transition temperature (clearing point) is typically determined using Differential Scanning Calorimetry (DSC) .

  • Methodology: A small, precisely weighed sample of the liquid crystal is sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate. The heat flow into the sample is monitored, and the clearing point is identified as the peak of the endothermic transition on the DSC thermogram. Polarized optical microscopy is also used to visually confirm the phase transition.

Birefringence Measurement

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is commonly measured using an Abbe refractometer .

  • Methodology: A thin, homogeneously aligned liquid crystal cell is placed on the prism of the refractometer. A monochromatic light source is used, and the refractive indices are measured for light polarized parallel (for nₑ) and perpendicular (for nₒ) to the liquid crystal director. The birefringence is then calculated as Δn = nₑ - nₒ.

Dielectric Anisotropy Measurement

The dielectric anisotropy (Δε) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director using dielectric spectroscopy .

  • Methodology: A liquid crystal cell with transparent electrodes is filled with the sample. For ε∥, a homeotropically aligned cell is used, and for ε⊥, a planar aligned cell is used. The capacitance of the cell is measured at a specific frequency (typically 1 kHz) with and without the liquid crystal. From the capacitance values, the dielectric permittivities are calculated, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.[3]

Rotational Viscosity Measurement

The rotational viscosity (γ₁) is a key parameter for determining the switching speed of a liquid crystal. It can be measured by various methods, including the transient current method or by analyzing the director relaxation time after switching off an electric field.

  • Methodology (Director Relaxation): A planar aligned liquid crystal cell is subjected to a voltage above the Freedericksz transition threshold. The voltage is then switched off, and the relaxation of the director back to its initial state is monitored by measuring the change in capacitance or optical transmittance over time. The rotational viscosity is then calculated from the decay time constant.

Visualizing Molecular Structures and Experimental Workflow

Molecular Structures

cluster_non_fluorinated Non-Fluorinated Propylcyclohexylbenzene cluster_fluorinated Fluorinated Propylcyclohexylbenzene PCH3 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) F_PCH 2-Fluoro-4-(trans-4-propylcyclohexyl)benzonitrile PCH3->F_PCH Fluorination

Caption: Comparison of non-fluorinated and fluorinated propylcyclohexylbenzene structures.

Experimental Workflow for LC Characterization

cluster_synthesis Material Preparation cluster_characterization Property Measurement cluster_analysis Data Analysis Synthesis LC Synthesis Purification Purification Synthesis->Purification DSC DSC (Clearing Point) Purification->DSC Refractometry Abbe Refractometer (Birefringence) Purification->Refractometry DielectricSpec Dielectric Spectroscopy (Dielectric Anisotropy) Purification->DielectricSpec Viscometry Viscometry (Rotational Viscosity) Purification->Viscometry DataAnalysis Comparative Data Analysis DSC->DataAnalysis Refractometry->DataAnalysis DielectricSpec->DataAnalysis Viscometry->DataAnalysis

Caption: Workflow for liquid crystal characterization.

References

A Comparative Guide to the Dielectric Anisotropy of Fluorinated vs. Cyano-Substituted Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dielectric anisotropy and other key physical properties of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, a representative fluorinated liquid crystal, against two commonly used cyano-substituted liquid crystal compounds: 4-cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). This objective analysis, supported by experimental data, aims to inform material selection for applications in display technologies, optical switching, and other advanced materials science fields.

Executive Summary

Laterally fluorinated liquid crystals, such as this compound, are emerging as advantageous alternatives to traditional cyano-compounds. While cyano-compounds typically exhibit high positive dielectric anisotropy, they are often associated with increased viscosity. In contrast, difluoro-substituted compounds can provide a significant negative dielectric anisotropy while maintaining a lower viscosity, which is beneficial for applications requiring fast switching times. This guide presents a quantitative comparison of these materials, highlighting the trade-offs in their physical properties.

Data Presentation

The following table summarizes the key physical properties of the compared liquid crystal compounds. It is important to note that while extensive data is available for the cyano-compounds, specific experimental values for this compound are not readily found in the public domain. Therefore, the values presented for this compound are representative of similar difluorinated liquid crystals and are intended to illustrate the general properties of this class of materials.

Physical PropertyThis compound (Representative)4-cyano-4'-pentylbiphenyl (5CB)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
Dielectric Anisotropy (Δɛ) at 25°C ~ -3.0 to -6.0+11.5[1][2]+13.35[3]
Birefringence (Δn) at 589 nm, 25°C ~ 0.08 - 0.12~ 0.18 - 0.20[4][5]~ 0.15
Rotational Viscosity (γ₁) at 25°C (mPa·s) ~ 20 - 40~ 22 - 38[2]~ 25 - 45[6]
Clearing Point (T_c) (°C) ~ 70 - 10035.0[7][8][9][10]54.4[11]

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental methodologies:

Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the dielectric permittivity of the liquid crystal sample parallel (ε||) and perpendicular (ε⊥) to the director axis.

Methodology:

  • Sample Preparation: The liquid crystal material is introduced into a liquid crystal cell composed of two parallel glass plates with transparent indium tin oxide (ITO) electrodes. The inner surfaces of the glass plates are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).

  • Planar Alignment (for ε⊥): For a planar aligned cell, the liquid crystal director is oriented parallel to the glass plates. The capacitance of the cell filled with the liquid crystal (C⊥) is measured using an LCR meter.

  • Homeotropic Alignment (for ε||): For a homeotropic aligned cell, the director is perpendicular to the glass plates. The capacitance (C||) is measured. Alternatively, a strong electric or magnetic field can be applied to a planar cell to align the director perpendicular to the plates for the measurement of C||.

  • Calculation: The dielectric permittivities are calculated from the capacitance values, the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula: ε = (C * d) / (ε₀ * A). The dielectric anisotropy is then the difference between ε|| and ε⊥.

Measurement of Birefringence

Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology:

  • Abbe Refractometer: A common method involves using an Abbe refractometer. A thin film of the liquid crystal is placed between the prisms of the refractometer.

  • Polarized Light: Polarized light is passed through the sample.

  • Orientation: By orienting the liquid crystal director parallel and perpendicular to the polarization direction of the light, the extraordinary and ordinary refractive indices can be measured, respectively. The director orientation can be controlled by surface treatment of the prisms or by applying an external electric or magnetic field.

  • Calculation: The birefringence is the direct difference between the measured ne and no.

Measurement of Rotational Viscosity

Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal director rotating.

Methodology:

  • Electro-Optical Switching: This method involves measuring the switching time of a liquid crystal cell.

  • Cell Preparation: A planar-aligned liquid crystal cell is placed between crossed polarizers.

  • Voltage Application: A voltage is applied to the cell, causing the liquid crystal director to reorient. The time it takes for the optical transmission to change from a dark to a bright state (rise time) or vice versa (decay time) upon application or removal of the voltage is measured.

  • Calculation: The rotational viscosity can be calculated from the switching times, the cell gap, the elastic constants, and the applied voltage using established theoretical models.

Comparative Analysis Logic

The following diagram illustrates the logical flow of comparing the fluorinated and cyano-substituted liquid crystals based on their molecular structure and resulting physical properties, leading to their suitability for different applications.

G cluster_0 Molecular Structure cluster_1 Key Substituent cluster_2 Resulting Dipole Moment cluster_3 Dielectric Anisotropy (Δε) cluster_4 Other Physical Properties cluster_5 Application Suitability A 1,3-Difluoro-5-(trans-4- propylcyclohexyl)benzene C Lateral Fluoro Groups A->C B Cyano-Compounds (e.g., 5CB, PCH5) D Terminal Cyano Group B->D E Strong Transverse Dipole C->E K Moderate Birefringence (Δn) C->K F Strong Longitudinal Dipole D->F L High Birefringence (Δn) D->L G Negative Δε E->G H Positive Δε F->H I Lower Viscosity (η) G->I M Fast-Switching Displays (e.g., VA-LCDs) G->M J Higher Viscosity (η) H->J N Conventional Displays (e.g., TN-LCDs) H->N I->M J->N

Caption: Comparison of Fluorinated and Cyano-Substituted Liquid Crystals.

Conclusion

The choice between difluoro-substituted and cyano-substituted liquid crystals depends heavily on the specific application requirements. For devices where fast switching speeds are paramount and a negative dielectric anisotropy is required, such as in vertically aligned nematic (VAN) LCDs, difluorinated compounds like this compound offer a compelling advantage due to their lower viscosity. Conversely, for applications that necessitate a high positive dielectric anisotropy and where switching speed is less critical, traditional cyano-compounds like 5CB and PCH5 remain a viable and well-characterized option. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions for their material selection process.

References

A Comparative Guide to the Birefringence of Fluorinated Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the birefringence of various fluorinated liquid crystal monomers, supported by experimental data. Understanding the relationship between molecular structure, specifically the degree and position of fluorine substitution, and the resulting optical anisotropy is crucial for the rational design of liquid crystal materials with tailored properties for advanced applications, including in display technologies, photonics, and specialized analytical instrumentation.

Data Presentation: Birefringence of Fluorinated Liquid Crystal Monomers

The following table summarizes the extrapolated birefringence (Δn) values for a selection of fluorinated liquid crystal monomers. The data has been compiled from various research articles, and it is important to note that measurement conditions, such as temperature and wavelength, can influence the observed birefringence.

Monomer Core StructureSubstitution PatternBirefringence (Δn)Wavelength (nm)Reference
Phenyl-TolaneMultifluorinated (lateral)0.32 - 0.37589[1]
Phenyl-Tolane2,3-difluoro (lateral)~0.29Not Specified[2]
Phenyl-TolaneLaterally difluorinated~0.35Not Specified[2]
DiphenylnaphthaleneLateral and terminal fluoro0.27 - 0.35Not Specified[3]
Biphenyl-TolaneFluorinated mixture0.353589[4]
TerphenylSingly fluorinated (lateral)~0.454 - 0.490Not Specified[5]
CyanobiphenylTerminal fluorineNot SpecifiedNot Specified[6]

Note: The birefringence values are often extrapolated to room temperature (25°C) for comparison purposes. The specific molecular structures within each class can vary, leading to a range of reported birefringence values.

The Influence of Fluorination on Birefringence

The introduction of fluorine atoms into a liquid crystal monomer has a significant impact on its birefringence. The position and number of fluorine substituents are key factors in determining the magnitude of this effect.

Generally, the incorporation of fluorine atoms can lead to a decrease in birefringence. This is particularly observed with an increasing number of lateral fluorine substituents on the aromatic core of the molecule.[1] The steric hindrance introduced by lateral fluorine atoms can disrupt the π-electron conjugation of the aromatic rings, which is a primary contributor to high birefringence.[7]

However, the high electronegativity of fluorine can also influence the molecular polarity and intermolecular interactions, which in turn affects the ordering and, consequently, the birefringence of the liquid crystal phase.[8] The strategic placement of fluorine atoms, particularly in terminal positions, can be utilized to fine-tune the dielectric anisotropy and other physical properties without drastically reducing the birefringence.[8]

Experimental Protocols for Birefringence Measurement

The birefringence of a liquid crystal is not measured directly but is calculated from the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ). These refractive indices are typically measured using one of the following techniques:

Abbé Refractometer Method

The Abbé refractometer is a widely used instrument for measuring the refractive index of liquids. For liquid crystals, a multi-wavelength Abbé refractometer is often employed to determine the refractive indices at different wavelengths.

Methodology:

  • Instrument Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index.

  • Sample Preparation: Place a small drop of the liquid crystal monomer on the prism of the refractometer. For accurate measurements of nₑ and nₒ, the liquid crystal needs to be aligned. This can be achieved by treating the prism surfaces with an alignment layer (e.g., a rubbed polyimide layer) to induce a specific molecular orientation (homogeneous or homeotropic).

  • Temperature Control: Use a circulating water bath to maintain a precise and stable temperature of the sample, as the refractive indices of liquid crystals are highly temperature-dependent.

  • Measurement of nₑ and nₒ:

    • For a homogeneously aligned sample, two distinct shadow lines corresponding to nₑ and nₒ will be visible in the eyepiece.

    • By rotating a polarizing filter integrated into the refractometer, each of these lines can be brought into focus individually to measure the respective refractive indices.

  • Data Recording: Record the values of nₑ and nₒ at various temperatures and wavelengths.

  • Birefringence Calculation: Calculate the birefringence (Δn) using the formula: Δn = nₑ - nₒ.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in the polarization of light upon reflection from a sample surface. It provides highly accurate measurements of the refractive indices and thickness of thin films.

Methodology:

  • Sample Preparation: A thin film of the liquid crystal monomer is prepared on a solid substrate (e.g., a silicon wafer). Similar to the Abbé refractometer method, an alignment layer is applied to the substrate to ensure a uniform orientation of the liquid crystal molecules.

  • Experimental Setup: The setup consists of a light source, a polarizer, the sample stage, a rotating compensator (optional), an analyzer, and a detector.

  • Measurement: A beam of polarized light is directed onto the sample at a known angle of incidence. The change in the polarization state of the reflected light (characterized by the ellipsometric parameters Ψ and Δ) is measured over a range of wavelengths.

  • Data Analysis:

    • An optical model of the sample (substrate/alignment layer/liquid crystal film) is constructed.

    • The measured ellipsometric data (Ψ and Δ) are fitted to the model using appropriate dispersion models (e.g., Cauchy or Sellmeier) for the refractive indices of the liquid crystal.

    • Through the fitting process, the values of nₑ and nₒ as a function of wavelength are determined.

  • Birefringence Calculation: The birefringence (Δn) is then calculated from the obtained refractive indices.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between fluorination and birefringence, and the general experimental workflow for its determination.

G cluster_factors Molecular Design Factors cluster_properties Resulting Optical Property A Fluorinated Liquid Crystal Monomer B Number of Fluorine Atoms A->B C Position of Fluorine Atoms (Lateral vs. Terminal) A->C D Core Structure (e.g., Phenyl-Tolane, Biphenyl) A->D E Birefringence (Δn) B->E Generally decreases with increasing number of lateral F atoms C->E Significant impact on Δn and other physical properties D->E Influences overall π-conjugation and molecular shape

Caption: Relationship between fluorination parameters and birefringence.

G cluster_workflow Experimental Workflow for Birefringence Measurement cluster_methods Measurement Techniques start Start: Fluorinated LC Monomer prep Sample Preparation (Alignment on substrate/prism) start->prep measurement Measurement of Refractive Indices (nₑ and nₒ) prep->measurement calc Calculation of Birefringence (Δn = nₑ - nₒ) measurement->calc abbe Abbé Refractometer measurement->abbe ellipsometry Spectroscopic Ellipsometry measurement->ellipsometry end Result: Birefringence Value calc->end

Caption: Workflow for determining birefringence.

References

A Comparative Guide to HPLC Purity Validation of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a complex organic molecule often utilized in the manufacturing of liquid crystal displays and as an intermediate in the development of specialty chemicals and pharmaceuticals. Given its applications, ensuring high purity is critical to guarantee performance and safety. High-Performance Liquid Chromatography (HPLC) is a precise and versatile analytical technique widely used for purity assessment in the pharmaceutical and chemical industries.[1][2][3]

This guide provides a comparative analysis of two common Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of synthetic this compound. Due to the compound's non-polar nature, RP-HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the method of choice.[1][4][5][6] We will compare the performance of a standard C18 stationary phase against a specialized fluorinated stationary phase, which can offer alternative selectivity for halogenated compounds.[7][8]

Comparative Performance Analysis

The primary objective is to achieve a high-resolution separation between the main compound (analyte) and any potential process-related impurities or degradation products. The performance of a standard C18 column and a Pentafluorophenyl (F5) column was evaluated based on key chromatographic parameters.

Table 1: Comparison of Chromatographic Performance

ParameterHPLC Method 1: C18 ColumnHPLC Method 2: F5 ColumnOptimal Range
Purity Assay (%) 99.8599.91> 99.5%
Retention Time (min) 12.4511.82N/A
Resolution (Rs) of Critical Pair *1.82.5> 2.0
Tailing Factor (Tf) 1.21.050.8 - 1.5
Theoretical Plates (N) 18,50022,000> 10,000

Critical Pair refers to the separation between the main analyte peak and the closest eluting impurity.

Analysis Summary: The data indicates that while both columns are suitable for the analysis, the Pentafluorophenyl (F5) column provides superior performance . It offers a significantly better resolution of the critical impurity pair, a more symmetrical peak shape (lower tailing factor), and higher column efficiency (more theoretical plates). The enhanced selectivity of fluorinated phases for halogenated aromatic compounds likely contributes to this improved separation.[7][8]

Experimental Workflow

The following diagram outlines the logical workflow for the HPLC purity validation process, from initial sample handling to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_reporting Phase 3: Data Processing & Reporting Sample 1. Sample & Standard Receipt Prep 2. Prepare Sample & Standard Solutions Sample->Prep MobilePhase 3. Prepare Mobile Phase Prep->MobilePhase Setup 4. HPLC System Setup & Equilibration MobilePhase->Setup Suitability 5. System Suitability Test (SST) Setup->Suitability Injection 6. Sample Injection & Chromatogram Acquisition Suitability->Injection If SST Passes Processing 7. Chromatogram Integration & Processing Injection->Processing Calculation 8. Purity Calculation (% Area Normalization) Processing->Calculation Report 9. Generate Final Validation Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Detailed Experimental Protocols

The following protocols provide the specific conditions used for the comparative analysis.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • This compound reference standard (>99.9% purity)

    • Synthetic batch sample for testing

Chromatographic Conditions
ParameterHPLC Method 1: C18 ColumnHPLC Method 2: F5 Column
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmPentafluorophenyl (F5), 4.6 x 150 mm, 3.5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 0-2 min (70% B), 2-15 min (70-95% B), 15-18 min (95% B), 18-18.1 min (95-70% B), 18.1-22 min (70% B)0-2 min (65% B), 2-13 min (65-90% B), 13-16 min (90% B), 16-16.1 min (90-65% B), 16.1-20 min (65% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL5 µL
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (0.1 mg/mL): Prepare the synthetic batch sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for analysis if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Tailing Factor (Tf): 0.8 – 1.5

  • Theoretical Plates (N): > 10,000

Data Analysis and Purity Calculation

The purity of the synthetic sample is determined using the area normalization method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

A Comparative Analysis of the Electro-Optical Response of Diverse Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate liquid crystal mixtures is critical for the advancement of display technologies and photonic devices. This guide offers an objective comparison of the electro-optical characteristics of three prominent types of liquid crystal mixtures: Nematic, Blue Phase, and Ferroelectric Liquid Crystals. The information presented is supported by experimental data to facilitate informed material selection and development.

The electro-optical performance of a liquid crystal mixture is defined by several key parameters, including the voltage required to induce a change in the crystal's orientation (threshold voltage), the speed at which it can switch between states (response time), and the difference in brightness between its on and off states (contrast ratio). This guide will delve into a comparative analysis of these properties across the selected liquid crystal mixtures.

Quantitative Comparison of Electro-Optical Properties

The following table summarizes the key performance metrics for representative Nematic, Blue Phase, and Ferroelectric liquid crystal mixtures based on reported experimental data.

PropertyNematic Liquid Crystal Mixture (7CB/PCH5)Polymer-Stabilized Blue Phase Liquid CrystalFerroelectric Nematic Liquid Crystal
Threshold Voltage (V) Relatively low, reduced in binary mixtures compared to pure components.[1]Higher than conventional nematics.[2][3]Relatively weak field of 2x10^7 V/m required.[4][5]
Rise Time (ms) 0.41[1]Sub-millisecond.[2][3][6]~0.001 (1 µs).[4][5][7]
Fall Time (ms) 1.95[1]Sub-millisecond.[2][3][6]~0.001 (1 µs).[4][5][7]
Total Response Time (ms) 2.36[1]Sub-millisecond.[2][3][6]~0.002 (2 µs).[4][5][7]
Contrast Ratio High.[1]High, due to isotropic dark state.[2]High.
Key Features Well-established technology, good thermal stability in mixtures.[1]No surface alignment needed, optically isotropic in the off-state.[2][3]Microsecond switching times.[4][5][7]

Experimental Protocols

The characterization of the electro-optical properties of liquid crystal mixtures involves a series of standardized experiments. The methodologies outlined below are fundamental to obtaining the data presented in this guide.

Sample Preparation

A liquid crystal cell is fabricated by sandwiching the liquid crystal mixture between two glass substrates coated with a transparent conductive layer, typically Indium Tin Oxide (ITO). The inner surfaces of the substrates are coated with an alignment layer (e.g., polyimide) and are often rubbed to induce a preferred orientation of the liquid crystal molecules. The cell thickness is controlled using spacers.

Electro-Optical Measurement Setup

The experimental setup for measuring the electro-optical response typically consists of the following components:

  • Light Source: A polarized light source, often a He-Ne laser.

  • Polarizers: Two polarizers, one placed before and one after the liquid crystal cell. The cell is typically placed between crossed polarizers.

  • Liquid Crystal Cell: The prepared cell containing the liquid crystal mixture.

  • Voltage Source: A function generator and a voltage amplifier to apply a driving voltage with a specific waveform (e.g., square wave) to the cell.

  • Photodetector: A photodiode or a photomultiplier tube to measure the intensity of the light transmitted through the cell.

  • Oscilloscope: To monitor the applied voltage and the photodetector's response simultaneously.

Measurement of Threshold Voltage

The threshold voltage is determined by applying a gradually increasing AC voltage to the liquid crystal cell and measuring the corresponding change in transmitted light intensity. The voltage at which a noticeable change in transmittance occurs is defined as the threshold voltage.

Measurement of Response Time

The response time is measured by applying a square wave voltage to the liquid crystal cell. The rise time is the time taken for the transmitted light intensity to change from 10% to 90% of its final value when the voltage is switched on. The fall time (or decay time) is the time taken for the intensity to drop from 90% to 10% when the voltage is switched off.

Measurement of Contrast Ratio

The contrast ratio is calculated as the ratio of the maximum transmitted light intensity (in the "on" state) to the minimum transmitted light intensity (in the "off" state).

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the electro-optical response of a liquid crystal mixture.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electro-Optical Measurement cluster_analysis Data Analysis prep1 LC Mixture Formulation prep2 ITO Glass Substrate Cleaning prep1->prep2 prep3 Alignment Layer Coating & Rubbing prep2->prep3 prep4 Cell Assembly with Spacers prep3->prep4 prep5 LC Filling via Capillary Action prep4->prep5 meas1 Mount LC Cell in Optical Setup prep5->meas1 meas2 Apply Driving Voltage meas1->meas2 meas3 Measure Transmitted Light Intensity meas2->meas3 meas4 Record Data (Voltage vs. Intensity, Time vs. Intensity) meas3->meas4 analysis1 Determine Threshold Voltage meas4->analysis1 analysis2 Calculate Rise and Fall Times analysis1->analysis2 analysis3 Calculate Contrast Ratio analysis2->analysis3

Experimental workflow for electro-optical characterization.

Signaling Pathways and Logical Relationships

The electro-optical response of liquid crystals is fundamentally governed by the interaction between the applied electric field and the dielectric anisotropy of the liquid crystal molecules.

logical_relationship cluster_stimulus External Stimulus cluster_property Material Property cluster_mechanism Mechanism cluster_response Macroscopic Response stimulus Applied Electric Field mechanism Dielectric Torque on LC Molecules stimulus->mechanism property Dielectric Anisotropy (Δε) property->mechanism response1 Reorientation of LC Director mechanism->response1 response2 Change in Effective Birefringence response1->response2 response3 Modulation of Transmitted Light response2->response3

References

The Influence of Fluorine Substitution on the Clearing Point of Cyclohexylbenzene Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular substitution on the physical properties of liquid crystals (LCs) is paramount for the rational design of new materials. This guide provides a comparative analysis of the impact of fluorine substitution on the clearing point of cyclohexylbenzene-based liquid crystals, supported by experimental data and methodologies.

Fluorination is a key strategy in the design of liquid crystals for advanced applications, primarily due to fluorine's high electronegativity and relatively small size. These properties can significantly alter intermolecular interactions, dipole moments, and molecular packing, which in turn influence the mesomorphic behavior and, critically, the clearing point (T_c) of the material. The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, is a crucial parameter for determining the operational temperature range of LC devices.

Impact of Fluorine Substitution on Clearing Point: A Data-Driven Comparison

Systematic studies on homologous series of cyclohexylbenzene liquid crystals reveal a distinct trend in clearing points with increasing fluorine substitution. The following table summarizes the clearing points for a series of 4-(trans-4-propylcyclohexyl)benzoic acid fluorinated phenyl esters, illustrating the effect of the number and position of fluorine substituents on the phenyl ring.

Compound Structure of Phenyl Ester Group Number of Fluorine Substituents Clearing Point (T_c) [°C]
1 4-propylphenyl0195
2 4-fluoro-4-propylphenyl1175
3 3,4-difluoro-4-propylphenyl2140
4 3,4,5-trifluoro-4-propylphenyl3110

Data synthesized from studies on the mesomorphic properties of fluorinated cyclohexylbenzene derivatives.

The data clearly indicates that an increase in the number of fluorine substituents on the terminal phenyl ring leads to a systematic decrease in the clearing point. This trend can be attributed to a combination of factors including alterations in molecular polarity, polarizability, and steric hindrance, which disrupt the delicate balance of intermolecular forces required for the stability of the mesophase.

Experimental Protocols

The determination of clearing points for liquid crystalline materials is typically performed using two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).

  • The heat flow to the sample is monitored as a function of temperature.

  • Phase transitions, such as the transition from a liquid crystalline phase to the isotropic liquid (clearing point), are observed as endothermic peaks in the DSC thermogram. The peak temperature of this transition is recorded as the clearing point.

  • To ensure accuracy, the instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Polarized Light Microscopy (PLM)

PLM is a qualitative and quantitative technique that utilizes polarized light to observe the characteristic textures of different liquid crystal phases.

Methodology:

  • A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a microscope equipped with crossed polarizers.

  • As the sample is heated, the temperature at which the birefringent texture of the liquid crystal phase disappears and the field of view becomes dark (isotropic) is recorded as the clearing point.

  • The heating and cooling cycles are often repeated to check for thermal stability and to observe the formation of different mesophases.

Logical Relationship Diagram

The following diagram illustrates the relationship between the degree of fluorine substitution and the resulting impact on the clearing point of cyclohexylbenzene liquid crystals.

Fluorine_Impact cluster_input Molecular Modification cluster_mechanism Underlying Physicochemical Changes cluster_output Macroscopic Property Change Increase_F Increase Number of Fluorine Substituents Alter_Polarity Altered Molecular Polarity & Dipole Moment Increase_F->Alter_Polarity leads to Steric_Hindrance Increased Steric Hindrance Increase_F->Steric_Hindrance causes Intermolecular_Forces Weakened Intermolecular Anisotropic Interactions Alter_Polarity->Intermolecular_Forces Steric_Hindrance->Intermolecular_Forces Decrease_Tc Decrease in Clearing Point (Tc) Intermolecular_Forces->Decrease_Tc results in

Caption: Impact of increased fluorine substitution on the clearing point.

Conclusion

The substitution of fluorine atoms on the cyclohexylbenzene core of liquid crystals has a pronounced and predictable effect on their clearing points. As demonstrated by the experimental data, increasing fluorination generally leads to a depression of the clearing point. This understanding is critical for the targeted design of novel liquid crystal materials with specific thermal properties tailored for advanced display technologies and other applications. The provided experimental methodologies serve as a standard for the accurate characterization of these essential material properties.

Benchmarking 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Comparative Guide for LC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and engineers in the field of liquid crystal (LC) materials can now access a comparative guide on the performance of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene against established commercial LC monomers. This guide provides a data-driven overview of its key electro-optical and physical properties, offering valuable insights for the development of next-generation liquid crystal displays (LCDs) and other photonic devices.

The subject of this guide, this compound, is a fluorinated liquid crystal monomer with potential applications in advanced display technologies. The strategic placement of fluorine atoms on the benzene ring is known to significantly influence the material's dielectric anisotropy, viscosity, and other crucial performance metrics.[1][2] This guide aims to quantify these effects through a detailed comparison with widely used commercial LC materials.

Performance Characteristics: A Comparative Analysis

Table 1: Physical Properties of LC Monomers

PropertyThis compound (Estimated)ZLI-4792 (Commercial Mixture)MLC-6608 (Commercial Mixture)
Molecular Formula C₁₅H₂₀F₂[2]MixtureMixture
Molar Mass ( g/mol ) 238.32[2]Mixture DependentMixture Dependent
Clearing Point (Tₙᵢ, °C) Moderately High9290

Table 2: Electro-Optical Properties of LC Monomers (at 20°C, λ = 589 nm)

PropertyThis compound (Estimated)ZLI-4792 (Commercial Mixture)MLC-6608 (Commercial Mixture)
Birefringence (Δn) ~0.10 - 0.120.09690.083
Dielectric Anisotropy (Δε) Moderately Positive (~ +5 to +8)+5.2+3.1
Rotational Viscosity (γ₁, mPa·s) Low to Moderate13389

Experimental Protocols for Characterization

The data presented in this guide is typically determined using a suite of standardized experimental techniques. The following are detailed methodologies for the key experiments cited.

Clearing Point (Nematic-Isotropic Transition Temperature) Determination

The clearing point (Tₙᵢ), the temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase, is a critical parameter for defining the operational temperature range of an LC device.

Methodology:

  • A small sample of the liquid crystal material is placed between two clean glass slides.

  • The sample is then placed on a temperature-controlled hot stage of a polarizing optical microscope.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • The transition from the birefringent nematic phase (brightly colored and textured under crossed polarizers) to the dark isotropic phase is observed.

  • The temperature at which the last vestige of birefringence disappears is recorded as the clearing point. The process is typically repeated upon cooling to check for thermal hysteresis.

Birefringence (Δn) Measurement

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property that governs the light-modulating capability of a liquid crystal.

Methodology:

  • An Abbé refractometer is used for this measurement. This instrument measures the refractive index of a liquid by determining the critical angle of total internal reflection.

  • A thin, homogeneously aligned liquid crystal cell is prepared. This ensures that the liquid crystal director has a uniform orientation parallel to the substrate surfaces.

  • The cell is placed on the prism of the Abbé refractometer.

  • For the measurement of the ordinary refractive index (nₒ), the polarization of the incident light is oriented perpendicular to the liquid crystal director.

  • For the measurement of the extraordinary refractive index (nₑ), the polarization of the incident light is oriented parallel to the liquid crystal director.

  • The birefringence (Δn) is then calculated as the difference between nₑ and nₒ (Δn = nₑ - nₒ).

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the response of the liquid crystal to an applied electric field.

Methodology:

  • A parallel-plate capacitor is formed by constructing a liquid crystal cell with transparent conductive electrodes (e.g., Indium Tin Oxide coated glass).

  • Two types of cells are prepared: one that induces planar alignment (director parallel to the electrodes) and one that induces homeotropic alignment (director perpendicular to the electrodes).

  • The capacitance of the empty cell (Cₑ) is first measured.

  • The cell is then filled with the liquid crystal material.

  • The capacitance of the planar aligned cell (Cₚ) is measured to determine the perpendicular component of the dielectric permittivity (ε⊥).

  • The capacitance of the homeotropic aligned cell (Cₕ) is measured to determine the parallel component of the dielectric permittivity (ε∥).

  • The dielectric anisotropy (Δε) is calculated as the difference between ε∥ and ε⊥ (Δε = ε∥ - ε⊥).

Rotational Viscosity (γ₁) Measurement

Rotational viscosity is a measure of the internal friction of the liquid crystal molecules as they reorient under the influence of an external field. It is a key factor influencing the switching speed of an LC device.

Methodology:

  • A transient current measurement technique is employed.

  • A planar aligned liquid crystal cell is subjected to a step voltage.

  • The reorientation of the liquid crystal directors results in a transient displacement current.

  • This transient current is measured as a function of time.

  • The rotational viscosity (γ₁) can be extracted by analyzing the peak position and shape of the transient current curve, which is directly related to the director's rotational dynamics.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the experimental characterization process for a liquid crystal monomer.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Property Measurement cluster_comparison Benchmarking Synthesis Synthesis of This compound Purification Purification Synthesis->Purification ClearingPoint Clearing Point (Tni) (Polarizing Optical Microscopy) Purification->ClearingPoint Birefringence Birefringence (Δn) (Abbé Refractometer) Purification->Birefringence DielectricAnisotropy Dielectric Anisotropy (Δε) (Capacitance Measurement) Purification->DielectricAnisotropy RotationalViscosity Rotational Viscosity (γ₁) (Transient Current Method) Purification->RotationalViscosity DataAnalysis Data Analysis and Comparison with Commercial LCs ClearingPoint->DataAnalysis Birefringence->DataAnalysis DielectricAnisotropy->DataAnalysis RotationalViscosity->DataAnalysis

Caption: Experimental workflow for LC characterization.

Logical_Relationship cluster_molecular_structure Molecular Structure cluster_physical_properties Physical Properties cluster_device_performance Device Performance Structure 1,3-Difluoro-5-(trans-4- propylcyclohexyl)benzene ClearingPoint Clearing Point Structure->ClearingPoint Birefringence Birefringence Structure->Birefringence DielectricAnisotropy Dielectric Anisotropy Structure->DielectricAnisotropy Viscosity Rotational Viscosity Structure->Viscosity OperatingTemp Operating Temperature ClearingPoint->OperatingTemp ContrastRatio Contrast Ratio Birefringence->ContrastRatio OperatingVoltage Operating Voltage DielectricAnisotropy->OperatingVoltage SwitchingSpeed Switching Speed Viscosity->SwitchingSpeed

Caption: Structure-property-performance relationship.

Conclusion

While a complete quantitative dataset for this compound remains to be fully characterized in publicly accessible literature, the known principles of fluorine substitution in liquid crystals suggest it holds promise as a component in advanced LC mixtures.[1][2] The difluoro substitution pattern is anticipated to yield a moderate to high positive dielectric anisotropy, which is beneficial for reducing the operating voltage of display devices. Furthermore, the rigid core structure combined with the flexible propylcyclohexyl group is expected to maintain a nematic phase over a practical temperature range. Further experimental investigation is warranted to precisely quantify its properties and fully assess its potential against current commercial offerings. This guide provides the foundational framework and necessary experimental protocols for such a comparative study.

References

The Propyl Advantage: Unveiling the Influence of Alkyl Chain Length on Cyclohexylbenzene Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the nuanced world of liquid crystal engineering.

The strategic manipulation of molecular architecture is a cornerstone of advanced materials science. In the realm of liquid crystals, the length of the alkyl chain appended to the core molecular structure is a critical determinant of the material's macroscopic properties. This guide provides an in-depth comparison of how the propyl chain, in particular, influences the key characteristics of cyclohexylbenzene-based liquid crystals, benchmarked against its homologous counterparts. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-property relationships, this document serves as a vital resource for the rational design of liquid crystals with tailored performance attributes.

Comparative Analysis of Physicochemical Properties

The transition from a crystalline solid to a liquid crystalline phase and finally to an isotropic liquid is a defining characteristic of thermotropic liquid crystals. These transition temperatures, along with the material's optical and dielectric properties, are exquisitely sensitive to the length of the terminal alkyl chain. The following tables summarize the key physical properties for a homologous series of 4-(trans-4-n-alkylcyclohexyl)benzonitriles, a well-studied class of cyclohexylbenzene liquid crystals.

Alkyl Chain (n)Melting Point (T_m) [°C]Nematic to Isotropic Transition (T_NI) [°C]
3 (Propyl)42.9[1]-
5 (Pentyl)31[2]55
7 (Heptyl)4257

Note: A complete homologous series data for T_NI from a single source was not available in the initial search. The nematic to isotropic transition for the propyl homolog is not explicitly stated in the cited source but is expected to be lower than its melting point, indicating a monotropic nematic phase.

Alkyl Chain (n)Birefringence (Δn) at 25°C
3 (Propyl)~0.12
5 (Pentyl)0.118
7 (Heptyl)0.112

Note: Birefringence values are extrapolated from trends observed in homologous series of similar liquid crystals. The value for the propyl chain is an estimation based on these trends.

Alkyl Chain (n)Dielectric Anisotropy (Δε) at 25°C
5 (Pentyl)+10.5
6 (Hexyl)+10.0
7 (Heptyl)+9.7
8 (Octyl)+9.2

The data reveals a distinct "odd-even" effect, a well-documented phenomenon in liquid crystal science, where the clearing point (T_NI) and other properties alternate as the number of carbons in the alkyl chain increases. Generally, a longer alkyl chain tends to decrease both the birefringence (Δn) and the dielectric anisotropy (Δε). The propyl chain, being a shorter chain, contributes to a relatively higher birefringence and dielectric anisotropy compared to its longer-chain counterparts. This makes propyl-substituted cyclohexylbenzene liquid crystals particularly interesting for applications requiring a strong response to electric fields and significant optical effects.

Experimental Protocols

The characterization of liquid crystalline materials requires a suite of specialized analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Phase Transition Temperatures

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is ramped up and then down at a controlled rate (e.g., 5-10 °C/min).

  • The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

  • Phase transitions (e.g., melting, nematic-isotropic) are identified as endothermic or exothermic peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.

Measurement of Birefringence (Δn)

Method: Abbé Refractometer with Polarizer

Protocol:

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the glass substrates with a suitable alignment layer (e.g., lecithin). Homeotropic alignment ensures the liquid crystal director is perpendicular to the glass surfaces.

  • The cell is filled with the liquid crystal sample in its isotropic phase and then slowly cooled into the nematic phase.

  • The cell is placed on the prism of an Abbé refractometer equipped with a polarizer.

  • The refractometer is illuminated with a monochromatic light source (e.g., a sodium lamp, λ = 589 nm).

  • Two refractive indices are measured by rotating the polarizer: the extraordinary refractive index (n_e), when the polarization of light is parallel to the liquid crystal director, and the ordinary refractive index (n_o), when the polarization is perpendicular to the director.

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = n_e - n_o.

Determination of Dielectric Anisotropy (Δε)

Method: Capacitance Measurement in a Liquid Crystal Cell

Protocol:

  • Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are prepared: one inducing planar alignment (director parallel to the electrodes) and one inducing homeotropic alignment (director perpendicular to the electrodes).

  • The cells are filled with the liquid crystal sample.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature.

  • The dielectric permittivity parallel to the director (ε_∥) is calculated from the capacitance of the homeotropically aligned cell.

  • The dielectric permittivity perpendicular to the director (ε_⊥) is calculated from the capacitance of the planarly aligned cell.

  • The dielectric anisotropy (Δε) is then determined by the difference: Δε = ε_∥ - ε_⊥.

Visualizing the Structure-Property Relationship

To better understand the interplay between the molecular structure and the resulting properties, the following diagrams illustrate key concepts and experimental workflows.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties Alkyl Chain Length Alkyl Chain Length Van der Waals Forces Van der Waals Forces Alkyl Chain Length->Van der Waals Forces Influences Molecular Packing Molecular Packing Alkyl Chain Length->Molecular Packing Affects Dielectric Anisotropy Dielectric Anisotropy Alkyl Chain Length->Dielectric Anisotropy Modulates Phase Transition Temps Phase Transition Temps Van der Waals Forces->Phase Transition Temps Molecular Packing->Phase Transition Temps Birefringence Birefringence Molecular Packing->Birefringence

Caption: Influence of alkyl chain length on liquid crystal properties.

G start Liquid Crystal Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom refractometer Abbé Refractometer start->refractometer lcr_meter LCR Meter start->lcr_meter prop1 Phase Transition Temperatures dsc->prop1 pom->prop1 prop2 Birefringence (Δn) refractometer->prop2 prop3 Dielectric Anisotropy (Δε) lcr_meter->prop3

Caption: Experimental workflow for liquid crystal characterization.

References

The Impact of Fluorine Substitution on Liquid Crystal Core Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of how single versus multiple fluorine substitutions influence the key performance characteristics of liquid crystal materials, supported by experimental data.

In the realm of liquid crystal (LC) technology, the strategic placement of fluorine atoms on the mesogenic core is a pivotal design strategy for fine-tuning the material's physicochemical properties. This guide provides a comparative analysis of the effects of single versus multiple fluorine substitutions on critical LC parameters, including dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and clearing point (Tₙᵢ). This information is crucial for researchers and professionals in drug development and materials science who leverage liquid crystals for applications ranging from display technologies to advanced sensor systems.

Data Summary: Single vs. Multiple Fluorine Substitutions

The following table summarizes the quantitative impact of increasing fluorine substitution on the core properties of a representative terphenyl liquid crystal.

Substitution PatternDielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 589 nm & 25°CRotational Viscosity (γ₁) at 20°C (mPa·s)Clearing Point (Tₙᵢ) (°C)
Non-Fluorinated Low (e.g., +0.5 to +2.0)HighLowHigh
Single Fluorine Moderately Increased (e.g., +3.0 to +5.0)Slightly DecreasedModerately IncreasedSlightly Decreased
Multiple Fluorines Significantly Increased (e.g., > +5.0) or NegativeDecreasedSignificantly IncreasedDecreased

Note: The values presented are illustrative and can vary depending on the specific molecular core, the position of the fluorine atoms, and the length of the alkyl chains.

The Influence of Fluorine on Molecular Properties

The introduction of fluorine atoms into a liquid crystal core instigates a cascade of effects at the molecular level, which in turn dictates the bulk properties of the material. The high electronegativity of fluorine is the primary driver of these changes.

G Impact of Fluorine Substitution on LC Properties cluster_0 Molecular Level cluster_1 Bulk Properties Fluorine Substitution Fluorine Substitution Increased Dipole Moment Increased Dipole Moment Fluorine Substitution->Increased Dipole Moment Altered Molecular Shape Altered Molecular Shape Fluorine Substitution->Altered Molecular Shape Modified Intermolecular Forces Modified Intermolecular Forces Fluorine Substitution->Modified Intermolecular Forces Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Increased Dipole Moment->Dielectric Anisotropy (Δε) Directly Influences Birefringence (Δn) Birefringence (Δn) Altered Molecular Shape->Birefringence (Δn) Affects Packing & Order Viscosity (γ₁) Viscosity (γ₁) Altered Molecular Shape->Viscosity (γ₁) Affects Flow Modified Intermolecular Forces->Viscosity (γ₁) Affects Internal Friction Clearing Point (Tₙᵢ) Clearing Point (Tₙᵢ) Modified Intermolecular Forces->Clearing Point (Tₙᵢ) Affects Phase Stability

Caption: Logical flow from molecular changes to bulk property modifications due to fluorine substitution.

In-Depth Comparison of Key Parameters

Dielectric Anisotropy (Δε)

The dielectric anisotropy, a measure of the difference in dielectric permittivity parallel and perpendicular to the director, is profoundly influenced by fluorine substitution.

  • Single Fluorine Substitution: A single fluorine atom, due to its high electronegativity, introduces a significant dipole moment.[1] When positioned laterally, it often leads to a moderate increase in positive dielectric anisotropy.

  • Multiple Fluorine Substitutions: The addition of multiple fluorine atoms can have a more complex effect. The vector sum of the individual bond dipoles determines the net molecular dipole moment and its orientation relative to the long molecular axis. Strategic placement of multiple fluorine atoms can lead to a substantial increase in positive Δε.[2] Conversely, certain substitution patterns can result in a large dipole moment perpendicular to the long axis, leading to negative dielectric anisotropy, which is desirable for applications like vertically aligned (VA) displays.[2]

Birefringence (Δn)

Birefringence, the difference between the extraordinary and ordinary refractive indices, is a critical parameter for display applications.

  • Single and Multiple Fluorine Substitutions: Generally, the introduction of fluorine atoms tends to decrease the birefringence of a liquid crystal.[3] This is attributed to the low polarizability of the C-F bond compared to a C-H bond. Replacing hydrogen with fluorine reduces the overall electronic polarizability anisotropy of the molecule, which is a key contributor to birefringence. The effect is typically more pronounced with multiple fluorine substitutions.

Viscosity (γ₁)

Rotational viscosity is a crucial factor for the switching speed of liquid crystal devices.

  • Single and Multiple Fluorine Substitutions: An increase in the number of fluorine substituents generally leads to an increase in viscosity.[4][5] This is due to a combination of factors, including increased intermolecular interactions arising from the polar C-F bonds and potential steric hindrance that impedes molecular rotation. Lower viscosity is often a desirable trait for fast-switching displays.[3]

Clearing Point (Tₙᵢ)

The clearing point, or the nematic-to-isotropic transition temperature, defines the upper limit of the liquid crystalline phase's operational temperature range.

  • Single and Multiple Fluorine Substitutions: The effect of fluorination on the clearing point is not always straightforward and depends heavily on the substitution pattern.[6] In many cases, lateral fluorine substitution can disrupt the molecular packing and reduce the overall anisotropy of the intermolecular forces, leading to a decrease in the clearing point.[4] However, in some instances, specific substitution patterns can enhance intermolecular interactions and stabilize the mesophase, resulting in a higher clearing point. As the number of fluorine atoms increases, there is a general trend towards a lower clearing point.[4]

Experimental Protocols

The characterization of the physical properties of liquid crystals involves a suite of specialized experimental techniques.

Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

G Workflow for Dielectric Anisotropy Measurement cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation LC Cell Fabrication LC Cell Fabrication Planar Alignment Layer Planar Alignment Layer LC Cell Fabrication->Planar Alignment Layer Homeotropic Alignment Layer Homeotropic Alignment Layer LC Cell Fabrication->Homeotropic Alignment Layer Cell Filling with LC Cell Filling with LC Planar Alignment Layer->Cell Filling with LC Homeotropic Alignment Layer->Cell Filling with LC Measure C_parallel Measure C_parallel Cell Filling with LC->Measure C_parallel Planar Cell Measure C_perpendicular Measure C_perpendicular Cell Filling with LC->Measure C_perpendicular Homeotropic Cell LCR Meter LCR Meter Calculate ε_parallel Calculate ε_parallel Measure C_parallel->Calculate ε_parallel Calculate ε_perpendicular Calculate ε_perpendicular Measure C_perpendicular->Calculate ε_perpendicular Δε = ε_parallel - ε_perpendicular Δε = ε_parallel - ε_perpendicular Calculate ε_parallel->Δε = ε_parallel - ε_perpendicular Calculate ε_perpendicular->Δε = ε_parallel - ε_perpendicular

Caption: Experimental workflow for determining the dielectric anisotropy of a liquid crystal.

Protocol:

  • Cell Preparation: Two types of liquid crystal cells with a known thickness (d) and electrode area (A) are prepared: one with a planar alignment layer and another with a homeotropic alignment layer.

  • Capacitance Measurement: The capacitance of the empty cells (C_air) is measured. The cells are then filled with the liquid crystal material. The capacitance of the planar aligned cell (C_parallel) and the homeotropic aligned cell (C_perpendicular) is measured using an LCR meter at a specific frequency (typically 1 kHz) and temperature.

  • Calculation: The dielectric permittivities are calculated using the formulas: ε_parallel = C_parallel / C_air and ε_perpendicular = C_perpendicular / C_air. The dielectric anisotropy is then calculated as Δε = ε_parallel - ε_perpendicular.

Measurement of Birefringence

The birefringence of a liquid crystal is commonly measured using an Abbe refractometer or by analyzing the transmission spectrum of a liquid crystal cell placed between crossed polarizers.

Protocol using an Abbe Refractometer:

  • A specially designed Abbe refractometer with a polarizing eyepiece is used.

  • A thin film of the liquid crystal is placed between the prisms of the refractometer.

  • For a homeotropically aligned sample, the ordinary refractive index (nₒ) is measured directly.

  • For a planar aligned sample, both the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured by rotating the polarizer.

  • The birefringence is then calculated as Δn = nₑ - nₒ.

Measurement of Rotational Viscosity

The rotational viscosity (γ₁) is often determined by measuring the transient current response of a twisted nematic (TN) cell to a voltage pulse or by using a capillary viscometer.

Determination of Clearing Point

The clearing point is typically determined using differential scanning calorimetry (DSC) or by observing the phase transition using a polarizing optical microscope (POM) equipped with a hot stage.

Protocol using a Polarizing Optical Microscope:

  • A small amount of the liquid crystal sample is placed on a microscope slide and covered with a coverslip.

  • The sample is placed on a hot stage under the microscope.

  • The sample is observed between crossed polarizers while slowly heating.

  • The temperature at which the birefringent liquid crystal texture completely disappears and the field of view becomes dark (isotropic) is recorded as the clearing point (Tₙᵢ).

Conclusion

The substitution of hydrogen with fluorine in liquid crystal cores is a powerful tool for tailoring their physical properties. While single fluorine substitutions can provide a moderate enhancement of desired characteristics like dielectric anisotropy, multiple substitutions offer a wider range of tunability, including the potential to induce negative dielectric anisotropy. However, this often comes at the cost of increased viscosity and a reduced clearing point. The choice between single and multiple fluorine substitutions is therefore a trade-off that must be carefully considered based on the specific performance requirements of the intended application. A thorough understanding of these structure-property relationships is essential for the rational design of novel liquid crystal materials with optimized performance.

References

A Comparative Guide to Recent Advancements in Fluorinated Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recent advancements in fluorinated liquid crystal (LC) materials have led to significant improvements in display technologies and other photonic applications. The strategic incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of key performance parameters such as dielectric anisotropy (Δε), viscosity (η), and optical anisotropy (Δn). This guide provides a comprehensive comparison of recently developed fluorinated liquid crystal materials, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Fluorinated Liquid Crystal Materials

The following tables summarize the key performance metrics of various recently developed fluorinated liquid crystal compounds and mixtures. These materials are primarily based on terphenyl, biphenyl, and tolane core structures, demonstrating the impact of different fluorination patterns and molecular architectures.

Table 1: Properties of Negative Dielectric Anisotropy (Δε < 0) Fluorinated Liquid Crystal Mixtures [1]

Mixture IDClearing Point Tc (°C)Dielectric Anisotropy (Δε) at 22°C, 1 kHzOptical Anisotropy (Δn) at 22°C, 633 nmVisco-elastic Coefficient (γ1/K33) ( ms/µm ²) at 22°C
ZOC-7003 75.8-2.80.10116.3
UCF-N1 81.3-3.50.12118.5
UCF-N2 92.5-4.10.14221.7
UCF-N3 95.0-3.70.23035.0
MLC-6882 90.0-3.20.10020.1
FFS-P1 75.0-4.00.11424.0

Table 2: Properties of Selected Fluorinated Terphenyl Liquid Crystals [2][3]

Compound StructureMelting Point (°C)Clearing Point (°C)Dielectric Anisotropy (Δε)
4-pentyl-4''-propyl-1,1':4',1''-terphenyl145243-
2'-Fluoro-4-pentyl-4''-propyl-1,1':4',1''-terphenyl118218-
2',3'-Difluoro-4-pentyl-4''-propyl-1,1':4',1''-terphenyl95185Negative
4-(4-propylphenyl)-2',6'-difluoro-4'-(3-propylcyclopentyl)biphenyl112162-

Key Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate characterization and comparison of liquid crystal materials.

Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter that determines the response of a liquid crystal to an electric field. It is measured by determining the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Cell Preparation: Two types of liquid crystal cells with transparent indium tin oxide (ITO) electrodes are prepared: a homogeneous cell for measuring ε⊥ and a homeotropic cell for ε||. The cell gap is typically between 5 and 20 µm.

  • Alignment Layer: For the homogeneous cell, a planar alignment layer (e.g., rubbed polyimide) is coated on the inner surfaces of the ITO glass. For the homeotropic cell, a homeotropic alignment layer (e.g., a silane coupling agent) is used.

  • Cell Filling: The liquid crystal sample is introduced into the cell in its isotropic phase via capillary action. The cell is then slowly cooled to the desired measurement temperature in the nematic phase.

  • Measurement:

    • An LCR meter is used to measure the capacitance of the filled (Cfilled) and empty (Cempty) cells at a specific frequency (typically 1 kHz) and a low voltage (e.g., 0.5 Vrms).

    • The dielectric permittivity is calculated using the formula: ε = Cfilled / Cempty.

    • For ε||, a sufficiently high bias voltage is applied to the homogeneous cell to align the director parallel to the electric field. Alternatively, a homeotropic cell is used.

    • For ε⊥, the capacitance of the homogeneous cell is measured without a bias voltage.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a key factor influencing the switching speed of liquid crystal devices.

Methodology:

  • Apparatus: A rotational viscometer is used. This instrument measures the torque required to rotate a spindle immersed in the liquid crystal sample at a constant angular velocity.[4]

  • Sample Preparation: The liquid crystal sample is placed in a temperature-controlled sample holder. The temperature should be maintained with high precision (e.g., ±0.1 °C).

  • Spindle Selection: An appropriate spindle is chosen based on the expected viscosity of the liquid crystal.

  • Measurement:

    • The spindle is immersed in the liquid crystal sample.

    • The motor is started, and the spindle rotates at a set speed.

    • The instrument measures the torque resisting the rotation and calculates the viscosity.

    • For nematic liquid crystals, the rotational viscosity (γ₁) is often determined by measuring the decay time of the director reorientation after an electric field is removed.[5]

Measurement of Optical Anisotropy (Birefringence, Δn)

Optical anisotropy, or birefringence (Δn = ne - no), is the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology:

  • Apparatus: An Abbe refractometer is a commonly used instrument for this measurement.[6][7][8]

  • Sample Preparation: A thin film of the liquid crystal is placed between the two prisms of the refractometer. The molecules are aligned homogeneously with respect to the prism surface.

  • Measurement:

    • A monochromatic light source is used.

    • The refractometer measures the critical angle of refraction, from which the refractive index can be determined.

    • By using a polarizer, both ne (light polarized parallel to the director) and no (light polarized perpendicular to the director) can be measured.

    • The birefringence (Δn) is the difference between these two values.

    • The temperature of the prisms must be precisely controlled as the refractive indices are temperature-dependent.

Visualizations

Structure-Property Relationship: Impact of Fluorination on Dielectric Anisotropy

The position and number of fluorine substituents on the liquid crystal core have a profound effect on the dielectric anisotropy. This diagram illustrates the general trends observed for a terphenyl core structure.

G cluster_0 Fluorination Position on Terphenyl Core cluster_1 Resulting Dielectric Anisotropy (Δε) A No Fluorine E Low Positive Δε A->E Base Molecule F Increased Positive Δε A->F Increases Dipole Moment Along Molecular Axis G Negative Δε A->G Increases Dipole Moment Perpendicular to Molecular Axis B Terminal Fluorine B->F C Lateral Fluorine (Single) C->G H Highly Negative Δε C->H Additive Effect D Lateral Fluorine (Multiple) D->H

Caption: Impact of fluorine substitution on dielectric anisotropy.

Experimental Workflow: Synthesis of a Fluorinated Terphenyl Liquid Crystal

This diagram outlines a typical synthetic route for a laterally fluorinated terphenyl liquid crystal, often involving Suzuki coupling reactions.

start Starting Materials: - Bromofluorobenzene - Phenylboronic Acid step1 Suzuki Coupling 1: - Pd Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->step1 intermediate1 Fluorinated Biphenyl Intermediate step1->intermediate1 step2 Bromination: - NBS - Solvent (e.g., DMF) intermediate1->step2 intermediate2 Brominated Fluorobiphenyl step2->intermediate2 step3 Suzuki Coupling 2: - Alkylphenylboronic Acid - Pd Catalyst, Base, Solvent intermediate2->step3 product Fluorinated Terphenyl Liquid Crystal step3->product purification Purification: - Column Chromatography - Recrystallization product->purification end Final Product purification->end

Caption: Synthetic workflow for a fluorinated terphenyl LC.

References

Safety Operating Guide

Proper Disposal of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene).
Body ProtectionA flame-retardant lab coat.
RespiratoryUse in a well-ventilated area. If ventilation is inadequate, use a respirator.

In the event of a spill, immediately evacuate the area and alert your EHS department. For small spills, use absorbent pads to contain the material, place the pads in a sealed, labeled container, and dispose of it as hazardous waste.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to prevent hazardous reactions and ensure compliant disposal.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. [3][4] This is because the disposal methods for these two streams are different, and mixing them can increase disposal costs.

  • This compound is a halogenated compound due to the presence of fluorine atoms.[5]

  • It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1][5]

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, threaded cap.[1]

  • The container must be labeled as "Hazardous Waste" as soon as the first drop of waste is added.[3]

  • The label must include:

    • The full chemical name: "Waste: this compound". Do not use abbreviations.[1]

    • The approximate concentration and volume.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., Flammable, Health Hazard).

3. Waste Accumulation:

  • Keep the waste container tightly closed except when adding waste.[1]

  • Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

Table 2: Prohibited Items in Halogenated Organic Waste Containers

Incompatible MaterialRationale
Non-halogenated organic solventsDifferent disposal route and higher disposal costs for mixed waste.
Strong acids or basesRisk of violent chemical reactions.
Heavy metalsRequire separate disposal streams.
Oxidizing agentsPotential for fire or explosion.
Aqueous solutionsHalogenated waste is typically incinerated; water content interferes.

4. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain under any circumstances.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_waste Identify Waste Type: Contains Fluorine? ppe->check_waste halogenated Segregate as HALOGENATED ORGANIC WASTE check_waste->halogenated Yes non_halogenated Segregate as NON-HALOGENATED WASTE check_waste->non_halogenated No container Select Compatible, Labeled Container 'Hazardous Waste: Halogenated Organics' halogenated->container add_waste Add Waste to Container Record Name and Quantity container->add_waste storage Store Securely in Secondary Containment (Cool, Dry, Ventilated) add_waste->storage full Container Full? storage->full full->add_waste No ehs_pickup Arrange for EHS/ Licensed Waste Disposal full->ehs_pickup Yes end End of Process ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 173306-02-0). The following procedures are based on best practices for handling similar fluorinated organic compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be implemented with the understanding that they represent a conservative approach based on the chemical's structural analogues.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash GogglesMandatory to protect against splashes.[1]
Face ShieldTo be worn over goggles if there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended.[1] Gloves should be inspected before use and changed immediately if contaminated. For highly corrosive or readily absorbed compounds, double-gloving is advised.[2]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is required.[1] A flame-resistant lab coat should be worn at all times.[2]
Footwear Closed-Toe ShoesRequired to protect against spills.[1]
Respiratory Protection Fume HoodAll handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][2]
II. Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate risks.

Emergency Situation Immediate Action
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] Get medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing.[3] If not breathing, give artificial respiration. Get medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and get immediate medical attention.[3]
Small Spills For small spills, trained laboratory personnel can typically manage the cleanup using an appropriate spill kit.[2]
Fire In case of fire, use CO2, dry chemical, or foam to extinguish.[3]
III. Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Aspect Procedure
General Handling Always wear the appropriate Personal Protective Equipment (PPE).[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3]
Weighing & Transfer To prevent the generation of aerosols, conduct all weighing and transferring of the compound within a certified chemical fume hood.[1]
Storage Store in a well-ventilated place. Keep container tightly closed and cool.[3] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
Post-Handling Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Wash hands thoroughly with soap and water after handling is complete.[1]
IV. Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Category Disposal Procedure
Chemical Waste This compound is a halogenated organic compound.[1] Dispose of contents/container to an approved waste disposal plant.[3]
Contaminated Materials All waste contaminated with this chemical, including disposable gloves and weigh boats, should be collected in a designated hazardous waste container.
Labeling The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant).[1]

Visual Guides

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Chemical in Hood prep_materials->handle_weigh Start Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_decon Decontaminate Surfaces handle_transfer->post_decon Complete Handling post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste post_wash->disp_collect Begin Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Safe handling workflow for this compound.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an emergency involving this compound.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Response Actions start Emergency Event exposure_type Type of Exposure? start->exposure_type spill_size Spill Size? start->spill_size skin_contact Skin/Eye Contact exposure_type->skin_contact Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_rinse Rinse Affected Area skin_contact->action_rinse action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_medical Seek Medical Attention ingestion->action_medical small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large action_cleanup Contain & Clean Up small_spill->action_cleanup action_evacuate Evacuate Area large_spill->action_evacuate action_rinse->action_medical action_fresh_air->action_medical action_notify Notify EH&S action_cleanup->action_notify action_evacuate->action_notify

Caption: Decision tree for emergency response to incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.